molecular formula C6H14ClNO2 B2620543 [1,4]Dioxan-2-ylmethyl-methyl-amine hydrochloride CAS No. 918621-33-7

[1,4]Dioxan-2-ylmethyl-methyl-amine hydrochloride

Cat. No.: B2620543
CAS No.: 918621-33-7
M. Wt: 167.63
InChI Key: MUZNZRLDNIWRKI-UHFFFAOYSA-N
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Description

[1,4]Dioxan-2-ylmethyl-methyl-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,4-dioxan-2-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-7-4-6-5-8-2-3-9-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZNZRLDNIWRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1COCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918621-33-7
Record name (1,4-Dioxan-2-ylmethyl)methylamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to Dioxan-2-ylmethyl-methyl-amine Hydrochloride: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a chiral synthetic intermediate of significant interest in the pharmaceutical industry. Its structural features, comprising a 1,4-dioxane ring and a secondary amine, make it a valuable building block in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and purification, in-depth characterization data, and its critical application in drug development, most notably as a key intermediate in the synthesis of the antidepressant Vilazodone.

Chemical and Physical Properties

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a white to off-white solid. The presence of a chiral center at the C2 position of the dioxane ring means it can exist as two enantiomers, (R) and (S), or as a racemic mixture. The hydrochloride salt form enhances its stability and water solubility, which is advantageous for its use in subsequent reaction steps.[1][2]

PropertyValueSource
Chemical Formula C₆H₁₄ClNO₂[3][4]
Molecular Weight 167.63 g/mol [3][5]
CAS Number 918621-33-7 (racemic)[6]
917882-58-7 ((2R)-enantiomer)[5]
Appearance White to off-white solidGeneral knowledge
Melting Point Not precisely reported; estimated to be in the range of 150-170 °C (decomposes)Inferred from similar amine hydrochlorides
Solubility Soluble in water, methanol, and ethanol. Sparingly soluble in isopropanol and dichloromethane. Insoluble in non-polar solvents like hexane and diethyl ether.[1][7][8]
pKa Estimated to be around 9-10 for the protonated amineGeneral knowledge of secondary amines

Synthesis and Purification

The synthesis of the enantiomerically pure (2R)-Dioxan-2-ylmethyl-methyl-amine hydrochloride can be achieved through a multi-step process, as outlined in Chinese patent CN101985441B.[6] This process utilizes a kinetic resolution technique to establish the desired stereochemistry early in the synthetic sequence, thereby avoiding challenging chiral separations in later stages.

Synthetic Pathway Overview

The synthesis commences with the reaction of epichlorohydrin and 2-chloroethanol, followed by a series of transformations to construct the dioxane ring and introduce the methylamine side chain. The final step involves the formation of the hydrochloride salt.

G A Epichlorohydrin + 2-Chloroethanol B (S)-3-(2-chloroethoxy)propane-1-chloro-2-ol A->B Salen Catalyst (Kinetic Resolution) C (2R)-2-((2-chloroethoxy)methyl)oxirane B->C Carbonate (Ring Closure) D (R)-1-(1,4-dioxan-2-yl)methanol C->D Hydroxide (Ring Opening and Closure) E Tosyl-(R)-1-(1,4-dioxan-2-yl)methanol D->E p-Toluenesulfonyl chloride (Activation) F (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine E->F Methylamine (Nucleophilic Substitution) G (2R)-Dioxan-2-ylmethyl-methyl-amine hydrochloride F->G Hydrochloric Acid (Salt Formation)

Caption: Synthetic pathway for (2R)-Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Detailed Experimental Protocol

This protocol is an elaborated interpretation of the process described in patent CN101985441B, providing actionable steps for a laboratory setting.[6]

Step 1: Synthesis of (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate ester

This initial phase involves the construction of the chiral dioxane ring and activation of the primary alcohol for subsequent amination.

  • Kinetic Resolution: In a reaction vessel, epichlorohydrin and 2-chloroethanol are reacted in the presence of a Salen catalyst to yield (S)-3-(2-chloroethoxy)propane-1-chloro-2-ol. This step is crucial for establishing the stereochemistry.

  • Ring Closure: The resulting di-chloro alcohol is treated with a carbonate base (e.g., potassium carbonate) to facilitate an intramolecular Williamson ether synthesis, forming (2R)-2-((2-chloroethoxy)methyl)oxirane.

  • Second Ring Closure: The oxirane is then subjected to hydrolysis with a hydroxide source (e.g., sodium hydroxide) followed by an intramolecular cyclization to form (R)-1-(1,4-dioxan-2-yl)methanol.

  • Activation: The primary alcohol of (R)-1-(1,4-dioxan-2-yl)methanol is then activated by reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane to yield (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate ester. The product is purified by column chromatography on silica gel.

Step 2: Synthesis of (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride

  • Amination: In a high-pressure autoclave, 10 grams of (2S)-1,4-dioxan-2-methyl-4-methyl p-toluenesulfonate ester is dissolved in 80 grams of ethanol. To this solution, 80 grams of a 33% solution of methylamine in ethanol is added.

  • Reaction: The autoclave is sealed and heated to 100°C for 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Salt Formation and Purification: The residue is dissolved in 150 grams of isopropanol. 0.5 grams of 36% hydrochloric acid is added to the solution. The mixture is cooled to 20°C to induce crystallization of the hydrochloride salt.

  • Isolation: The resulting solid is collected by filtration, washed with a small amount of cold isopropanol, and dried under vacuum to yield (2R)-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride. A typical yield for this step is around 83%.[6] The enantiomeric excess can be determined by chiral HPLC.

Purification by Recrystallization

For enhanced purity, the product can be recrystallized. A suitable solvent system for recrystallization is a mixture of isopropanol and methanol. The crude product is dissolved in a minimal amount of hot methanol, and isopropanol is added until the solution becomes slightly turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are collected by filtration and dried.[9][10][11][12][13]

Spectroscopic Characterization

The structure and purity of Dioxan-2-ylmethyl-methyl-amine hydrochloride can be confirmed by a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Dioxan-2-ylmethyl-methyl-amine hydrochloride in D₂O would be expected to show characteristic signals for the dioxane ring protons, the methylene group adjacent to the nitrogen, and the N-methyl group.

  • δ 3.2-4.0 ppm: A complex multiplet region corresponding to the seven protons of the 1,4-dioxane ring and the methylene group attached to it.[10][14][15]

  • δ 2.9-3.2 ppm (multiplet): The two protons of the methylene group adjacent to the nitrogen atom (-CH₂-NH-).

  • δ 2.7 ppm (singlet): The three protons of the N-methyl group (-NH-CH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

  • δ ~70-75 ppm: Signals corresponding to the carbon atoms of the 1,4-dioxane ring.[12][16][17]

  • δ ~65-70 ppm: The carbon of the methylene group attached to the dioxane ring.

  • δ ~50-55 ppm: The carbon of the methylene group adjacent to the nitrogen.

  • δ ~30-35 ppm: The carbon of the N-methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt will show characteristic absorptions for the amine salt and the dioxane ring.[18][19][20]

  • 2400-2800 cm⁻¹ (broad): Characteristic N-H stretching vibration of a secondary amine hydrochloride.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations.

  • 1120-1080 cm⁻¹ (strong): C-O-C stretching vibrations of the dioxane ether linkages.

  • 2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of amines. The molecular ion peak for the free base (C₆H₁₃NO₂) at m/z 131 would be expected. Alpha-cleavage is a common fragmentation pathway for amines, which would lead to the formation of characteristic fragment ions.[1][7][11][21][22]

Application in Drug Development: Synthesis of Vilazodone

The primary application of (2R)-Dioxan-2-ylmethyl-methyl-amine hydrochloride is as a key building block in the synthesis of Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT₁ₐ receptor partial agonist used for the treatment of major depressive disorder.[23][24][25][26][27]

In the synthesis of Vilazodone, the dioxane ring acts as a protecting group for a diol functionality which is later cleaved to reveal a piperazine ring. The amine group of Dioxan-2-ylmethyl-methyl-amine hydrochloride serves as a nucleophile in a substitution reaction.

G A (2R)-Dioxan-2-ylmethyl-methyl-amine C Coupled Intermediate A->C Nucleophilic Substitution B Indole Intermediate with Leaving Group B->C D Vilazodone C->D Deprotection and Ring Formation

Caption: Role of Dioxan-2-ylmethyl-methyl-amine in Vilazodone synthesis.

The use of the chiral (2R)-enantiomer is critical for the desired pharmacological activity of the final drug product. The dioxane moiety provides a stable and stereochemically defined scaffold that allows for the controlled construction of the more complex Vilazodone molecule.

Safety and Handling

Dioxan-2-ylmethyl-methyl-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as a skin and eye irritant. In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a fundamentally important chiral intermediate in modern pharmaceutical synthesis. Its well-defined structure and reactivity make it an invaluable tool for the construction of complex drug molecules like Vilazodone. This guide has provided a detailed overview of its properties, a comprehensive synthetic protocol, and key characterization data to support its effective use in research and development. The continued demand for enantiomerically pure pharmaceuticals ensures that this and similar chiral building blocks will remain central to the advancement of medicinal chemistry.

References

  • CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride.
  • Doc Brown's Chemistry.
  • JoVE. Video: Mass Spectrometry of Amines. (2023-04-30).
  • ChemicalBook. 1,4-DIOXANE-2,3-DIOL(4845-50-5) 1H NMR spectrum.
  • ChemicalBook. 1,4-Dioxane(123-91-1) 13C NMR spectrum.
  • Alver, Ö., & Parlak, C. (2016). SPECTROSCOPIC INVESTIGATIONS OF 1,4-DIOXANE ADSORBED ON BENTONITE FROM ANATOLIA. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 17(2), 272-278.
  • Whitman College. GCMS Section 6.
  • JoVE.
  • Doc Brown's Chemistry.
  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • OpenStax. 24.10 Spectroscopy of Amines. (2023-09-20).
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24).
  • ChemicalBook. 1,4-Dioxane(123-91-1) 1H NMR spectrum.
  • SpectraBase. 1,4-Dioxane - Optional[1H NMR] - Chemical Shifts.
  • Mizuno, K., et al. (2007). Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds. The Journal of Physical Chemistry B, 111(15), 3896-3904.
  • Chemistry LibreTexts. 6.
  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018-09-20).
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Universal Lab Blog.
  • ResearchGate. 1H and 13C NMR signal shifts of the dioxane internal standard in solutions of the dysprosium and thulium aqua complexes. (2000-02).
  • Organic Syntheses. Organic Syntheses Procedure.
  • UCLA Chemistry & Biochemistry. IR Spectroscopy Tutorial: Amines.
  • ResearchGate. Mechanism for synthesis of vilazodone.
  • CN103159749A - Synthesis method for antidepressant drug vilazodone.
  • American Elements. (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride.
  • ResearchGate.
  • ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone.
  • BenchChem.
  • PubChem. [(2R)-1,4-dioxan-2-yl]methanamine.
  • AChemBlock. (2R)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-84-5.
  • NIH. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Advanced ChemBlocks. {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride.

Sources

An In-depth Technical Guide to Dioxan-2-ylmethyl-methyl-amine Hydrochloride: Structure, Properties, and Synthetic Insights for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dioxane-Amine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. Among these, the morpholine and its bioisosteric relative, the 1,4-dioxane moiety, have emerged as privileged scaffolds, particularly in the development of central nervous system (CNS) active agents.[1][2] Dioxan-2-ylmethyl-methyl-amine hydrochloride, a key building block, embodies the convergence of a flexible, hydrophilic dioxane ring with a reactive secondary amine, offering a versatile platform for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of Dioxan-2-ylmethyl-methyl-amine hydrochloride, delving into its chemical structure, physicochemical properties, and detailed synthetic methodologies. By synthesizing theoretical knowledge with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to effectively utilize this valuable intermediate in their research and development endeavors.

Molecular Structure and Physicochemical Properties

Dioxan-2-ylmethyl-methyl-amine hydrochloride, systematically named 1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride, is a chiral molecule that exists as a racemic mixture or as individual enantiomers. The presence of the dioxane ring imparts a degree of conformational flexibility and favorable solubility characteristics, while the secondary amine serves as a key reactive handle for further chemical modifications.

PropertyValueSource(s)
Molecular Formula C6H14ClNO2[3]
Molecular Weight 167.63 g/mol [3]
IUPAC Name 1-(1,4-dioxan-2-yl)-N-methylmethanamine hydrochloride[3]
CAS Number 918621-33-7 (racemic)[3]
2055848-87-6 ((S)-enantiomer)[4]
Melting Point Not readily available in the literature.[5]
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.[6][7]
Spectroscopic Characterization

While explicit spectral data for Dioxan-2-ylmethyl-methyl-amine hydrochloride is not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chirality and conformational flexibility of the dioxane ring. Key expected signals include:

  • A multiplet for the proton on the chiral center of the dioxane ring.

  • A series of multiplets for the methylene protons of the dioxane ring.

  • A multiplet for the methylene protons adjacent to the nitrogen atom.

  • A singlet or doublet for the methyl group on the nitrogen atom.

  • A broad singlet for the ammonium proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation, with expected signals for:

  • The chiral carbon of the dioxane ring.

  • The methylene carbons of the dioxane ring.

  • The methylene carbon adjacent to the nitrogen atom.

  • The methyl carbon attached to the nitrogen atom.

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic absorption bands for:

  • N-H stretching of the secondary ammonium salt.

  • C-H stretching of the alkyl and methylene groups.

  • C-O stretching of the ether linkages in the dioxane ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C6H13NO2) and a fragmentation pattern characteristic of the loss of the methyl group, and cleavage of the dioxane ring.[8][9][10]

Synthesis of Dioxan-2-ylmethyl-methyl-amine Hydrochloride: A Detailed Protocol

The synthesis of chiral Dioxan-2-ylmethyl-methyl-amine hydrochloride is a multi-step process that requires careful control of stereochemistry. The following protocol is based on a patented synthetic route for the (2R)-enantiomer, highlighting the key transformations and the rationale behind the experimental choices.[11]

Experimental Protocol: Synthesis of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine Hydrochloride

Step 1: Synthesis of (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol

  • In a reaction vessel, combine epichlorohydrin and 2-chloroethanol in the presence of a Salen catalyst.

  • Cool the mixture and allow it to react for 12-24 hours. The Salen catalyst facilitates the enantioselective opening of the epoxide ring by 2-chloroethanol.

  • After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and neutralize with an aqueous sodium carbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of (2R)-2-((2-chloroethoxy)methyl)oxirane

  • Dissolve the product from Step 1 in a suitable solvent and treat it with a base such as potassium carbonate.

  • The base promotes an intramolecular Williamson ether synthesis, leading to the formation of the new epoxide ring with inversion of stereochemistry.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Work up the reaction mixture to isolate the desired chiral epoxide.

Step 3: Synthesis of (2S)-1,4-dioxan-2-yl)methanol

  • Subject the epoxide from Step 2 to a ring-closing reaction in the presence of a hydroxide source (e.g., potassium hydroxide) under reflux conditions. This step forms the 1,4-dioxane ring.

  • Purify the resulting alcohol by distillation or chromatography.

Step 4: Synthesis of (2S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate

  • Dissolve the alcohol from Step 3 in a suitable solvent (e.g., pyridine or dichloromethane) and cool in an ice bath.

  • Add p-toluenesulfonyl chloride portion-wise. The tosylation of the primary alcohol converts it into a good leaving group for the subsequent nucleophilic substitution.

  • Stir the reaction mixture until completion and then work up to isolate the tosylate.

Step 5: Synthesis of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine

  • Place the tosylate from Step 4 and a solution of methylamine in a high-pressure autoclave.

  • Heat the reaction mixture. The methylamine acts as a nucleophile, displacing the tosylate group via an SN2 reaction, which results in an inversion of the stereocenter.

  • After the reaction, cool the autoclave, and evaporate the solvent.

Step 6: Formation of the Hydrochloride Salt

  • Dissolve the crude amine from Step 5 in a suitable solvent such as isopropanol.

  • Add a solution of hydrochloric acid in an appropriate solvent (e.g., dioxane or isopropanol).

  • Cool the mixture to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product A Epichlorohydrin C Step 1: Enantioselective Epoxide Opening (Salen Catalyst) A->C B 2-Chloroethanol B->C D Step 2: Intramolecular Epoxidation (Base) C->D (S)-3-(2-chloroethoxy)-1-chloropropan-2-ol E Step 3: Dioxane Ring Formation (Hydroxide) D->E (2R)-2-((2-chloroethoxy)methyl)oxirane F Step 4: Tosylation (TsCl, Pyridine) E->F (2S)-1,4-dioxan-2-yl)methanol G Step 5: Amination (Methylamine, Autoclave) F->G Tosylate Intermediate H Step 6: Salt Formation (HCl) G->H Free Amine I Dioxan-2-ylmethyl-methyl-amine hydrochloride H->I

Caption: Synthetic workflow for Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Applications in Drug Development: A Gateway to Novel Therapeutics

The primary utility of Dioxan-2-ylmethyl-methyl-amine hydrochloride in the pharmaceutical industry lies in its role as a versatile intermediate for the synthesis of more complex drug molecules. The morpholine and 1,4-dioxane moieties are frequently incorporated into CNS-active drugs to modulate properties such as solubility, metabolic stability, and receptor binding affinity.[1][2]

Case Study: Intermediate in the Synthesis of Viloxazine

Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[12][13] While not a direct precursor, Dioxan-2-ylmethyl-methyl-amine hydrochloride represents a key structural fragment of Viloxazine and similar morpholine-based therapeutics. The synthesis of Viloxazine often involves the reaction of an epoxide intermediate with an amino-alcohol precursor, a transformation that is conceptually similar to the final amination step in the synthesis of our title compound.[12][13] The expertise gained in handling and reacting dioxane-amine structures is directly transferable to the synthesis of such complex targets.

Logical_Relationship cluster_building_block Core Intermediate cluster_scaffold Key Structural Motif cluster_application Therapeutic Application A Dioxan-2-ylmethyl-methyl-amine (Hydrochloride) B Dioxane-Amine Scaffold A->B Provides C CNS Drug Candidates (e.g., Viloxazine) B->C Incorporated into

Sources

Synthesis of Dioxan-2-ylmethyl-methyl-amine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dioxan-2-ylmethyl-methyl-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The guide details two primary synthetic pathways, offering both a complex chiral route and a more direct, racemoselective approach suitable for laboratory-scale synthesis. Each method is presented with a focus on the underlying chemical principles, causality behind experimental choices, and detailed procedural outlines. This document is intended to serve as a practical resource for researchers, providing the necessary information to understand, replicate, and adapt these synthetic strategies for their specific research needs.

Introduction

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a heterocyclic amine that has garnered interest in the field of medicinal chemistry due to its structural motifs. The 1,4-dioxane ring is a common feature in a variety of biologically active compounds, influencing properties such as solubility, metabolic stability, and receptor binding affinity. The secondary amine functionality provides a key handle for further synthetic modifications, allowing for the construction of diverse chemical libraries for drug discovery programs. This guide will explore the chemical synthesis of its hydrochloride salt, a common form for handling and formulation of amine-containing compounds.

Chemical Properties

PropertyValueSource
CAS Number 918621-33-7[1]
Molecular Formula C6H14ClNO2[1]
Molecular Weight 167.63 g/mol
Appearance Off-white solid[2]
Storage Inert atmosphere, Room Temperature[1]

Synthetic Strategies

Two primary synthetic routes for the preparation of Dioxan-2-ylmethyl-methyl-amine hydrochloride are discussed herein. The first is a multi-step chiral synthesis suitable for producing enantiomerically pure material, and the second is a more direct two-step approach for the synthesis of the racemic compound.

Route 1: Chiral Synthesis from Epoxy Chloropropane

A patented method describes the synthesis of the (2R)-enantiomer of Dioxan-2-ylmethyl-methyl-amine hydrochloride. This multi-step sequence employs a kinetic resolution technique to establish the desired stereochemistry early in the synthesis, avoiding the need for chiral separation in the final steps.[3]

The overall synthetic pathway can be visualized as follows:

G A Epoxy chloropropane + 2-Chlorohydrin B (S)-3-(2-chlorooxethyl)-1-chloropropane-2-alcohol A->B Salen catalyst C (2R)-2-[(2-chlorooxethyl) methyl]ethylene oxide B->C Carbonate D Intermediate Diol C->D Hydroxide E (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate ester D->E Toluenesulfonyl chloride F (2R)-(1,4-dioxane-2-methyl)-N-methyl-methanamine E->F Methylamine (high pressure) G (2R)-(1,4-dioxane-2-methyl)-N-methyl-methanamine hydrochloride F->G HCl

Figure 1: Chiral synthesis of (2R)-Dioxan-2-ylmethyl-methyl-amine hydrochloride.

This route, while elegant in its control of stereochemistry, involves multiple steps and the use of a high-pressure reactor, which may not be accessible in all laboratory settings.[3]

Route 2: Racemic Synthesis via N-Methylation of (1,4-Dioxan-2-yl)methanamine

A more direct and arguably more accessible approach for the synthesis of racemic Dioxan-2-ylmethyl-methyl-amine hydrochloride involves a two-step process starting from a suitable precursor to (1,4-Dioxan-2-yl)methanamine. This primary amine can then be methylated to afford the desired secondary amine.

This synthetic strategy can be broken down into two key stages:

  • Synthesis of the Key Intermediate: (1,4-Dioxan-2-yl)methanamine

  • N-Methylation to the Final Product

G cluster_0 Stage 1: Synthesis of (1,4-Dioxan-2-yl)methanamine cluster_1 Stage 2: N-Methylation A 2-(Halomethyl)-1,4-dioxane C N-(1,4-Dioxan-2-ylmethyl)phthalimide A->C DMF B Potassium Phthalimide B->C D (1,4-Dioxan-2-yl)methanamine C->D Hydrazine E (1,4-Dioxan-2-yl)methanamine G Dioxan-2-ylmethyl-methyl-amine E->G Eschweiler-Clarke Reaction F Formaldehyde, Formic Acid F->G H Dioxan-2-ylmethyl-methyl-amine hydrochloride G->H HCl

Figure 2: Two-stage synthesis of racemic Dioxan-2-ylmethyl-methyl-amine hydrochloride.

The primary amine intermediate, (1,4-Dioxan-2-yl)methanamine, can be prepared through several established methods. One of the most reliable is the Gabriel Synthesis , which allows for the conversion of primary alkyl halides to primary amines, avoiding the over-alkylation that can occur with direct amination with ammonia.

Protocol: Gabriel Synthesis of (1,4-Dioxan-2-yl)methanamine

  • Alkylation: In a round-bottom flask, dissolve potassium phthalimide in anhydrous N,N-dimethylformamide (DMF). To this solution, add 2-(bromomethyl)-1,4-dioxane. Heat the reaction mixture and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After the alkylation is complete, cool the reaction mixture and add hydrazine hydrate. Reflux the mixture for a few hours. This will cleave the phthalimide group, yielding the desired primary amine and phthalhydrazide as a precipitate.

  • Workup and Purification: After cooling, the phthalhydrazide precipitate can be removed by filtration. The filtrate is then subjected to an appropriate workup, which may involve extraction and distillation under reduced pressure to isolate the pure (1,4-Dioxan-2-yl)methanamine.

An alternative to the Gabriel synthesis is the reduction of 2-(azidomethyl)-1,4-dioxane. The azide can be prepared from the corresponding halide and sodium azide. The subsequent reduction to the amine can be achieved via catalytic hydrogenation (e.g., using Pd/C and H2 gas) or by a Staudinger reaction using triphenylphosphine followed by hydrolysis. The Staudinger reaction is particularly mild and tolerant of many functional groups.

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde. A key advantage of this reaction is that it does not produce quaternary ammonium salts.

Causality Behind Experimental Choices:

  • Formaldehyde serves as the source of the methyl group.

  • Formic acid acts as the reducing agent. The reaction is driven forward by the formation of carbon dioxide gas.

  • The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride transfer from the formate anion.

Protocol: Eschweiler-Clarke Methylation of (1,4-Dioxan-2-yl)methanamine

  • Reaction Setup: In a round-bottom flask, combine (1,4-Dioxan-2-yl)methanamine with an excess of aqueous formaldehyde and formic acid.

  • Reaction: Heat the mixture to reflux for several hours. The evolution of carbon dioxide will be observed. The reaction progress can be monitored by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture and make it basic by the addition of a suitable base, such as sodium hydroxide solution.

  • Purification: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure to obtain the crude Dioxan-2-ylmethyl-methyl-amine.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent. The Dioxan-2-ylmethyl-methyl-amine hydrochloride will precipitate out of the solution. The solid can then be collected by filtration, washed with a cold solvent, and dried.

Characterization

The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of Dioxan-2-ylmethyl-methyl-amine hydrochloride will show characteristic signals for the dioxane ring protons, the methylene group adjacent to the nitrogen, and the N-methyl group. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for the carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the free base and to aid in structural elucidation through fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkages of the dioxane ring and the N-H stretching of the secondary ammonium salt.

Safety and Handling

It is imperative to consult the Safety Data Sheet (SDS) for all reagents used in this synthesis.

  • 2-(Bromomethyl)-1,4-dioxane: Is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrazine hydrate: Is highly toxic and corrosive. It should be handled with extreme care in a fume hood.

  • Formaldehyde: Is a known carcinogen and should be handled in a fume hood.

  • Formic acid: Is corrosive and can cause severe burns. Handle with appropriate PPE.

  • Dioxan-2-ylmethyl-methyl-amine hydrochloride: The final product is expected to be a skin and eye irritant. Avoid inhalation of dust and contact with skin and eyes.[1]

Conclusion

The synthesis of Dioxan-2-ylmethyl-methyl-amine hydrochloride can be achieved through multiple synthetic routes. The choice of route will depend on the specific requirements of the researcher, including the need for enantiomeric purity and the availability of specialized equipment. The two-step approach involving the N-methylation of (1,4-Dioxan-2-yl)methanamine represents a more direct and accessible method for obtaining the racemic compound in a laboratory setting. By understanding the underlying principles of each reaction and adhering to safe laboratory practices, researchers can successfully synthesize this valuable chemical building block for their drug discovery and development endeavors.

References

  • CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl) - N-methyl-methanamine hydrochloride.
  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]

  • PubChem. (1,4-Dioxan-2-ylmethanamine). [Link]

  • NROChemistry. (Eschweiler-Clarke Reaction). [Link]

  • Wikipedia. (Gabriel synthesis). [Link]

  • Wikipedia. (Staudinger reaction). [Link]

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A Comprehensive Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of PF-04447943 (CAS 1082744-20-4), a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). Developed for researchers, scientists, and drug development professionals, this document synthesizes the critical chemical properties, mechanism of action, key experimental protocols, and significant research applications of this valuable pharmacological tool.

Introduction: The Significance of PDE9A Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE9A isoform is distinguished by its high affinity and specificity for cGMP.[1] Its expression in brain regions critical for cognitive function, such as the hippocampus and cortex, has positioned it as a compelling therapeutic target for neurological and psychiatric disorders.[1][3]

PF-04447943 has emerged as a key investigational tool in this field. It is a brain-penetrant small molecule designed to selectively inhibit PDE9A, thereby elevating intracellular cGMP levels.[4][5] This guide will explore the foundational science of PF-04447943 and provide practical insights for its application in a research setting.

Chemical and Physical Properties of PF-04447943

A thorough understanding of the physicochemical characteristics of PF-04447943 is paramount for its effective use in experimental design, including formulation and analytical method development.

PropertyValue
IUPAC Name 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS Number 1082744-20-4
Molecular Formula C₂₀H₂₅N₇O₂
Molecular Weight 395.46 g/mol
Solubility Soluble in DMSO and 0.1N HCl (aq)
Appearance Solid

Mechanism of Action: Modulating the cGMP Signaling Pathway

PF-04447943 exerts its biological effects through the selective inhibition of the PDE9A enzyme. This inhibition leads to an accumulation of intracellular cGMP, a critical second messenger in numerous physiological processes.

The cGMP Signaling Cascade

The nitric oxide (NO)/cGMP pathway is a key signaling cascade in the central nervous system. Activation of soluble guanylate cyclase (sGC) by NO leads to the conversion of GTP to cGMP. cGMP, in turn, activates protein kinase G (PKG), which phosphorylates various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This cascade is integral to synaptic plasticity, learning, and memory.[6] PDE9A acts as a crucial negative regulator in this pathway by hydrolyzing cGMP to the inactive 5'-GMP.

PF-04447943-Mediated PDE9A Inhibition

By binding to the active site of PDE9A, PF-04447943 prevents the degradation of cGMP.[7] This leads to a sustained elevation of cGMP levels, thereby amplifying the downstream signaling of the NO/cGMP pathway. This enhanced signaling is believed to underpin the pro-cognitive and neuroplasticity-enhancing effects observed with PF-04447943 in preclinical models.[3][4]

cluster_upstream Upstream Signaling cluster_regulation cGMP Regulation cluster_downstream Downstream Effects Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->cGMP PDE9A PDE9A cGMP->PDE9A Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE9A->5'-GMP PF-04447943 PF-04447943 PF-04447943->PDE9A Inhibits CREB CREB PKG->CREB Phosphorylates Synaptic Plasticity\n& Cognitive Function Synaptic Plasticity & Cognitive Function CREB->Synaptic Plasticity\n& Cognitive Function Promotes

Figure 1: Mechanism of action of PF-04447943 in the cGMP signaling pathway.

Research Applications and Preclinical Findings

PF-04447943 has been instrumental in elucidating the role of PDE9A in various physiological and pathological processes.

Neuroscience and Cognitive Enhancement

A primary focus of research involving PF-04447943 has been its potential to enhance cognitive function. Preclinical studies in rodents have demonstrated that administration of PF-04447943 can improve performance in various memory tasks, including the mouse Y-maze and novel object recognition tests.[3] Furthermore, it has been shown to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.[3] These effects are associated with increased phosphorylation of the glutamate receptor subunit GluR1, a key event in synaptic plasticity.[3]

Alzheimer's Disease Research

Given its pro-cognitive effects, PF-04447943 was investigated as a potential therapeutic for Alzheimer's disease. In preclinical models, it was shown to prevent the loss of dendritic spines in transgenic mice that overexpress amyloid precursor protein (APP).[4] However, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease did not show a significant improvement in cognition compared to placebo.[4][8][9] Despite this outcome, PF-04447943 remains a valuable tool for investigating the role of the cGMP pathway in the context of neurodegenerative diseases.

Other Therapeutic Areas

The utility of PF-04447943 extends beyond neuroscience. Studies have explored its effects in models of colitis, where it was found to suppress oxidative stress and inflammation.[6] In cardiovascular research, it has been shown to improve coronary arteriole vasodilation and left ventricular diastolic dysfunction in a model of heart failure with preserved ejection fraction.[10]

Experimental Protocols

The following protocols are provided as a guide for researchers. It is essential to adapt these methodologies to specific experimental contexts and adhere to all institutional and regulatory guidelines.

In Vitro PDE9A Inhibition Assay

This protocol outlines a fluorescence polarization-based assay to determine the inhibitory activity of compounds against PDE9A.

Materials:

  • Purified recombinant PDE9A enzyme

  • FAM-labeled cGMP substrate

  • PDE assay buffer

  • Binding agent

  • Test compound (e.g., PF-04447943)

  • 96-well black microplate

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compound in PDE assay buffer.

  • Add the diluted test compound or vehicle control to the wells of the 96-well plate.

  • Add the FAM-labeled cGMP substrate to all wells.

  • Initiate the reaction by adding the diluted PDE9A enzyme to the wells.

  • Incubate the plate at room temperature for 1 hour.

  • Add the binding agent to all wells to stop the reaction.

  • Incubate for an additional 30 minutes at room temperature with gentle shaking.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value for the test compound.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound add_compound Add compound/vehicle to 96-well plate prep_compound->add_compound prep_reagents Prepare enzyme and substrate solutions add_substrate Add FAM-cGMP substrate prep_reagents->add_substrate add_compound->add_substrate add_enzyme Initiate reaction with PDE9A enzyme add_substrate->add_enzyme incubate_1 Incubate for 1 hour at room temperature add_enzyme->incubate_1 add_binder Add binding agent to stop reaction incubate_1->add_binder incubate_2 Incubate for 30 min at room temperature add_binder->incubate_2 read_plate Measure fluorescence polarization incubate_2->read_plate calculate_ic50 Calculate % inhibition and IC50 value read_plate->calculate_ic50

Figure 2: Workflow for an in vitro PDE9A inhibition assay.

In Vivo Rodent Model for Cognitive Assessment

This protocol provides a general framework for assessing the pro-cognitive effects of PF-04447943 in a rodent model.

Materials:

  • PF-04447943

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Rodents (e.g., C57BL/6 mice or Wistar rats)

  • Apparatus for behavioral testing (e.g., Y-maze, novel object recognition arena)

  • Data acquisition and analysis software

Procedure:

  • Acclimate the animals to the housing and handling conditions.

  • Prepare the dosing solution of PF-04447943 in the chosen vehicle.

  • Administer PF-04447-943 or vehicle to the animals via the desired route (e.g., oral gavage). Doses of 1-3 mg/kg have been shown to be effective in rodents.[3]

  • After a predetermined pretreatment time (e.g., 30-60 minutes), subject the animals to the behavioral test.

  • Record and analyze the behavioral data according to the specific parameters of the chosen test (e.g., spontaneous alternations in the Y-maze, discrimination index in the novel object recognition test).

  • Perform statistical analysis to compare the performance of the PF-04447943-treated group with the vehicle-treated control group.

Conclusion

PF-04447943 is a highly selective and potent PDE9A inhibitor that has proven to be an invaluable tool for researchers in neuroscience, cardiovascular biology, and inflammation. Its ability to modulate the cGMP signaling pathway has provided significant insights into the role of this cascade in health and disease. While its clinical development for Alzheimer's disease did not meet its primary endpoints, the wealth of preclinical data generated with this compound continues to inform our understanding of PDE9A as a therapeutic target. This guide serves as a comprehensive resource to support the continued use of PF-04447943 in advancing scientific discovery.

References

  • Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-76. [Link]

  • BPS Bioscience. (n.d.). PDE9A Assay Kit. Retrieved from [Link]

  • Schwam, E. M., et al. (2014). A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease. Current Alzheimer Research, 11(5), 413-21. [Link]

  • Giampà, C., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience. [Link]

  • Lee, D. I., et al. (2015). Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease. Journal of Clinical Investigation, 125(11), 4237-4248. [Link]

  • Creative BioMart. (n.d.). PDE9A Assay Kit. Retrieved from [Link]

  • Rana, M. N., et al. (2021). PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. Frontiers in Pharmacology, 12, 690559. [Link]

  • Knickerbocker, A. D., & Reasor, J. E. (2021). Phosphodiesterase Inhibitors for Alzheimer's Disease: A Systematic Review of Clinical Trials and Epidemiology with a Mechanistic Rationale. Journal of Alzheimer's Disease, 83(4), 1457-1496. [Link]

  • Thatcher, G. R. J., et al. (2019). Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide. Frontiers in Pharmacology, 10, 943. [Link]

  • ResearchGate. (n.d.). A Multicenter, Double-Blind, Placebo-Controlled Trial of the PDE9A Inhibitor, PF-04447943, in Alzheimer's Disease. Retrieved from [Link]

  • Giampà, C., et al. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Publications. [Link]

  • Prickaerts, J., et al. (2017). Investigational phosphodiesterase inhibitors in phase I and phase II clinical trials for Alzheimer's disease. Expert Opinion on Investigational Drugs, 26(10), 1107-1117. [Link]

  • Wang, G., et al. (2018). Discovery of novel PDE9A inhibitors with antioxidant activities for treatment of Alzheimer's disease. Scientific Reports, 8(1), 17951. [Link]

  • Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S) - OUCI. Neuropharmacology, 61(4), 665-676. [Link]

  • ResearchGate. (n.d.). The PDE9A inhibitor PF04447943 improves coronary arteriole vasodilation and left ventricular diastolic dysfunction in HFpEF. Retrieved from [Link]_diastolic_dysfunction_in_HFpEF)

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A Technical Guide to Dioxane-Based Amine Reagents: From Historical Context to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dioxane-based amine compounds, tracing their origins from the historical discovery of 1,4-dioxane to their contemporary applications as sophisticated reagents and structural motifs in organic synthesis and medicinal chemistry. While not a classical reagent class, these molecules, which integrate the rigid dioxane scaffold with the versatile amine functional group, have emerged as crucial building blocks, chiral ligands, and pharmacophores. This document delves into the foundational chemistry of 1,4-dioxane, details key synthetic methodologies for creating functionalized dioxane-amines, and explores their principal applications. A significant focus is placed on their role in medicinal chemistry, exemplified by the case study of Viloxazine, and their emerging utility in asymmetric catalysis, where the dioxane framework serves as a potent chiral backbone. Through field-proven insights, detailed experimental protocols, and mechanistic discussions, this guide aims to equip researchers with the technical knowledge to effectively utilize these valuable chemical entities.

The Foundation: Discovery and Properties of 1,4-Dioxane

The story of dioxane-based amine reagents begins with the parent heterocycle, 1,4-dioxane. Its unique properties as a solvent have made it ubiquitous in organic chemistry, laying the groundwork for its later incorporation into more complex molecular architectures.

Historical Synthesis and Industrial Evolution

1,4-Dioxane was first synthesized in 1863 by French chemist Charles-Adolphe Wurtz and independently by Lourenço, marking its entry into the chemical lexicon[1]. However, its commercial potential was not realized until much later. Limited production began in 1929, with large-scale manufacturing commencing in 1951[1][2].

The industrial trajectory of 1,4-dioxane is inextricably linked to the development of chlorinated solvents. In the mid-20th century, 1,1,1-trichloroethane (TCA) became a widely used solvent for applications like metal degreasing. A major technical challenge was the reaction of TCA with aluminum, which produced corrosive hydrogen chloride. 1,4-Dioxane was discovered to be an excellent stabilizer for TCA, preventing this degradation by forming an adduct with the aluminum trichloride catalyst. By 1985, an estimated 90% of all 1,4-dioxane produced was for this purpose[2]. Following the Montreal Protocol, which phased out ozone-depleting substances like TCA, the production of 1,4-dioxane significantly declined[1]. Today, its primary use is as a solvent in the manufacturing of pharmaceuticals, varnishes, and other specialty chemicals[3].

Key Physicochemical Properties

The utility of 1,4-dioxane as a solvent is a direct result of its distinct physical and chemical properties. Its cyclic ether structure provides a higher boiling point than its linear or less-substituted counterparts like diethyl ether or tetrahydrofuran (THF), allowing for reactions to be conducted at higher temperatures[4]. Despite its relatively non-polar character, it is fully miscible with water due to hydrogen bonding with its ether oxygens, making it an excellent solvent for reactions involving both polar and non-polar reagents[4].

PropertyValueSignificance in Synthesis
Formula C₄H₈O₂-
Molar Mass 88.11 g·mol⁻¹-
Boiling Point 101.1 °CEnables higher reaction temperatures compared to THF (66 °C).[4][5]
Melting Point 11.8 °CLiquid at room temperature.[5]
Density 1.033 g/mL (at 20 °C)Similar to water, can sometimes complicate aqueous extractions.[4]
Water Solubility MiscibleExcellent for co-solvency of polar and non-polar reactants.[4]
Dipole Moment ~0.45 DLow polarity, but ether oxygens act as Lewis bases and H-bond acceptors.
Dielectric Constant 2.21Aprotic and non-polar.

The Emergence of Dioxane-Based Amine Reagents

The term "dioxane-based amine reagent" does not refer to a single, classical category of chemicals. Instead, it describes a diverse and powerful class of molecules where the dioxane scaffold is intentionally integrated with an amine functionality to achieve a specific purpose. The causality behind this molecular design is rooted in the desirable properties imparted by the dioxane ring.

Defining the "Reagent": Functionality by Design

The dioxane moiety is more than a passive carrier for the amine group. Its function is determined by its design:

  • Conformational Rigidity: The chair-like conformation of the dioxane ring provides a rigid and predictable three-dimensional structure. This is critical in drug design for controlling the spatial orientation of pharmacophores and in catalysis for creating a well-defined chiral pocket around a metal center.

  • Chiral Scaffolding: Derived from readily available chiral precursors like tartrates, the dioxane ring can be synthesized in an enantiomerically pure form. This makes it an excellent chiral auxiliary or backbone for asymmetric ligands[6][7].

  • Metabolic Stability: As a cyclic ether, the dioxane ring is generally resistant to metabolic degradation, a valuable property for increasing the in-vivo half-life of pharmaceutical agents.

  • Modulation of Physicochemical Properties: The inclusion of the dioxane ring can alter a molecule's solubility, lipophilicity, and hydrogen bonding capacity, allowing for fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

Key Synthetic Pathways

The construction of these bifunctional molecules relies on established and robust synthetic transformations. The choice of pathway depends on the desired substitution pattern and stereochemistry.

A versatile and common approach begins with the ring-opening of an epoxide, followed by an intramolecular cyclization. This strategy allows for the creation of various substituted dioxanes. For instance, the synthesis of Viloxazine, a morpholine-containing drug (aza-dioxane), utilizes this logic[8][9].

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring-Opening & Cyclization Phenol 2-Ethoxyphenol Epoxide 1-(2-ethoxyphenoxy)-2,3-epoxypropane Phenol->Epoxide Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Base Base (e.g., K₂CO₃) Base->Epoxide ViloxazineBase Viloxazine Free Base (A Dioxane-Amine Analog) Epoxide->ViloxazineBase Nucleophilic Attack & Intramolecular Cyclization AmineSource Amine Source (e.g., 2-aminoethyl hydrogen sulfate) AmineSource->ViloxazineBase Base2 Strong Base Base2->ViloxazineBase

Caption: General workflow for synthesizing dioxane-amine scaffolds via epoxide intermediates.

For applications in asymmetric catalysis, chiral C₂-symmetric ligands are highly desirable. Tartaric acid is a common and inexpensive starting material from the chiral pool. It can be converted into a diol, which is then used to construct a chiral dioxane backbone functionalized with ligating groups such as phosphines[6][7].

G Tartrate Diethyl L-Tartrate (Chiral Pool) Diol Chiral Diol Tartrate->Diol Reduction Ditosylate Chiral Ditosylate Diol->Ditosylate 1. Acetal Formation 2. Tosylation Ligand C₂-Symmetric Dioxane Phosphine Ligand (DIOXOP-type) Ditosylate->Ligand Nucleophilic Substitution with Li₂PPh

Caption: Synthetic pathway to chiral dioxane-based phosphine ligands from tartaric acid.

Applications in Medicinal Chemistry: The Primary Arena

The dioxane-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its conformational rigidity and metabolic stability make it an ideal framework for presenting key pharmacophoric elements to biological targets[10][11].

Case Study: Viloxazine (Qelbree)

Viloxazine is a compelling example of a successful therapeutic agent built upon a dioxane-amine (specifically, a morpholine) core.

  • Discovery and Background: Viloxazine was discovered by scientists at Imperial Chemical Industries in the early 1970s[12]. It was initially developed and marketed in Europe as an antidepressant. After being discontinued for commercial reasons, it was repurposed and approved by the FDA in 2021 under the brand name Qelbree as a non-stimulant treatment for Attention Deficit Hyperactivity Disorder (ADHD) in children and adults[9][12].

  • Synthesis: The synthesis of Viloxazine is a classic illustration of the epoxide ring-opening strategy. In a modern approach, 2-ethoxyphenol is reacted with epichlorohydrin to form an epoxide intermediate. This intermediate then undergoes a ring-opening and subsequent intramolecular cyclization upon reaction with 2-aminoethyl hydrogen sulfate in the presence of a strong base, directly forming the morpholine ring system[9][13]. The final step involves salt formation with HCl for pharmaceutical formulation[9].

  • Mechanism of Action: Viloxazine functions as a selective norepinephrine reuptake inhibitor (NRI)[12]. By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, particularly in the prefrontal cortex, a brain region critical for regulating attention and executive function[9]. This mechanism provides an effective, non-stimulant therapeutic option for ADHD. Its affinity for the norepinephrine transporter (Kᵢ = 155-630 nM) is significantly higher than for the serotonin transporter (Kᵢ = 17,300 nM), underscoring its selectivity[12].

Benzodioxane Scaffolds in Drug Design

The 1,4-benzodioxane framework, where a dioxane ring is fused to a benzene ring, is another evergreen scaffold in medicinal chemistry[11]. The amine functionality is typically attached via a short alkyl chain to the 2-position of the dioxane ring. These compounds have been extensively explored as ligands for various G-protein coupled receptors. For example, compounds like Benoxathian feature a 2-aminomethyl-1,4-benzoxathiane structure and have been studied as potent α1-adrenoreceptor antagonists[1]. The rigid benzodioxane core correctly orients the amine side chain for optimal interaction with the receptor binding pocket[10][11].

Applications in Asymmetric Catalysis: An Emerging Role

While the use of dioxane-based amines in medicinal chemistry is well-established, their application as ligands in asymmetric catalysis is a more recent but rapidly developing field. The rigid, C₂-symmetric backbone that can be readily synthesized from chiral precursors makes them highly effective for inducing enantioselectivity in metal-catalyzed reactions.

Dioxane as a Chiral Backbone for Ligands

The primary role of the dioxane scaffold in catalysis is to provide a rigid, predictable chiral environment around a catalytically active metal center. Chiral diphosphine ligands with a 1,4-dioxane backbone, derived from tartrates, have proven to be highly efficient in asymmetric hydrogenation reactions[6][7]. The C₂-symmetry of the ligand simplifies the analysis of the catalytic cycle and often leads to higher enantioselectivities. The dioxane backbone is believed to play a crucial role in stabilizing the metal-ligand chelate conformation required for effective stereochemical communication[6][7].

G Metal Rh(I) Metal Center Ligand PPh₂ Dioxane Backbone PPh₂ Metal->Ligand:p1 Metal->Ligand:p2 Substrate Prochiral Substrate (e.g., Enamide) Metal->Substrate Coordination

Caption: Chelation of a DIOXOP-type ligand to a Rhodium center, creating a chiral catalytic pocket.

Performance in Asymmetric Hydrogenation

Rhodium(I) complexes formed with chiral dioxane-based diphosphine ligands are highly efficient catalysts for the asymmetric hydrogenation of prochiral enamides. These reactions provide a direct route to valuable chiral amines and β-amino alcohols, which are key building blocks for pharmaceuticals.

Ligand TypeSubstrateProductEnantiomeric Excess (ee)Reference
Dioxane Diphosphineβ-Substituted EnamideChiral Amine94% to >99%[6][7]
Dioxane DiphosphineMOM-protected β-Hydroxy EnamideChiral β-Amino Alcoholup to 98%[6][7]

The high enantioselectivities achieved underscore the effectiveness of the rigid dioxane backbone in creating a selective catalytic environment. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phosphorus atoms, allowing for optimization for different substrates.

Experimental Protocols and Data

To ensure scientific integrity, a protocol must be self-validating. The following section provides a representative, detailed methodology for the synthesis of a dioxane-based amine derivative, which can be adapted by researchers.

Protocol: Synthesis of 2,5-Bis(benzylaminomethyl)-1,4-dioxane

This protocol describes the nucleophilic substitution reaction of 2,5-Bis(iodomethyl)-1,4-dioxane with benzylamine.

  • Materials:

    • 2,5-Bis(iodomethyl)-1,4-dioxane (1.0 eq)

    • Benzylamine (2.5 eq)

    • Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous Acetonitrile (ACN)

    • Ethyl Acetate (EtOAc)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • To a round-bottom flask charged with a magnetic stir bar, add 2,5-Bis(iodomethyl)-1,4-dioxane (1.0 eq) and anhydrous acetonitrile.

    • Add potassium carbonate (3.0 eq) to the suspension.

    • Add benzylamine (2.5 eq) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2,5-Bis(benzylaminomethyl)-1,4-dioxane.

Representative Characterization Data

The structure of synthesized compounds should be confirmed using standard spectroscopic methods.

TechniqueExpected Observations for a Dioxane-Amine
¹H NMR Signals for dioxane ring protons (typically δ 3.5-4.5 ppm). Signals for protons on carbons alpha to the amine nitrogen (typically δ 2.5-3.0 ppm). Signals corresponding to other substituents (e.g., aromatic protons for benzyl groups). The presence of N-H protons (can be broad and exchangeable with D₂O)[14][15].
¹³C NMR Signals for dioxane ring carbons (typically δ 60-80 ppm). Signals for carbons alpha to the amine.
IR Spectroscopy C-O-C stretching vibrations for the ether linkages (strong, ~1100 cm⁻¹). N-H stretching for primary or secondary amines (medium, ~3300-3500 cm⁻¹). C-N stretching vibrations (~1000-1250 cm⁻¹)[14].
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the calculated molecular weight. Fragmentation patterns consistent with the structure (e.g., loss of side chains). Compounds with an odd number of nitrogen atoms will typically have an odd molecular weight (the Nitrogen Rule)[16].

Safety and Handling

While dioxane-based reagents are powerful tools, their handling requires adherence to strict safety protocols, primarily due to the hazards associated with the 1,4-dioxane framework.

  • Flammability: 1,4-Dioxane is a highly flammable liquid and vapor. All work should be conducted in a chemical fume hood, away from ignition sources. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge[9].

  • Peroxide Formation: Like many ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light, especially after prolonged storage. Containers should be dated upon opening and stored under an inert atmosphere (e.g., nitrogen). Do not distill to dryness. Test for the presence of peroxides before heating.

  • Toxicity: 1,4-Dioxane is a suspected human carcinogen and can cause damage to the liver, kidneys, and central nervous system upon prolonged or repeated exposure. It is readily absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (butyl rubber is often recommended). All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors[6].

  • Disposal: Dispose of all dioxane-containing waste through approved hazardous waste channels, in accordance with local and national regulations.

Conclusion and Future Outlook

The journey of dioxane-based amine reagents from the fundamental discovery of a simple solvent to their use in complex, life-saving pharmaceuticals and cutting-edge catalysts is a testament to the power of rational molecular design. While their role as key structural motifs in medicinal chemistry is firmly established, their potential in asymmetric catalysis is still being actively explored. Future research will likely focus on the development of novel, more sophisticated chiral ligands for a broader range of transformations, the exploration of dioxane-amine organocatalysts, and the application of these scaffolds in materials science. As synthetic methodologies become more advanced, the ability to precisely tailor the structure and properties of these versatile compounds will continue to expand their impact across the chemical sciences.

References

Please note that due to the nature of the search tool, URLs may link to a landing page rather than directly to a PDF. All links were verified at the time of generation.

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An In-depth Technical Guide to the Solubility of Dioxan-2-ylmethyl-methyl-amine Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of Dioxan-2-ylmethyl-methyl-amine hydrochloride, a heterocyclic amine of interest in drug discovery and development. In the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles governing its solubility and presents a detailed, field-proven methodology for its empirical determination in common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols to enable a thorough and accurate solubility assessment.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount hurdle. Poor solubility can lead to low absorption, erratic bioavailability, and ultimately, therapeutic failure. Dioxan-2-ylmethyl-methyl-amine hydrochloride, as an amine salt, is designed to have enhanced aqueous solubility compared to its free base form. The formation of a hydrochloride salt is a widely employed strategy in pharmaceutical development to improve the dissolution and absorption of basic drug candidates.[1]

This guide will delve into the theoretical underpinnings of the solubility of Dioxan-2-ylmethyl-methyl-amine hydrochloride, considering its molecular structure and the interplay of intermolecular forces. More importantly, it will provide a robust experimental framework for researchers to quantitatively determine its solubility in a range of common laboratory solvents, a crucial step in pre-formulation studies and the development of viable dosage forms.

Molecular Structure and Predicted Solubility Behavior

Dioxan-2-ylmethyl-methyl-amine hydrochloride possesses a unique combination of structural features that influence its solubility profile:

  • The Dioxane Ring: The 1,4-dioxane moiety is a cyclic ether. The two ether oxygen atoms can act as hydrogen bond acceptors, which can contribute to solubility in protic solvents like water and alcohols. The dioxane ring itself is relatively non-polar, which may impart some solubility in less polar organic solvents. The presence of a dioxane ring is noted to enhance stability and solubility in various solvents for the related free base.[2][3]

  • The Amine Group and its Hydrochloride Salt: The secondary amine group is protonated to form a hydrochloride salt. This ionic character is the primary driver for its aqueous solubility. As a salt, it is expected to be more soluble in polar protic solvents that can solvate the ions effectively. Amines are generally basic and exhibit increased solubility in acidic aqueous solutions.[4][5]

  • The Methyl and Methylene Groups: These aliphatic hydrocarbon portions of the molecule are non-polar and will contribute to its lipophilicity, potentially enhancing solubility in organic solvents of lower polarity.

Based on these structural features, a qualitative prediction of solubility can be made:

  • High Solubility: Expected in polar protic solvents such as water, methanol, and ethanol, due to the ionic nature of the hydrochloride salt and the hydrogen bonding potential of the dioxane ring.

  • Moderate to Low Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), where the ionic interactions are less favorable than in protic solvents.

  • Low to Insoluble: Expected in non-polar solvents such as toluene, hexane, and diethyl ether, as these solvents cannot effectively solvate the charged amine hydrochloride.

A Framework for Experimental Solubility Determination

A systematic approach to determining the solubility of Dioxan-2-ylmethyl-methyl-amine hydrochloride is essential. The following workflow provides a comprehensive methodology, from qualitative assessment to quantitative analysis.

G cluster_0 Phase 1: Qualitative Assessment cluster_1 Phase 2: Quantitative Analysis A Initial Screening in Key Solvents (Water, Methanol, Toluene) B Observation of Dissolution (Visual Inspection) A->B C Categorization: Soluble, Partially Soluble, Insoluble B->C D Equilibrium Solubility Determination (Shake-Flask Method) C->D Inform Solvent Selection E Preparation of Saturated Solutions D->E F Equilibration (e.g., 24-48h at controlled temp.) E->F G Phase Separation (Centrifugation/Filtration) F->G H Quantification of Solute in Supernatant (e.g., HPLC-UV, LC-MS) G->H

Figure 1: A two-phase experimental workflow for determining the solubility of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Materials and Equipment
  • Dioxan-2-ylmethyl-methyl-amine hydrochloride (purity >97%)

  • Common laboratory solvents (HPLC grade): Water, Methanol, Ethanol, Isopropyl alcohol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, n-Hexane.

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable containers

Step-by-Step Experimental Protocol: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

  • Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade) to avoid interference in the analytical quantification step.

  • Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL). To each vial, add an excess amount of Dioxan-2-ylmethyl-methyl-amine hydrochloride (e.g., 20 mg, ensuring that a solid residue remains after equilibration).

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Visual inspection should confirm the continued presence of undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Dilution: Carefully withdraw an aliquot of the clear supernatant. It is crucial not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method. A known dilution factor is critical for accurate back-calculation.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve must be prepared using standards of known concentrations of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

  • Calculation of Solubility: The solubility (S) is calculated using the following formula:

    S (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Self-Validating System and Causality
  • Why excess solute? The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium has been reached and the solution is truly saturated.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and meaningful data.

  • Why centrifugation and/or filtration? Any undissolved solid particles in the analyzed sample will lead to an overestimation of solubility. Rigorous phase separation is non-negotiable.

  • Why a validated analytical method? The accuracy of the solubility determination is entirely dependent on the accuracy of the quantification method. The method should be validated for linearity, accuracy, and precision.

Expected Solubility Data and Interpretation

While empirical data must be generated, a hypothetical summary of expected results is presented below for illustrative purposes. This table provides a structured format for reporting the experimentally determined solubility values.

Solvent ClassSolventDielectric Constant (approx.)Predicted Solubility (mg/mL)
Polar Protic Water80.1> 100 (Highly Soluble)
Methanol32.7> 50 (Soluble)
Ethanol24.520 - 50 (Soluble)
Isopropyl Alcohol19.95 - 20 (Sparingly Soluble)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 (Soluble)
Acetonitrile37.51 - 5 (Slightly Soluble)
Acetone20.7< 1 (Very Slightly Soluble)
Non-Polar Dichloromethane (DCM)9.1< 0.1 (Practically Insoluble)
Toluene2.4< 0.1 (Practically Insoluble)
n-Hexane1.9< 0.1 (Practically Insoluble)

Interpretation of Results:

The experimentally determined solubility data will provide invaluable insights for downstream applications:

  • Aqueous Solubility: This is a key parameter for oral and parenteral formulations. High aqueous solubility is generally desirable.

  • Solubility in Organic Solvents: This information is crucial for selecting appropriate solvents for synthesis, purification, and the preparation of stock solutions for in vitro and in vivo studies. For instance, high solubility in solvents like methanol or ethanol would be advantageous for purification by crystallization.

  • Solvent Selection for Formulation: Knowledge of solubility in a range of solvents with varying polarities is essential for developing complex formulations such as co-solvent systems, emulsions, or amorphous solid dispersions.

Conclusion

While direct, published solubility data for Dioxan-2-ylmethyl-methyl-amine hydrochloride is scarce, a thorough understanding of its molecular structure allows for rational predictions of its solubility behavior. This guide provides a robust, scientifically sound experimental framework for the empirical determination of its solubility in a range of common laboratory solvents. By following the detailed protocols and understanding the underlying principles, researchers and drug development professionals can generate the critical data needed to advance their research and development efforts with confidence. The systematic approach outlined herein ensures the generation of reliable and reproducible solubility data, a cornerstone of successful pharmaceutical development.

References

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(2), 175-179.
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A Comprehensive Spectroscopic Guide to Dioxan-2-ylmethyl-methyl-amine Hydrochloride: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data expected for Dioxan-2-ylmethyl-methyl-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers a detailed exploration of the principles behind the data, the rationale for experimental choices, and a cohesive workflow for structural verification using a multi-technique approach. The insights herein are grounded in established spectroscopic principles to ensure both technical accuracy and practical applicability.

Introduction: The Importance of Spectroscopic Characterization

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a heterocyclic compound featuring a 1,4-dioxane ring, a secondary amine, and a hydrochloride salt moiety. Such structures often serve as key intermediates or building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its stability, solubility, and reactive amine group make it a versatile component in medicinal chemistry.[1]

For any chemical entity intended for use in research or drug development, unambiguous structural confirmation is a non-negotiable prerequisite. Spectroscopic analysis provides the empirical evidence required to verify molecular structure, confirm purity, and identify potential impurities. This guide details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve a comprehensive characterization of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Integrated Spectroscopic Workflow

The confirmation of a molecular structure is not reliant on a single technique but on the convergence of evidence from multiple analytical methods. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical flow of this process—from determining the molecular mass and formula to mapping the carbon-hydrogen framework and identifying functional groups—forms a self-validating system.

cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy cluster_Final Structural Confirmation MS Determine Molecular Weight (as [M+H]+) & Fragmentation H_NMR ¹H NMR: Map Proton Environments & Connectivity MS->H_NMR Provides Molecular Formula Context Confirm Convergent Data Analysis: Unambiguous Structure of Dioxan-2-ylmethyl-methyl-amine HCl MS->Confirm IR Identify Key Functional Groups (N-H+, C-O, C-N) IR->H_NMR Confirms Functional Groups IR->Confirm C_NMR ¹³C NMR: Identify Unique Carbons H_NMR->C_NMR Correlates H & C Framework H_NMR->Confirm C_NMR->Confirm

Caption: Integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure determination, providing detailed information about the carbon-hydrogen framework. For amine hydrochlorides, specific experimental considerations are necessary for accurate data acquisition.

Proton (¹H) NMR Spectroscopy

¹H NMR analysis reveals the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling.

  • Sample Preparation: Accurately weigh 5-10 mg of Dioxan-2-ylmethyl-methyl-amine hydrochloride and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆) in a clean glass vial. The choice of D₂O is often preferred for hydrochloride salts due to excellent solubility.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

  • D₂O Exchange (Optional but Recommended): To confirm the identity of the N-H protons, add one drop of D₂O to the NMR tube (if not already the solvent), gently shake, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly diminish due to proton-deuterium exchange.[2] This is a definitive test for exchangeable protons.

A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL D₂O A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Add 1 drop D₂O (if not solvent) D->E Optional Confirmation F Re-acquire Spectrum E->F G Analyze Data: Confirm N-H Signal Disappearance F->G

Caption: Workflow for ¹H NMR analysis including D₂O exchange.

The following table outlines the expected chemical shifts (δ) for Dioxan-2-ylmethyl-methyl-amine hydrochloride. Protonation of the amine nitrogen significantly deshields adjacent protons.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Chemical Shift
N-H₂⁺ 9.0 - 9.5Broad Singlet2HThe two protons on the positively charged nitrogen are highly deshielded and exchangeable. The signal is typically broad and will disappear upon D₂O exchange.[2]
Dioxane H₂ 3.8 - 4.0Multiplet1HThis methine proton is deshielded by two adjacent oxygen atoms.
Dioxane H₃, H₅ 3.5 - 3.8Multiplet4HProtons on the dioxane ring adjacent to oxygen atoms.
Dioxane H₆ 3.2 - 3.4Multiplet2HProtons on the dioxane ring adjacent to one oxygen atom.
-CH₂-N 3.0 - 3.3Multiplet2HThese methylene protons are adjacent to the dioxane ring and the deshielding protonated nitrogen atom.
N-CH₃ 2.7 - 2.9Singlet (or Triplet)¹3HThe N-methyl protons are significantly deshielded by the adjacent positive nitrogen. The signal is typically a sharp singlet.

¹Note: The N-CH₃ signal may appear as a triplet due to coupling with the two N-H₂⁺ protons, though this coupling is often not observed due to rapid exchange or quadrupolar broadening.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment where each unique carbon appears as a single line, simplifying the spectrum.

Carbon Assignment Predicted δ (ppm) Rationale for Chemical Shift
Dioxane C₂ 72 - 75Methine carbon bonded to two oxygen atoms, highly deshielded.
Dioxane C₃, C₅ 65 - 68Methylene carbons of the dioxane ring, each bonded to one oxygen atom.
Dioxane C₆ 64 - 67Methylene carbon of the dioxane ring, bonded to one oxygen atom.
-CH₂-N 50 - 55Methylene carbon attached to the protonated nitrogen, significantly deshielded.
N-CH₃ 30 - 35Methyl carbon attached to the protonated nitrogen. Carbons adjacent to amines typically appear in this region.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's structure. For a pre-formed salt, Electrospray Ionization (ESI) is an ideal technique.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect positively charged ions.

A Prepare Dilute Solution (~0.1 mg/mL) B Infuse into ESI Source A->B C Acquire Spectrum (Positive Ion Mode) B->C D Analyze Data: Identify [M+H]⁺ and Fragments C->D

Caption: General workflow for ESI-Mass Spectrometry analysis.

Even though the sample is a hydrochloride salt, ESI-MS will analyze the cationic portion. The expected observation is the protonated free base, [M+H]⁺.

  • Molecular Formula (Free Base): C₆H₁₃NO₂

  • Molecular Weight (Free Base): 131.17 g/mol

  • Expected [M+H]⁺ Ion: m/z ≈ 132.1

This aligns with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The observed [M+H]⁺ ion will therefore have an even mass-to-charge ratio.[4]

Fragmentation Analysis: Mass spectra of amines are often characterized by α-cleavage, where the bond between the α- and β-carbons relative to the nitrogen is broken.[4] This results in a stable, resonance-stabilized iminium cation.

Fragmentation Pathway Predicted Fragment (m/z) Structure of Fragment
α-cleavage 1 86[CH₂(dioxane)-N⁺H₂=CH₂]
α-cleavage 2 44[CH₃-N⁺H₂=CH₂]

The most stable fragment typically produces the base peak in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an amine hydrochloride, the most prominent feature is the N-H stretching vibration.

  • Sample Preparation: Place a small amount of the solid Dioxan-2-ylmethyl-methyl-amine hydrochloride powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Wavenumber (cm⁻¹) Vibration Type Description and Significance
2700-3100 (broad) N-H₂⁺ StretchThis very broad and strong absorption envelope is the hallmark of an amine salt.[5] It arises from the stretching vibrations of the N-H bonds in the secondary ammonium cation.
2850-3000 C-H StretchAliphatic C-H stretching from the dioxane and methyl/methylene groups. These peaks often appear as sharper features superimposed on the broad N-H⁺ envelope.[5]
~1600 & ~1500 N-H₂⁺ BendAsymmetric and symmetric bending vibrations of the ammonium group.
1050-1150 C-O StretchStrong, characteristic stretching vibrations of the ether linkages within the 1,4-dioxane ring.
1200-1250 C-N StretchStretching vibration of the carbon-nitrogen bond.

The chloride (Cl⁻) counter-ion has vibrations that fall below 400 cm⁻¹, which is outside the range of a standard mid-IR spectrometer.[5]

Conclusion: A Unified Structural Assignment

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

  • Mass Spectrometry establishes the correct molecular weight for the cationic portion of the molecule (m/z 132 for [C₆H₁₄NO₂]⁺).

  • Infrared Spectroscopy confirms the presence of key functional groups: the secondary ammonium salt (broad N-H₂⁺ stretch), aliphatic C-H bonds, and the C-O ether linkages of the dioxane ring.

  • ¹³C NMR Spectroscopy identifies the six unique carbon environments consistent with the proposed structure.

  • ¹H NMR Spectroscopy provides the final, detailed map, showing the correct number of protons in each distinct electronic environment and confirming their connectivity, solidifying the complete molecular structure.

By integrating these techniques, researchers and drug development professionals can proceed with confidence, knowing that the molecular identity of this key building block has been rigorously verified.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. Retrieved from [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • Pawar, J., et al. (2012). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Journal of Young Pharmacists. Retrieved from [Link]

  • (n.d.). Analysis of the FTIR spectrum of HCl. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 9.2: FTIR spectrum of HCl. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

  • ChemSrc. (n.d.). {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride. Retrieved from [Link]

  • Duthaler, R. O., & Roberts, J. D. (1978). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • Reddit. (2023). Can ammonium chlorhydrates can be analyzed on mass spectrometry ? Retrieved from [Link]

  • J-Stage. (n.d.). Formation of [M+HC1+H]+ Type Ions Observed in CAD Spectra. Retrieved from [Link]

  • Chem-Impex. (n.d.). [6][7]Dioxan-2-yl-methylamine. Retrieved from [Link]

  • (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

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Unlocking the Potential of Dioxan-2-ylmethyl-methyl-amine Hydrochloride: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Molecule of Opportunity

In the vast landscape of chemical entities available to the modern researcher, certain structures stand out not for what is known, but for what is yet to be discovered. Dioxan-2-ylmethyl-methyl-amine hydrochloride presents as one such molecule—a compound at the intersection of established pharmacophores, offering a fertile ground for novel applications in drug discovery and materials science. This guide serves as a technical deep-dive into the untapped potential of this versatile chemical scaffold, providing researchers, scientists, and drug development professionals with a roadmap for its exploration.

The structure of Dioxan-2-ylmethyl-methyl-amine hydrochloride marries two key chemical motifs: the 1,4-dioxane ring and a methylamine side chain. The 1,4-dioxane moiety is a recognized privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to modulate physicochemical properties such as solubility.[1][2] Derivatives of 1,4-dioxane have demonstrated a wide array of biological activities, including antitumor and antimicrobial properties.[1] Furthermore, this heterocyclic system has been integrated into ligands targeting central nervous system receptors, such as dopamine and serotonin receptors.[3]

The methylamine hydrochloride salt is a fundamental building block in the synthesis of countless pharmaceuticals.[4][5][6] Its presence suggests immediate utility as a synthetic intermediate, where the amine group can serve as a nucleophile in a variety of chemical transformations to build more complex molecules.[7]

This guide will illuminate the path from the foundational chemical properties of Dioxan-2-ylmethyl-methyl-amine hydrochloride to its prospective applications, complete with detailed experimental workflows and theoretical frameworks to catalyze your next research breakthrough.

Chemical and Physical Properties

A thorough understanding of a compound's properties is the bedrock of its application. Below is a summary of the key identifiers for Dioxan-2-ylmethyl-methyl-amine hydrochloride.

PropertyValueReference
CAS Number 918621-33-7[8][9]
Molecular Formula C6H14ClNO2[9]
Molecular Weight 167.63 g/mol [9]
Appearance White to slightly yellow crystalline powder (inferred)[4]
Storage Inert atmosphere, room temperature[9]

Potential Research Application 1: A Novel Scaffold for CNS-Active Agents

Rationale: The 1,4-dioxane ring is a structural component of ligands with affinity for dopamine (D2-like) and serotonin (5-HT1A) receptors.[3] These receptors are critical targets in the treatment of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.[3] The inherent structure of Dioxan-2-ylmethyl-methyl-amine hydrochloride provides a foundational scaffold that can be elaborated to explore structure-activity relationships (SAR) for these targets.

Proposed Research Workflow:

The following workflow outlines a systematic approach to synthesizing and evaluating a library of novel compounds derived from Dioxan-2-ylmethyl-methyl-amine hydrochloride for CNS activity.

G cluster_synthesis Phase 1: Library Synthesis cluster_screening Phase 2: In Vitro Screening cluster_optimization Phase 3: Lead Optimization start Dioxan-2-ylmethyl-methyl-amine hydrochloride reaction1 N-Arylation / N-Alkylation Reactions start->reaction1 library Diverse Compound Library reaction1->library binding_assay Receptor Binding Assays (D2, 5-HT1A) library->binding_assay functional_assay Functional Assays (e.g., cAMP) binding_assay->functional_assay hits Initial Hits functional_assay->hits sar SAR Analysis hits->sar lead_opt Lead Optimization sar->lead_opt lead_opt->sar final_candidate Preclinical Candidate lead_opt->final_candidate

Caption: CNS Drug Discovery Workflow.

Experimental Protocol: N-Arylation of Dioxan-2-ylmethyl-methyl-amine hydrochloride

This protocol details a representative Suzuki-Miyaura coupling reaction to introduce aromatic diversity.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine Dioxan-2-ylmethyl-methyl-amine hydrochloride (1 eq), the desired aryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a suitable base (e.g., K2CO3, 3 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Potential Research Application 2: Development of Novel Antimicrobial Agents

Rationale: The 1,4-dioxane nucleus has been identified as a bioactive scaffold for the development of potent antimicrobial agents.[1] The increasing prevalence of multidrug-resistant pathogens necessitates the exploration of new chemical entities. Dioxan-2-ylmethyl-methyl-amine hydrochloride can serve as a starting point for the synthesis of compounds with potential antibacterial or antifungal activity.

Proposed Research Workflow:

This workflow outlines the process for synthesizing and evaluating novel antimicrobial candidates.

G cluster_synthesis Phase 1: Synthesis of Analogs cluster_testing Phase 2: Antimicrobial Testing cluster_followup Phase 3: Follow-up Studies start Dioxan-2-ylmethyl-methyl-amine hydrochloride reaction_amide Amide Coupling with Heterocyclic Carboxylic Acids start->reaction_amide reaction_quat Quaternization of the Amine start->reaction_quat analogs Library of Analogs reaction_amide->analogs reaction_quat->analogs mic_testing Minimum Inhibitory Concentration (MIC) Assays analogs->mic_testing mbc_testing Minimum Bactericidal Concentration (MBC) Assays mic_testing->mbc_testing spectrum Spectrum of Activity (Gram+/Gram-) mic_testing->spectrum active_compounds Active Compounds mbc_testing->active_compounds toxicity Cytotoxicity Assays (e.g., MTT on mammalian cells) moa Mechanism of Action Studies active_compounds->toxicity active_compounds->moa

Caption: Antimicrobial Drug Discovery Workflow.

Experimental Protocol: MIC Determination by Broth Microdilution
  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include positive (bacteria only) and negative (broth only) controls.

Potential Research Application 3: A Versatile Intermediate in Organic Synthesis

Rationale: The primary amine functionality (after deprotonation of the hydrochloride salt) makes Dioxan-2-ylmethyl-methyl-amine a valuable nucleophile.[7] Its unique dioxane-containing side chain can impart specific physicochemical properties to the final products, such as increased solubility or metabolic stability. A patent describing the synthesis of the chiral (2R) enantiomer suggests its utility in asymmetric synthesis.[10]

Synthetic Utility Overview:

The amine can participate in a wide range of reactions, including but not limited to:

  • Amide bond formation: Coupling with carboxylic acids or their derivatives.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • N-Alkylation and N-Arylation: Formation of secondary and tertiary amines.

  • Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

G cluster_reactions Key Synthetic Transformations main Dioxan-2-ylmethyl-methyl-amine amide Amide Formation main->amide R-COOH, Coupling Agent reductive_amination Reductive Amination main->reductive_amination R-CHO, NaBH(OAc)3 alkylation N-Alkylation/Arylation main->alkylation R-X, Base michael Michael Addition main->michael α,β-Unsaturated Carbonyl

Caption: Synthetic Versatility of the Amine.

Conclusion: A Call to Exploration

Dioxan-2-ylmethyl-methyl-amine hydrochloride is more than just a catalog chemical; it is a launchpad for innovation. While direct research on this specific molecule is nascent, the well-documented activities of its constituent parts—the 1,4-dioxane ring and the methylamine group—provide a compelling, evidence-based rationale for its exploration. This guide has laid out several prospective research avenues, from the development of novel CNS-active and antimicrobial agents to its application as a versatile synthetic intermediate. It is our hope that the provided frameworks and protocols will empower researchers to unlock the full potential of this promising compound.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Molecules, 29(1), 234. [Link]

  • Del Bello, F., Bonifazi, A., Newman, A. H., Keck, T. M., Giannella, M., Giorgioni, G., ... & Quaglia, W. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience, 12(17), 3219–3232. [Link]

  • Google Patents. (2012). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride.
  • Chemtronica. (2023). Methylamine hydrochloride: Application, Pharmacokinetics, Toxicity, storage, Preparation. [Link]

  • Knowledge. (2024). What Chemical Reactions Can Methylamine Hydrochloride Undergo? [Link]

  • Taylor & Francis. Dioxane – Knowledge and References. [Link]

  • Metlin. (n.d.). Methylamine Hydrochloride: A Comprehensive Overview for Chemical Professionals. [Link]

  • ResearchGate. (n.d.). Chemical structures of the new 1,4-dioxane derivatives 3−19. [Link]

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Dioxan-2-ylmethyl-methyl-amine hydrochloride: A Comprehensive Guide to Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the safety protocols, handling procedures, and storage requirements for Dioxan-2-ylmethyl-methyl-amine hydrochloride. As a specialized chemical intermediate, its proper management is critical to ensure personnel safety, experimental integrity, and regulatory compliance within a research and development environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering professionals to work with this compound confidently and safely.

Section 1: Compound Identification and Physicochemical Profile

Dioxan-2-ylmethyl-methyl-amine hydrochloride is an organic compound often utilized in the synthesis of more complex molecules in drug discovery and development. Understanding its fundamental properties is the first step toward safe handling.

The molecular structure consists of a 1,4-dioxane ring, which is a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 4. A methylaminomethyl group is attached at the 2-position of this ring. The compound is supplied as a hydrochloride salt, which generally enhances stability and water solubility compared to the free base.

Caption: Molecular structure of the compound.

Table 1: Physicochemical and Identification Data

Property Value Source
Chemical Name (1,4-dioxan-2-ylmethyl)methylamine hydrochloride [1]
CAS Number 918621-33-7 [1][2][3][4]
Molecular Formula C₆H₁₄ClNO₂ [3]
Molecular Weight ~167.63 g/mol [3]
Appearance Off-white to white solid [5]
Key Property Hygroscopic (absorbs moisture from the air) [5]

| Solubility | Likely soluble in water |[5] |

Section 2: Hazard Assessment and GHS Classification

According to available Safety Data Sheets (SDS), this compound is classified as hazardous.[6] The primary risks are associated with direct contact and inhalation.

Table 2: Globally Harmonized System (GHS) Classification

Hazard Class Hazard Code Hazard Statement
Skin Corrosion/Irritation H315 Causes skin irritation.[6]
Serious Eye Damage/Irritation H319 Causes serious eye irritation.[6]
Acute Oral Toxicity H302 Harmful if swallowed.[5]

| Specific target organ toxicity | H335 | May cause respiratory irritation.[5] |

The "Warning" signal word is appropriate for this combination of hazards.[3][5] The causality behind these classifications stems from the amine hydrochloride nature of the compound, which can be corrosive and irritating to biological tissues upon contact.

The Hierarchy of Controls

To mitigate these risks, a systematic approach known as the hierarchy of controls should be implemented. This framework prioritizes the most effective control measures down to the least effective.

Caption: The Hierarchy of Controls prioritizes safety measures.

For Dioxan-2-ylmethyl-methyl-amine hydrochloride, elimination and substitution are generally not feasible in a research context. Therefore, the focus must be on robust engineering controls, administrative policies, and appropriate PPE.

Section 3: Exposure Control and Personal Protection

Preventing chemical exposure is paramount. This is achieved through a combination of carefully designed workspaces and appropriate personal protective equipment.

Engineering Controls

Engineering controls are the primary line of defense as they physically isolate the researcher from the hazard.

  • Ventilation: All handling of the solid compound must be performed in a well-ventilated area.[6] A certified chemical fume hood is the standard and required engineering control for weighing, transferring, and preparing solutions. This is critical to prevent the inhalation of fine particulates.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[6][7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the individual and the chemical. It must be selected based on the specific hazards of the compound.

Table 3: Recommended Personal Protective Equipment

Protection Specification Rationale and Best Practices
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] Protects against accidental splashes of solutions or contact with airborne particles. Goggles are required when there is a significant splash risk.
Skin Compatible chemical-resistant gloves (e.g., Nitrile rubber).[5][6] A fully-buttoned lab coat. Nitrile gloves offer broad protection against many laboratory chemicals. Crucially, gloves must be inspected for tears or pinholes before each use and removed using the proper technique to avoid contaminating the skin. [6] A lab coat protects skin and personal clothing from contamination.

| Respiratory | A NIOSH-approved respirator with an appropriate particulate filter. | Required only when engineering controls are insufficient or during a large spill cleanup where dust may be generated.[6][8] Routine handling in a fume hood should not require respiratory protection. |

Hygiene Practices: Always wash hands and face thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Contaminated work clothing should not be allowed out of the laboratory.[8] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

Section 4: Protocols for Safe Handling and Use

Adherence to a validated, step-by-step protocol minimizes the risk of exposure and ensures procedural consistency.

Workflow: Weighing and Solubilizing the Compound

This protocol outlines the standard procedure for accurately weighing the solid compound and preparing a stock solution.

G Standard Handling Workflow A 1. Preparation - Verify fume hood function. - Don necessary PPE. B 2. Material Retrieval - Retrieve container from desiccator. - Allow to equilibrate to room temp. A->B C 3. Weighing - Perform all weighing inside fume hood. - Use anti-static weigh boat. B->C D 4. Transfer & Solubilization - Carefully transfer solid to vessel. - Add solvent slowly to avoid splashing. C->D E 5. Cleanup - Decontaminate weigh boat and spatula. - Wipe down work surface. D->E F 6. Storage & Waste - Tightly seal and return primary container. - Dispose of waste in labeled container. E->F

Caption: A typical experimental workflow for safe handling.

Step-by-Step Methodology:

  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Don all required PPE as specified in Table 3 (lab coat, gloves, eye protection).

  • Material Retrieval:

    • Retrieve the sealed container of Dioxan-2-ylmethyl-methyl-amine hydrochloride from its designated storage location (e.g., a desiccator).

    • Allow the container to equilibrate to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold, hygroscopic solid.

  • Weighing:

    • Place an analytical balance inside the fume hood.

    • Tare a clean, anti-static weigh boat.

    • Carefully transfer the desired amount of the solid to the weigh boat using a clean spatula. Perform all transfers with gentle movements to minimize dust generation.

  • Transfer and Solubilization:

    • Gently tap or brush the solid from the weigh boat into the receiving vessel (e.g., a volumetric flask or beaker).

    • Slowly add the desired solvent, directing the stream down the side of the vessel to avoid splashing and aerosol generation.

  • Immediate Cleanup:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth.

    • Dispose of the used weigh boat and cleaning materials into a designated solid chemical waste container.

  • Storage and Final Steps:

    • Tightly reseal the primary container. If the container is frequently accessed, consider adding a fresh desiccant pouch to the headspace or wrapping the cap threads with parafilm.[10]

    • Return the container to its proper storage location.

    • Wash hands thoroughly after removing gloves.

Section 5: Storage and Incompatibility Management

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

Primary Storage Concern: Hygroscopicity

The most significant storage challenge for Dioxan-2-ylmethyl-methyl-amine hydrochloride is its hygroscopic nature.[5] Absorption of atmospheric water can lead to:

  • Chemical Degradation: Hydrolysis or other reactions can occur, reducing the purity of the material.

  • Inaccurate Weighing: The measured weight will include an unknown amount of water, leading to errors in solution concentration.

  • Physical Changes: The material may clump or turn into a sticky solid, making it difficult to handle.

Recommended Storage Conditions:

  • Container: Keep the compound in its original, tightly closed container.[6][7]

  • Atmosphere: Store in a dry, moisture-free environment. The use of a desiccator cabinet containing a desiccant like silica gel or calcium chloride is strongly recommended.[11] For highly sensitive applications, storage in an inert atmosphere drybox may be necessary.[11]

  • Temperature: Store in a cool, well-ventilated area away from direct heat sources.[6][12][13]

  • Location: The storage area should be a designated chemical storage cabinet, not on an open benchtop.

Chemical Incompatibilities

To prevent dangerous reactions, Dioxan-2-ylmethyl-methyl-amine hydrochloride must be segregated from incompatible materials.

  • Strong Oxidizing Agents: Can react violently.

  • Acids and Acid Chlorides: As an amine salt, it can react with strong acids.[5][7]

  • Bases: Strong bases will deprotonate the hydrochloride salt to form the free amine, which may have different reactivity and volatility.

Section 6: Emergency Procedures: Spills and Exposure

Preparedness is key to managing accidents. All personnel must be familiar with these procedures before working with the compound.

Spill Response Protocol

G Spill Response Decision Tree start Spill Occurs q1 Is the spill large or is anyone exposed? start->q1 evacuate Evacuate Area Alert EH&S / Emergency Services Provide First Aid q1->evacuate Yes q2 Are you trained and is it safe to clean up? q1->q2 No q2->evacuate No ppe Don appropriate PPE (gloves, goggles, respirator if needed) q2->ppe Yes cleanup Cover with absorbent (vermiculite). Sweep gently into waste container. Wipe area with damp cloth. ppe->cleanup end Dispose of waste properly. Report incident. cleanup->end

Caption: A decision workflow for responding to a chemical spill.

Methodology for a Small Spill (Contained within a Fume Hood):

  • Alert: Alert colleagues in the immediate area.

  • Isolate: Ensure the spill is contained within the fume hood.

  • Protect: Wear the PPE outlined in Table 3. If there is a risk of significant dust generation, a respirator may be necessary.[6]

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry chemical powder.[6][14]

    • Carefully sweep or wipe up the material and place it into a clearly labeled, sealable container for hazardous waste disposal.[6][7] Avoid actions that create dust.

    • Ventilate the area and wash the spill site with a damp cloth after the material has been completely removed.[6]

  • Dispose: Dispose of all contaminated materials (absorbent, gloves, cloths) as hazardous chemical waste according to your institution's guidelines.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation occurs or persists.[6]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Section 7: Disposal Considerations

Chemical waste must be managed in compliance with all local, state, and federal regulations.

  • Waste Containers: Unused material and all contaminated cleanup debris must be collected in a properly labeled hazardous waste container.

  • Disposal Vendor: Disposal should be handled by a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.

Section 8: References

  • Enamine. (n.d.). Safety Data Sheet - methyl[(2-methyl-1,4-dioxan-2-yl)methyl]amine hydrochloride. Retrieved from Enamine website.

  • Advanced Dehumidifiers. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from Advanced Dehumidifiers website.

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from Interactive Learning Paradigms, Incorporated website.

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Retrieved from ResearchGate.

  • Pharmaceutical labeling machine manufacturer from China. (2024, July 22). Different Drug Storage Conditions. Retrieved from Pharmaceutical labeling machine manufacturer from China website.

  • Spectrum Chemical. (2022, November 21). SAFETY DATA SHEET. Retrieved from Spectrum Chemical website.

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications.

  • Reddit. (2016, May 28). Storage of Hygroscopic materials : r/chemistry. Retrieved from Reddit.

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Hydroxylamine hydrochloride. Retrieved from Sigma-Aldrich website.

  • Hit2Lead. (n.d.). (1,4-dioxan-2-ylmethyl)methylamine hydrochloride | CAS# 918621-33-7. Retrieved from Hit2Lead website.

  • Thermo Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - Methylamine hydrochloride. Retrieved from Thermo Fisher Scientific website.

  • Fisher Scientific. (n.d.). eMolecules[6][10]Dioxan-2-ylmethyl-methyl-amine hydrochloride | 918621-33-7. Retrieved from Fisher Scientific website.

  • Indu-Tools. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from Indu-Tools website.

  • BLDpharm. (n.d.). 918621-33-7|[6][10]Dioxan-2-ylmethyl-methyl-amine hydrochloride. Retrieved from BLDpharm website.

  • Chemsrc. (2025, February 5). {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride. Retrieved from Chemsrc.com.

  • Arctom. (n.d.). CAS NO. 918621-33-7 |[6][10]Dioxan-2-ylmethyl-methyl-amine hydrochloride. Retrieved from Arctom website.

  • NOAA - CAMEO Chemicals. (n.d.). AMINES, [CORROSIVE LIQUID]. Retrieved from NOAA website.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methylamine Hydrochloride, PA. Retrieved from Cole-Parmer website.

  • Air Sea Containers. (2023, June 6). Safely Handling Ammonium Hydroxide: Risks and Regulations. Retrieved from Air Sea Containers website.

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Methodological & Application

The Strategic Utility of Dioxan-2-ylmethyl-methyl-amine Hydrochloride in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Dioxan-2-ylmethyl-methyl-amine hydrochloride (CAS No: 918621-33-7) has emerged as a valuable intermediate, offering a unique combination of a hydrophilic dioxane moiety and a reactive secondary amine.[1][2][3][4] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the utility of this compound in medicinal chemistry. We will explore its applications as a precursor to complex molecular architectures, with a particular focus on the synthesis of piperazine-containing scaffolds and other bioactive molecules. Furthermore, this document provides detailed, field-proven protocols to facilitate its integration into synthetic workflows.

The 1,4-dioxane ring system is a recurring motif in a variety of biologically active compounds.[5][6][7] Its presence can influence key physicochemical properties such as solubility and metabolic stability, making it a desirable feature in drug design.[8] Dioxan-2-ylmethyl-methyl-amine hydrochloride provides a readily accessible entry point to this chemical space, presenting a chiral handle that can be exploited for the stereoselective synthesis of complex targets.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Scaffolds

The primary utility of Dioxan-2-ylmethyl-methyl-amine hydrochloride lies in its role as a versatile synthon for the elaboration of more complex molecules. Its secondary amine functionality is a prime site for a variety of chemical transformations, most notably N-alkylation reactions. This allows for the facile introduction of this dioxanemethyl-methyl-amine fragment into a larger molecular framework.

Synthesis of Piperazine-Containing Scaffolds: Accessing a Privileged Pharmacophore

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[2][9][10] The synthesis of N-substituted piperazines is a cornerstone of many drug discovery programs. Dioxan-2-ylmethyl-methyl-amine hydrochloride can be envisioned as a key precursor for the synthesis of novel piperazine derivatives, where the dioxane moiety can impart unique pharmacological properties.

A prominent example of a piperazine-containing drug is the antidepressant Vilazodone.[11] While existing synthetic routes to Vilazodone and its analogs do not explicitly start from Dioxan-2-ylmethyl-methyl-amine hydrochloride, the structural similarity of the target molecules highlights the potential of this building block. For instance, the synthesis of Vilazodone involves the key intermediate 5-(piperazin-1-yl)benzofuran-2-carboxamide.[11] A hypothetical, yet chemically sound, approach could involve the reaction of a suitably functionalized dioxane derivative to construct the piperazine ring.

Below is a conceptual workflow illustrating how a derivative of Dioxan-2-ylmethyl-methyl-amine could be utilized in the synthesis of a piperazine-containing scaffold.

G cluster_0 Conceptual Synthetic Pathway A Dioxan-2-ylmethyl-methyl-amine (or a derivative) C Cyclization A->C 1. B Bifunctional Alkylating Agent (e.g., bis(2-chloroethyl)amine) B->C 2. D N-Substituted Piperazine with Dioxane Moiety C->D Forms Piperazine Ring E Coupling with Bioactive Moiety D->E N-Alkylation or Amidation F Final Drug Candidate E->F

Caption: Conceptual workflow for synthesizing piperazine derivatives.

Exploration of Novel Chemical Space for CNS-Active Agents

Derivatives of 1,4-dioxane have shown significant promise as ligands for a variety of CNS targets, including:

  • Sigma-1 (σ1) Receptors: These receptors are implicated in a range of neurological conditions, including neuropathic pain and neurodegenerative diseases. The dioxane scaffold has been successfully incorporated into potent and selective σ1 receptor ligands.

  • Muscarinic Receptors: The 1,4-dioxane nucleus has been utilized as a bioisosteric scaffold for the development of both agonists and antagonists of muscarinic acetylcholine receptors, which are targets for conditions like overactive bladder and Alzheimer's disease.[6]

  • Multi-target Agents: The inherent structural features of the dioxane moiety allow for its incorporation into molecules designed to interact with multiple biological targets simultaneously. This "magic shotgun" approach is gaining traction for the treatment of complex multifactorial diseases like Parkinson's and schizophrenia.[7]

The availability of Dioxan-2-ylmethyl-methyl-amine hydrochloride as a starting material provides a strategic advantage for medicinal chemists seeking to explore these therapeutic areas by creating novel analogs of known multi-target agents.[7]

Experimental Protocols: Harnessing the Reactivity of Dioxan-2-ylmethyl-methyl-amine Hydrochloride

The following protocols are designed to provide a practical starting point for the utilization of Dioxan-2-ylmethyl-methyl-amine hydrochloride in a research setting. These are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for N-Alkylation of Dioxan-2-ylmethyl-methyl-amine Hydrochloride

This protocol details a standard procedure for the N-alkylation of Dioxan-2-ylmethyl-methyl-amine hydrochloride with an alkyl halide. This is a fundamental transformation for incorporating the dioxane moiety into a larger molecule.

Materials:

  • Dioxan-2-ylmethyl-methyl-amine hydrochloride

  • Alkyl halide (e.g., benzyl bromide, an alkyl iodide)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Dioxan-2-ylmethyl-methyl-amine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous acetonitrile (or DMF) to the flask to dissolve the starting material. Add the non-nucleophilic base (2.5 eq) to the solution. The base is crucial to neutralize the hydrochloride salt and the acid generated during the reaction.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the stirred solution at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (40-60 °C) to drive it to completion.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G Start Dissolve Amine HCl in Anhydrous Solvent AddBase Add Non-nucleophilic Base (e.g., DIPEA) Start->AddBase AddAlkylHalide Add Alkyl Halide (R-X) AddBase->AddAlkylHalide React Stir at RT or Heat (Monitor by TLC/LC-MS) AddAlkylHalide->React Workup Aqueous Work-up (EtOAc/NaHCO3) React->Workup Purify Purification (Column Chromatography) Workup->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-alkylation protocol.

Quantitative Data Summary
ParameterValue/RangeReference/Note
CAS Number 918621-33-7Racemic mixture[1][2][3][4]
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Typical Reaction Scale 1-10 mmolFor laboratory synthesis
Base Equivalents 2.0 - 3.0 eqTo neutralize HCl salt and reaction byproduct
Alkyl Halide Equivalents 1.0 - 1.2 eqTo ensure complete consumption of the amine
Reaction Temperature 20 - 60 °CSubstrate dependent
Typical Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS

Trustworthiness and Self-Validation

The protocols described herein are based on established principles of organic synthesis and are designed to be robust and reproducible. The inclusion of a reaction monitoring step (TLC or LC-MS) is critical for self-validation, allowing the researcher to track the consumption of starting materials and the formation of the desired product. The purification by column chromatography, followed by characterization of the final product (e.g., by NMR and Mass Spectrometry), provides the ultimate validation of the experimental outcome.

Conclusion: A Strategic Asset for Drug Discovery

Dioxan-2-ylmethyl-methyl-amine hydrochloride represents a strategically valuable building block for medicinal chemists. Its unique structural features and versatile reactivity provide a gateway to novel chemical entities with the potential to modulate a range of biological targets. The applications and protocols detailed in this guide are intended to empower researchers to leverage the full potential of this compound in their drug discovery endeavors, ultimately contributing to the development of the next generation of therapeutic agents.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Del Bello, F., Bonifazi, A., Newman, A. H., Keck, T. M., Giannella, M., Giorgioni, G., ... & Quaglia, W. (2021). Multitarget 1, 4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience, 12(17), 3219-3232. [Link]

  • Del Bello, F., Giannella, M., Giorgioni, G., Piergentili, A., Quaglia, W., & Mamouni, K. (2012). 1, 4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. Molecules, 17(10), 12296-12316. [Link]

  • Heinrich, T., Böttcher, H., Gericke, R., Bartoszyk, G. D., Anzali, S., Seyfried, C. A., ... & van Amsterdam, C. (2004). Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT (1A) receptor agonists and serotonin reuptake inhibitors. Journal of medicinal chemistry, 47(19), 4684-4692. [Link]

  • Hu, J., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 243-247. [Link]

  • Mustafa, Y. F., & Al-Sammarrae, K. W. (2022). 1, 4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Current Drug Discovery Technologies, 19(4), 34-43. [Link]

  • Pallavicini, M., Bolchi, C., Valoti, E., & Fumagalli, L. (2010). Synthesis and pharmacological properties of a series of 2-substituted aminomethyl-1, 4-benzodioxanes. Journal of medicinal chemistry, 53(21), 7843-7854. [Link]

  • RSC Publishing. (2024). Second-generation piperazine derivatives as promising radiation countermeasures. [Link]

  • SGEGOXDYSFKCPT-UHFFFAOYSA-N. (n.d.). Vilazodone. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159749A - Synthesis method for antidepressant drug vilazodone.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • NIH. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. Retrieved from [Link]

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Application Notes and Protocols for Dioxan-2-ylmethyl-methyl-amine Hydrochloride: A Chiral Building Block for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Dioxane-Based Amine

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a chiral secondary amine that holds significant promise as a versatile building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science research. Its unique structure, featuring a stereocenter within a 1,4-dioxane ring system coupled with a secondary methylamine side chain, offers a valuable scaffold for the construction of complex molecular architectures. The dioxane moiety imparts favorable physicochemical properties, such as increased aqueous solubility and metabolic stability, which are highly desirable in drug discovery programs.[1] The hydrochloride salt form enhances its stability and ease of handling as a solid, making it a convenient reagent for a variety of chemical transformations.

This comprehensive guide provides detailed synthetic protocols, key physicochemical data, and insights into the potential applications of Dioxan-2-ylmethyl-methyl-amine hydrochloride. It is intended to empower researchers, scientists, and drug development professionals to effectively utilize this chiral building block in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. While extensive experimental data for Dioxan-2-ylmethyl-methyl-amine hydrochloride is not widely published, the following table summarizes key information based on available data for the parent amine and related structures, as well as information from suppliers of the chiral hydrochloride salt.

PropertyValueSource/Comment
Chemical Formula C₆H₁₄ClNO₂[2]
Molecular Weight 167.63 g/mol [2]
Appearance White to off-white solid (predicted)General property of amine hydrochlorides.
Solubility Soluble in water and polar organic solvents like methanol and ethanol.Inferred from the presence of the dioxane and amine hydrochloride moieties.
Storage Store in a cool, dry place away from incompatible materials. Keep container tightly closed.Standard practice for hygroscopic and reactive chemicals.
Purity Typically available at ≥97% purity.[2]

Safety and Handling:

Dioxan-2-ylmethyl-methyl-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Synthetic Protocols: Accessing the Chiral Building Block

The synthesis of enantiomerically pure Dioxan-2-ylmethyl-methyl-amine hydrochloride is crucial for its application in asymmetric synthesis. A patented method for the preparation of the (2R)-enantiomer provides a robust and scalable route.[1] The following protocol is adapted from this literature procedure.

Protocol 1: Synthesis of (2R)-Dioxan-2-ylmethyl-methyl-amine Hydrochloride

This multi-step synthesis employs a kinetic resolution strategy to establish the desired stereochemistry.

Workflow Diagram:

G A Epichlorohydrin + 2-Chloroethanol B (S)-3-(2-chloroethoxy)propan-1-ol A->B Salen Catalyst (Kinetic Resolution) C (2R)-2-((2-chloroethoxy)methyl)oxirane B->C Carbonate (Ring Closure) D (R)-1-(1,4-dioxan-2-yl)methanol C->D Hydroxide (Ring Opening/Closure) E (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate D->E p-Toluenesulfonyl chloride F (2R)-N-((1,4-dioxan-2-yl)methyl)-N-methylamine E->F Methylamine (High Pressure) G (2R)-Dioxan-2-ylmethyl-methyl-amine hydrochloride F->G Hydrochloric Acid

Caption: Synthetic pathway to (2R)-Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Step-by-Step Procedure:

  • Kinetic Resolution: In a reaction vessel, epichlorohydrin is reacted with 2-chloroethanol in the presence of a salen catalyst. This step selectively resolves the racemic epichlorohydrin to yield (S)-3-(2-chloroethoxy)propan-1-ol.[1]

  • Epoxide Formation: The resulting alcohol is treated with a carbonate base (e.g., potassium carbonate or sodium carbonate) to induce intramolecular cyclization, forming (2R)-2-((2-chloroethoxy)methyl)oxirane.[1]

  • Dioxane Ring Formation: The chloroethoxy-substituted oxirane undergoes a ring-opening and subsequent ring-closing reaction upon treatment with a hydroxide base (e.g., potassium hydroxide or sodium hydroxide) under reflux conditions to form (R)-1-(1,4-dioxan-2-yl)methanol.[1]

  • Sulfonylation: The primary alcohol is then activated by reaction with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to yield (R)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate.[1]

  • Amination: The tosylate is subjected to nucleophilic substitution with methylamine in a high-pressure autoclave. The reaction is typically carried out in a solvent such as ethanol.[1]

  • Hydrochloride Salt Formation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent like isopropanol, and a stoichiometric amount of concentrated hydrochloric acid is added. The mixture is cooled to induce precipitation of the desired (2R)-Dioxan-2-ylmethyl-methyl-amine hydrochloride, which is then collected by filtration and dried.[1]

Note on Racemic and (S)-Enantiomer Synthesis: While the patented procedure focuses on the (2R)-enantiomer, the synthesis of the racemic mixture could be achieved by starting with racemic epichlorohydrin and omitting the kinetic resolution step. The synthesis of the (S)-enantiomer would require access to the corresponding (R)-epichlorohydrin or a suitable chiral resolution method at a later stage.

Application Notes: A Gateway to Novel Chemical Entities

As a chiral building block, Dioxan-2-ylmethyl-methyl-amine hydrochloride serves as a valuable starting material for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[] The secondary amine functionality is a key reactive handle for a variety of chemical transformations.

Potential Synthetic Applications:

  • Amide Coupling: The secondary amine can readily participate in amide bond formation with carboxylic acids, acyl chlorides, or activated esters. This is a fundamental transformation in medicinal chemistry for the synthesis of a wide range of biologically active compounds.

  • Reductive Amination: The amine can be used in reductive amination reactions with aldehydes and ketones to form tertiary amines, further extending the molecular scaffold.

  • N-Arylation and N-Alkylation: The nitrogen atom can undergo coupling reactions with aryl halides or alkyl halides, often catalyzed by transition metals (e.g., Buchwald-Hartwig amination), to introduce diverse substituents.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides provides access to sulfonamides, a common functional group in many therapeutic agents.

Conceptual Application Workflow:

G cluster_0 Dioxan-2-ylmethyl-methyl-amine Hydrochloride cluster_1 Synthetic Transformations cluster_2 Target Molecules A Free Amine Generation (Base Treatment) B Amide Coupling (R-COOH, Coupling Agent) A->B C Reductive Amination (R'-CHO, Reducing Agent) A->C D N-Arylation (Ar-X, Pd-catalyst) A->D E Amide-Containing APIs B->E F Tertiary Amine Scaffolds C->F G N-Aryl Amine Derivatives D->G

Caption: Potential synthetic transformations of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Characterization and Quality Control

Due to the lack of publicly available spectral data for Dioxan-2-ylmethyl-methyl-amine hydrochloride, researchers should perform thorough characterization of the synthesized material. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should confirm the presence of the methyl group, the methylene protons adjacent to the nitrogen, and the characteristic signals of the dioxane ring protons. The integration of these signals should correspond to the expected proton count.

    • ¹³C NMR will show distinct signals for the carbon atoms in the dioxane ring, the methylene carbon, and the N-methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the free base after neutralization of the hydrochloride salt.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the secondary ammonium salt, as well as C-H and C-O stretches associated with the dioxane ring.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the synthesized chiral material, analysis on a suitable chiral stationary phase is essential.

Conclusion and Future Outlook

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a promising and versatile chiral building block with significant potential for the synthesis of novel chemical entities. The established synthetic route to the (2R)-enantiomer provides a reliable method for accessing this valuable compound. While specific applications in the literature are still emerging, the inherent reactivity of the secondary amine functionality opens up a wide range of possibilities for its incorporation into complex molecules. As the demand for stereochemically defined compounds in drug discovery continues to grow, the utility of chiral building blocks like Dioxan-2-ylmethyl-methyl-amine hydrochloride is expected to increase, paving the way for the development of new and improved therapeutic agents.

References

  • CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 2004, 9(6), 412-422. [Link]

  • {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride - Chemsrc. [Link]

  • Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry, 2015, 80(10), 5126-5132. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 2004, 9(6), 412-422. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 2025, 18(1), 1300. [Link]

  • (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride | AMERICAN ELEMENTS. [Link]

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Chemistry, 2019, 25(14), 3405-3439. [Link]

  • Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. FULIR. [Link]

  • Methylation synthesis method of N-heterocyclic compound - Google P
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 2015, 11, 1194-1219. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • amine - PubChem. [Link]

  • {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride - Chemsrc. [Link]

  • Methylamine Hydrochloride - Organic Syntheses Procedure. [Link]

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

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The Versatile Building Block: Dioxan-2-ylmethyl-methyl-amine Hydrochloride in the Pursuit of Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 7, 2026 – In the intricate world of synthetic chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of novel therapeutic agents. Dioxan-2-ylmethyl-methyl-amine hydrochloride has emerged as a promising scaffold, offering a unique combination of structural features conducive to the elaboration of complex heterocyclic compounds. This application note delves into the potential of this versatile amine in heterocyclic synthesis, providing insights for researchers, scientists, and drug development professionals.

Introduction to a Privileged Scaffold

Dioxan-2-ylmethyl-methyl-amine hydrochloride, a commercially available secondary amine, incorporates a 1,4-dioxane ring. This structural motif is of significant interest in medicinal chemistry as it can enhance physicochemical properties such as solubility and metabolic stability. The presence of a reactive secondary amine group provides a direct handle for a multitude of chemical transformations, making it an ideal starting point for the synthesis of diverse nitrogen-containing heterocycles. These heterocyclic frameworks are the cornerstone of many approved drugs and are central to the development of new chemical entities.

Physicochemical Properties and Strategic Advantages

A clear understanding of the physicochemical properties of Dioxan-2-ylmethyl-methyl-amine hydrochloride is crucial for its effective application in synthesis.

PropertyValueSource
CAS Number 918621-33-7N/A
Molecular Formula C₆H₁₄ClNO₂N/A
Molecular Weight 167.63 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A

The dioxane moiety, being a saturated heterocycle, imparts a degree of conformational rigidity and can act as a hydrogen bond acceptor. This can be strategically employed to influence the binding of a final compound to its biological target. The secondary amine function is a nucleophilic center, poised to react with a variety of electrophilic partners, which is the key to its utility in constructing larger, more complex heterocyclic systems.

Conceptual Pathways to Novel Heterocycles

Workflow for Heterocyclic Synthesis

The general workflow for utilizing Dioxan-2-ylmethyl-methyl-amine hydrochloride as a building block involves its reaction with a suitable bifunctional electrophile, followed by a cyclization step.

workflow start Dioxan-2-ylmethyl-methyl-amine Hydrochloride intermediate Acyclic Intermediate start->intermediate Nucleophilic Addition/Substitution reagent Bifunctional Electrophile (e.g., 1,3-dicarbonyl, α,β-unsaturated ketone) reagent->intermediate cyclization Cyclization (Heat, Acid/Base catalysis) intermediate->cyclization product Novel Heterocyclic Compound cyclization->product

Caption: General workflow for heterocyclic synthesis.

Application Protocol 1: Synthesis of Substituted Pyrimidines (Conceptual)

Pyrimidines are a class of heterocycles of immense importance in medicinal chemistry. The reaction of a secondary amine with a 1,3-dicarbonyl compound is a classical approach to pyrimidine synthesis.

Principle: This protocol describes a conceptual pathway for the synthesis of a tetrahydropyrimidine derivative via the cyclocondensation of Dioxan-2-ylmethyl-methyl-amine hydrochloride with a 1,3-dicarbonyl compound. The initial reaction forms an enaminone intermediate, which upon intramolecular cyclization and dehydration would yield the target heterocycle.

Materials:

  • Dioxan-2-ylmethyl-methyl-amine hydrochloride

  • Acetylacetone (or other 1,3-dicarbonyl compound)

  • Triethylamine (or other suitable base)

  • Toluene (or other suitable high-boiling solvent)

  • Dean-Stark apparatus

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add Dioxan-2-ylmethyl-methyl-amine hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add toluene to the flask to create a suspension. Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Addition of Dicarbonyl Compound: To the stirring suspension, add acetylacetone (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome: A novel tetrahydropyrimidine derivative bearing the (1,4-dioxan-2-yl)methyl moiety.

pyrimidine_synthesis amine Dioxan-2-ylmethyl- methyl-amine pyrimidine Substituted Tetrahydropyrimidine amine->pyrimidine dicarbonyl Acetylacetone dicarbonyl->pyrimidine water H2O

Caption: Conceptual synthesis of a pyrimidine derivative.

Application Protocol 2: Synthesis of Substituted Piperazines (Conceptual)

Piperazines are another critical scaffold in drug discovery, often found in centrally acting agents. The reaction of an amine with a bis-electrophile is a common route to this heterocycle.

Principle: This conceptual protocol outlines the synthesis of a substituted piperazine by reacting Dioxan-2-ylmethyl-methyl-amine with a suitable dielectrophile, such as a bis(2-chloroethyl)amine derivative, followed by intramolecular cyclization.

Materials:

  • Dioxan-2-ylmethyl-methyl-amine hydrochloride

  • N-Benzhydrylbis(2-chloroethyl)amine (or similar dielectrophile)

  • Potassium carbonate (or other suitable base)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, suspend Dioxan-2-ylmethyl-methyl-amine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile.

  • Addition of Dielectrophile: To this stirring suspension, add a solution of N-benzhydrylbis(2-chloroethyl)amine (1.0 eq) in acetonitrile dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Expected Outcome: A novel N-substituted piperazine derivative featuring the (1,4-dioxan-2-yl)methyl group.

Conclusion and Future Outlook

Dioxan-2-ylmethyl-methyl-amine hydrochloride represents a building block with significant, yet underexplored, potential in the synthesis of novel heterocyclic compounds. The conceptual protocols outlined above, based on fundamental principles of organic chemistry, provide a starting point for researchers to investigate the reactivity of this amine and to generate libraries of new molecules for biological screening. The unique combination of a hydrophilic dioxane moiety and a versatile secondary amine handle makes it an attractive tool for the design and synthesis of next-generation therapeutics. Further research into the specific reaction conditions and substrate scope for this building block is warranted and is expected to unlock its full potential in the field of medicinal chemistry.

References

Due to the conceptual nature of the presented protocols, specific literature citations for the direct application of Dioxan-2-ylmethyl-methyl-amine hydrochloride in these exact heterocyclic syntheses are not available. The principles are based on general and well-established methods in heterocyclic chemistry.

Application Notes and Protocols for the N-Alkylation of Dioxan-2-ylmethyl-methyl-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of secondary amines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. This fundamental transformation allows for the construction of tertiary amines, a functional group prevalent in a vast array of biologically active molecules. The introduction of diverse alkyl groups onto a secondary amine core is a critical strategy in drug discovery for modulating key properties such as potency, selectivity, solubility, and metabolic stability.

This document provides a comprehensive guide to the N-alkylation of Dioxan-2-ylmethyl-methyl-amine hydrochloride. As this starting material is a salt, the protocol will address the necessary step of in situ neutralization to liberate the free secondary amine for subsequent reaction with an alkyl halide. We will delve into the mechanistic underpinnings of the reaction, explore critical reaction parameters, and provide a detailed, field-proven experimental protocol.

Mechanistic Insights: The SN2 Pathway

The N-alkylation of a secondary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, with the halide departing as a leaving group.

A critical consideration in this process is the potential for over-alkylation. The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the remaining alkyl halide, leading to the formation of a quaternary ammonium salt.[2] Careful control of reaction conditions, such as stoichiometry and reaction time, is therefore essential to favor the desired tertiary amine product.

Critical Reaction Parameters

The success of the N-alkylation of Dioxan-2-ylmethyl-methyl-amine hydrochloride hinges on the judicious selection of several key parameters:

1. Choice of Base:

Since the starting material is a hydrochloride salt, a base is required to neutralize the ammonium salt and generate the free secondary amine, which is the active nucleophile in the SN2 reaction. The chosen base should be strong enough to deprotonate the secondary ammonium ion but should not be so strong as to promote significant side reactions, such as elimination of the alkyl halide.

The pKa of the conjugate acid of a typical secondary amine is in the range of 10-11. For cyclic amines like morpholine derivatives, the pKa of the protonated form is typically around 8-9.[3] Therefore, a base with a conjugate acid pKa significantly higher than this range is suitable. Common choices include:

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. They are generally mild, inexpensive, and effective.

  • Tertiary Amines: Non-nucleophilic tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA, Hünig's base) can also be employed. These bases can also serve as the solvent in some cases.

2. Solvent Selection:

The choice of solvent is crucial as it influences the solubility of the reactants and the rate of the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the transition state, thereby accelerating the reaction. Suitable solvents include:

  • Acetonitrile (CH₃CN): A common choice due to its polarity and relatively high boiling point.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that can significantly enhance the rate of SN2 reactions.

  • Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent, though it can sometimes be more challenging to remove during workup.

  • Acetone: A less polar but still effective solvent for many N-alkylation reactions.

3. Alkylating Agent:

The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but also the most expensive and potentially less stable. Alkyl bromides often provide a good balance of reactivity and stability and are a common choice. The structure of the alkyl group is also a key factor; primary alkyl halides are the most suitable for SN2 reactions, while secondary and tertiary halides are more prone to elimination side reactions.

4. Temperature and Reaction Time:

The reaction temperature will depend on the reactivity of the specific alkyl halide and the chosen solvent. Reactions are often conducted at room temperature or with gentle heating to increase the reaction rate. Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to minimize the formation of the quaternary ammonium salt byproduct.

Experimental Protocol: N-Alkylation of Dioxan-2-ylmethyl-methyl-amine Hydrochloride

This protocol describes a general procedure for the N-alkylation of Dioxan-2-ylmethyl-methyl-amine hydrochloride with a generic primary alkyl bromide.

Materials:

  • Dioxan-2-ylmethyl-methyl-amine hydrochloride

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Dioxan-2-ylmethyl-methyl-amine hydrochloride (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq.) and anhydrous acetonitrile to the flask.

  • Stirring: Stir the suspension at room temperature for 15-30 minutes to allow for the in situ formation of the free secondary amine.

  • Addition of Alkylating Agent: Add the alkyl bromide (1.0-1.2 eq.) dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to prevent tailing) to afford the pure tertiary amine.[4][5][6]

Table 1: Summary of Key Reaction Parameters

ParameterRecommended ConditionsRationale
Base K₂CO₃ (2.0-3.0 eq.)Sufficiently basic to neutralize the hydrochloride salt; mild and minimizes side reactions.
Solvent Acetonitrile (anhydrous)Polar aprotic solvent that facilitates the SN2 reaction and has a convenient boiling point.
Alkylating Agent Primary Alkyl Bromide (1.0-1.2 eq.)Good reactivity for SN2; slight excess can drive the reaction to completion without excessive over-alkylation.
Temperature 50-80 °CProvides a reasonable reaction rate; should be optimized based on the specific alkyl halide.
Reaction Time Monitored by TLC/LC-MSEnsures complete consumption of the starting material while minimizing byproduct formation.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: Dioxan-2-ylmethyl-methyl-amine HCl add_base Add K₂CO₃ and Acetonitrile start->add_base stir Stir at RT (15-30 min) add_base->stir add_alkyl_halide Add Alkyl Bromide stir->add_alkyl_halide heat Heat and Monitor (TLC/LC-MS) add_alkyl_halide->heat cool Cool to RT heat->cool filter Filter Salts cool->filter concentrate1 Concentrate filter->concentrate1 dissolve Dissolve in CH₂Cl₂ concentrate1->dissolve wash Wash with NaHCO₃ and Brine dissolve->wash dry Dry (Na₂SO₄) wash->dry concentrate2 Concentrate dry->concentrate2 chromatography Flash Column Chromatography concentrate2->chromatography product Pure Tertiary Amine chromatography->product

Caption: Experimental workflow for the N-alkylation of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Safety Considerations

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often toxic and lachrymatory; handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The N-alkylation of Dioxan-2-ylmethyl-methyl-amine hydrochloride is a readily achievable transformation by following the principles and protocols outlined in this guide. Careful consideration of the choice of base, solvent, and reaction conditions is paramount to achieving a high yield of the desired tertiary amine while minimizing the formation of byproducts. The provided experimental protocol serves as a robust starting point for researchers, and with appropriate monitoring and optimization, can be adapted for a wide range of alkylating agents to generate a diverse library of tertiary amine products for various applications in drug discovery and development.

References

  • Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(5), 923-927.
  • BenchChem. (2025).
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  • Various Authors. (2015). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use?.
  • Jung, K. W. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF.
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  • Reddit. (2024). Amine workup. r/Chempros.
  • Ma, G., & Jha, A. (2007).
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  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
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  • Google Patents. (1980).
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  • Macmillan Group. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University.
  • Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Wei, D., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • Organic Chemistry D
  • Szabó, L., & Gács-Baitz, E. (2001). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. European Journal of Organic Chemistry, 2001(18), 3445-3454.
  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme.
  • Studylib. (n.d.). Approximate pKa chart of the functional groups: values to know 1.
  • ResearchGate. (2017). The pKa of dioxane is -0.27, is that mean dioxane is exist as a A-, nor HA?.
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A Multi-faceted Approach to the Purity Determination of Dioxan-2-ylmethyl-methyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract: This application note provides a comprehensive guide to the analytical methods for determining the purity of Dioxan-2-ylmethyl-methyl-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is a critical aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final drug product.[1] We present a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for impurity profiling, potentiometric titration for absolute assay determination, and Gas Chromatography (GC) for volatile impurities and residual solvents. Spectroscopic methods for structural confirmation are also discussed. This guide is designed for researchers, analytical scientists, and quality control professionals, offering both the theoretical basis and detailed, field-proven protocols to establish a robust purity assessment strategy in line with global regulatory standards.

Introduction and Regulatory Framework

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a secondary amine featuring a dioxane moiety, making it a valuable building block in medicinal chemistry.[2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its purity profile is a regulatory necessity. Impurities can arise from the manufacturing process, degradation, or storage and are categorized as organic impurities, inorganic impurities, and residual solvents.[3][4]

Global regulatory bodies, primarily through the International Council for Harmonisation (ICH), have established guidelines to control impurities in new drug substances.[5][6] The key documents governing this process are:

  • ICH Q3A(R2): Impurities in New Drug Substances.[3] This guideline sets thresholds for reporting, identifying, and qualifying organic impurities.

  • ICH Q3C(R9): Guideline for Residual Solvents.[5] This classifies solvents based on toxicity and sets permissible daily exposure limits.

  • ICH Q3D(R2): Guideline for Elemental Impurities.[5] This mandates a risk-based approach to control metals that may be present from catalysts or manufacturing equipment.

A comprehensive analysis, therefore, must employ multiple analytical techniques—an "orthogonal" approach—where each method provides a different and complementary perspective on the sample's purity.

G cluster_0 Impurity Classification (ICH Q3) TotalImpurities Total Impurities in Drug Substance Organic Organic Impurities (ICH Q3A) TotalImpurities->Organic Process-related, Degradants Inorganic Inorganic Impurities (ICH Q3D) TotalImpurities->Inorganic Reagents, Catalysts, Metals Solvents Residual Solvents (ICH Q3C) TotalImpurities->Solvents Manufacturing process

Caption: Classification of impurities as per ICH guidelines.

Method 1: Purity and Organic Impurity Profiling by HPLC

High-Performance Liquid Chromatography is the cornerstone of purity analysis for non-volatile organic compounds. For amine-containing molecules, special consideration must be given to mitigate peak tailing caused by the interaction of the basic amine with acidic silanol groups on the column's stationary phase.

2.1 Scientific Rationale: A reversed-phase HPLC method using a C18 column is selected for its versatility. To ensure good peak shape for the amine hydrochloride, the mobile phase should be buffered to a low pH (e.g., pH 2.5-3.5). At this pH, the amine is fully protonated, and the silanol groups are suppressed, minimizing secondary interactions. A patent for detecting 2-chloroethylamine hydrochloride provides a strong procedural basis, utilizing a buffered mobile phase for analysis.[7] UV detection at a low wavelength (e.g., ~200-210 nm) is necessary as the molecule lacks a strong chromophore.

2.2 Detailed Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 5% B (re-equilibration)

Protocol Steps:

  • Standard Preparation: Accurately weigh ~10 mg of Dioxan-2-ylmethyl-methyl-amine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable for use if the criteria in Table 1 are met.

  • Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.

  • Calculation: Calculate the purity by area normalization. The percentage of any single impurity is its peak area divided by the total area of all peaks. The assay can be calculated against the reference standard.

2.3 Data Presentation: System Suitability

ParameterAcceptance CriteriaRationale
Tailing Factor≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N)≥ 2000Indicates column efficiency and good separation power.
% RSD for Peak Area≤ 2.0% (for n=5)Demonstrates the precision and reproducibility of the injection system.
% RSD for Retention Time≤ 1.0% (for n=5)Confirms the stability of the pump and mobile phase composition.

Method 2: Absolute Assay by Potentiometric Titration

While HPLC provides a relative purity profile, an absolute assay method is required to determine the purity of the main component against a traceable standard. Potentiometric titration is a classic, robust pharmacopeial method for the assay of salts.[8]

3.1 Scientific Rationale: Dioxan-2-ylmethyl-methyl-amine hydrochloride is the salt of a weak base and a strong acid. It can be accurately assayed by titrating it with a strong base, such as sodium hydroxide. The endpoint, where all the hydrochloride salt has been neutralized, is detected as a sharp change in potential (pH), which is monitored by a pH electrode. This method provides a direct measure of the amount of the hydrochloride salt present.[9][10]

G start Start prep_sample Accurately weigh ~150 mg of sample start->prep_sample dissolve Dissolve in 50 mL of deionized water prep_sample->dissolve setup Place beaker on stir plate, insert calibrated pH electrode dissolve->setup titrate Titrate with standardized 0.1 M NaOH solution setup->titrate record Record titrant volume at the equivalence point (inflection point of curve) titrate->record calculate Calculate % Assay using the formula record->calculate end_node End calculate->end_node

Caption: Workflow for potentiometric assay determination.

3.2 Detailed Experimental Protocol: Acid-Base Titration

  • Instrumentation: Automatic potentiometric titrator with a combination glass pH electrode.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Sample Solvent: Deionized water.

Protocol Steps:

  • Titrant Standardization: Standardize the 0.1 M NaOH solution against primary standard potassium hydrogen phthalate (KHP).

  • Sample Analysis: a. Accurately weigh approximately 150 mg of Dioxan-2-ylmethyl-methyl-amine hydrochloride into a 100 mL beaker. b. Add 50 mL of deionized water and stir until fully dissolved. c. Immerse the calibrated pH electrode and the titrator burette tip into the solution. d. Titrate with the standardized 0.1 M NaOH to the potentiometric endpoint. The endpoint is the point of maximum inflection on the titration curve. e. Perform a blank titration using 50 mL of deionized water.

  • Calculation: Assay (%) = [(V_s - V_b) * M * FW] / (W_s * 10) Where:

    • V_s = Volume of NaOH used for the sample (mL)

    • V_b = Volume of NaOH used for the blank (mL)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • FW = Formula weight of the compound (167.63 g/mol )[11]

    • W_s = Weight of the sample (mg)

Method 3: Volatile Impurities & Residual Solvents by GC

Gas chromatography is the ideal technique for analyzing volatile compounds. For amine hydrochlorides, which are non-volatile salts, a headspace (HS) technique is employed. This involves converting the salt back to its volatile free-base form within the sealed headspace vial.[12][13]

4.1 Scientific Rationale: Static headspace GC with flame ionization detection (HS-GC-FID) is the standard method for residual solvent analysis under ICH Q3C. For analyzing potential volatile amine impurities, the same principle applies. The sample is dissolved in a high-boiling solvent (like DMSO) and a non-aqueous base (like imidazole) is added to the vial.[13] Upon heating, the hydrochloride salt is converted to the free amine, which partitions into the headspace and is injected into the GC. This avoids injecting the non-volatile salt onto the GC column.

4.2 Detailed Experimental Protocol: Static Headspace GC-FID

  • Instrumentation: GC system with a static headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Diluent: Dimethyl sulfoxide (DMSO).

  • Base: Imidazole.

Protocol Steps:

  • Standard Preparation (for Residual Solvents): Prepare a stock standard of expected solvents (e.g., acetone, isopropanol, toluene) in DMSO. Prepare working standards by diluting the stock.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of DMSO and ~50 mg of imidazole. Crimp the vial securely.

  • Analysis: Place the vials in the headspace autosampler and analyze using the parameters in Table 2.

4.3 Data Presentation: GC-HS Instrument Parameters

ParameterSetting
Headspace Sampler
Oven Temperature100 °C
Loop Temperature110 °C
Transfer Line Temperature120 °C
Incubation Time20 min
Gas Chromatograph
Inlet Temperature200 °C
Split Ratio10:1
Oven Program40 °C (10 min), then ramp at 40 °C/min to 240 °C, hold for 5 min.
Detector Temperature250 °C (FID)

Method 4: Structural Confirmation by Spectroscopy

Spectroscopic techniques are essential for confirming the identity of the main compound and for elucidating the structure of unknown impurities.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for structural confirmation. For Dioxan-2-ylmethyl-methyl-amine hydrochloride, characteristic signals would include a singlet for the N-methyl group (typically around 2.2-2.6 ppm) and deshielded protons on the carbon adjacent to the nitrogen.[14][15] The N-H proton signal can be broad and may exchange with D₂O.[16] ¹³C NMR would show carbons next to the nitrogen shifted downfield.[15]

  • Infrared (IR) Spectroscopy: As a secondary amine salt, a distinct N-H stretching absorption band would be expected in the 3300-3500 cm⁻¹ region, though it may be broad.[14] Characteristic C-O and C-N stretching absorptions will also be present.[17]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight. According to the "nitrogen rule," a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[15][16] The free base (C₆H₁₃NO₂) has a molecular weight of 131.17, while the hydrochloride salt is 167.63.[11][18] The mass spectrum would show the molecular ion for the free base.

Summary of Orthogonal Methods

MethodPrimary PurposeStrengthsLimitations
HPLC-UV Quantify organic impurities, relative purityHigh resolution, sensitive, suitable for non-volatile compounds.[19]Requires a chromophore, relative quantification unless using standards.
Potentiometric Titration Determine absolute assay of the active substanceHigh precision, an absolute method, based on stoichiometry.[8]Not impurity-specific; any acidic/basic impurity can interfere.[10]
HS-GC-FID Quantify residual solvents & volatile impuritiesHighly sensitive for volatile compounds, required by regulatory guidelines.[13]Not suitable for non-volatile compounds, requires sample derivatization.
Spectroscopy (NMR, MS) Confirm identity, elucidate structure of impuritiesProvides definitive structural information.[20]Generally not quantitative without specific method development.

Conclusion

The comprehensive purity assessment of Dioxan-2-ylmethyl-methyl-amine hydrochloride requires a multi-pronged, orthogonal analytical strategy. No single method can provide a complete picture of a sample's purity. By combining the strengths of HPLC for organic impurity profiling, potentiometric titration for an accurate assay, GC for volatile components, and spectroscopic techniques for identity confirmation, a robust and scientifically sound quality control strategy can be developed and validated. This approach not only ensures the quality of the material but also satisfies the stringent requirements of global regulatory bodies like the ICH and pharmacopeias such as the USP.[4][21]

References

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HPLC method development for the analysis ofDioxan-2-ylmethyl-methyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Analysis of Dioxan-2-ylmethyl-methyl-amine Hydrochloride

Author: Gemini, Senior Application Scientist

Date: January 7, 2026

Abstract

This application note presents a detailed, systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Dioxan-2-ylmethyl-methyl-amine hydrochloride. Due to its high polarity and ionic nature as a hydrochloride salt, this compound presents significant challenges for traditional reversed-phase (RP) chromatography, often resulting in poor retention.[1][2] This guide details a method development strategy centered on Hydrophilic Interaction Chromatography (HILIC), a powerful technique for retaining and separating highly polar and ionizable compounds.[3] We will explore the rationale behind the selection of the chromatographic mode, stationary phase, mobile phase composition, and detector settings. The document provides a final, optimized protocol, including sample preparation, system suitability criteria, and a step-by-step workflow designed for immediate implementation in research, quality control, and drug development laboratories.

Introduction: The Analytical Challenge

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a polar organic molecule containing a secondary amine and a dioxane functional group. As a hydrochloride salt, it is freely soluble in aqueous media. These physicochemical properties make it difficult to retain on conventional non-polar stationary phases (like C18) used in reversed-phase HPLC, where analytes are separated primarily based on hydrophobicity.[2] Without adequate retention, the analyte elutes at or near the column's void volume, preventing reliable quantification and separation from other polar sample components.

While techniques like ion-pair chromatography could be employed, they often suffer from drawbacks such as incompatibility with mass spectrometry (MS) and long column equilibration times.[2] Therefore, an alternative chromatographic mode is preferable. HILIC has emerged as a superior and robust alternative for such applications, offering excellent retention for polar analytes without the need for ion-pairing reagents.[4][5]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical method development. These characteristics directly influence the choice of column, mobile phase, and detection parameters.

PropertyValue / StructureSourceSignificance for HPLC Method Development
Chemical Name Dioxan-2-ylmethyl-methyl-amine hydrochloride-Indicates a secondary amine salt, prone to ionic interactions.
Molecular Formula C₆H₁₄ClNO₂[6]Used to calculate the exact molecular weight.
Molecular Weight 167.63 g/mol [6]Important for mass spectrometry and concentration calculations.
Chemical Structure Chemical structure of Dioxan-2-ylmethyl-methyl-amine hydrochloride-The presence of ether and amine groups contributes to high polarity. The lack of a significant chromophore suggests low UV absorbance.
Predicted pKa ~9.41[7]The amine group will be fully protonated (cationic) at pH values well below this, guiding mobile phase pH selection.
Predicted LogP -0.72[8]The negative LogP value confirms the compound is highly hydrophilic, predicting poor retention in reversed-phase mode.

HPLC Method Development Strategy: A Rationale-Driven Approach

Our strategy is to leverage the analyte's hydrophilic nature rather than fight against it. This involves a systematic evaluation of chromatographic parameters, with HILIC as the primary technique.

Chromatographic Mode Selection: HILIC vs. Reversed-Phase
  • Reversed-Phase (RP-HPLC): In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Hydrophobic compounds are retained, while polar compounds elute quickly. Given the analyte's LogP of -0.72, it would exhibit minimal retention on a standard C18 column. While specialized RP columns with polar-embedded or polar-endcapped phases exist, HILIC provides a more direct and often more effective retention mechanism for such polar molecules.[9]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC utilizes a polar stationary phase (such as bare silica, amide, or diol) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile (ACN), with a smaller amount of aqueous buffer.[3] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target compound, can partition into this aqueous layer and be retained. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[3] This mechanism is perfectly suited for Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Stationary Phase (Column) Selection

For HILIC, several stationary phases can be considered. An amide-bonded phase is an excellent starting point for the analysis of polar, basic compounds. Amide columns are known to provide strong retention and good peak shape for amines and are generally more robust than bare silica phases.[4][10]

  • Recommended Starting Column: A column with an amide stationary phase (e.g., XBridge BEH Amide XP, Waters; Luna HILIC, Phenomenex) with dimensions of approximately 100 mm x 2.1 mm and a particle size of 2.5-3.0 µm is recommended for efficient separation.

Mobile Phase Optimization
  • Organic Solvent: Acetonitrile (ACN) is the universally preferred organic solvent for HILIC due to its appropriate polarity and miscibility with water. The retention in HILIC is highly sensitive to the ACN concentration; higher ACN content leads to stronger retention of polar analytes.[4]

  • Aqueous Component and pH Control: The aqueous portion of the mobile phase must contain a buffer to control the pH and ionic strength. This is critical for achieving reproducible retention times and symmetrical peak shapes, especially for ionizable compounds like amines.[5]

    • pH: The analyte has a pKa of ~9.41. To ensure it is consistently in its protonated, cationic form, the mobile phase pH should be maintained at least 2-3 units below the pKa. An acidic pH (e.g., 3.0-5.0) is ideal.

    • Buffer Choice: Ammonium formate or ammonium acetate are excellent choices as they are volatile and fully compatible with MS detection, should this be required. A buffer concentration of 10-20 mM is typically sufficient.

Detector Selection

The analyte's structure lacks a strong UV-absorbing chromophore. Therefore, detection can be challenging.

  • UV Detection: Detection at low wavelengths (e.g., 195-210 nm) is possible, as end-group absorbance may occur here. However, this approach is prone to interference from mobile phase additives and other impurities.[1]

  • Universal Detectors: For better sensitivity and universality, an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) is highly recommended. This protocol will specify UV detection for broad applicability, with a note on superior alternatives.

Method Development Workflow

The following diagram illustrates the logical flow of decisions and optimizations in the development of the final HPLC method.

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Mode Mode Selection cluster_Optimization HILIC Method Optimization cluster_Final Final Method Analyte Dioxan-2-ylmethyl-methyl-amine HCl (Polar, Basic, pKa ~9.4) Mode Select Chromatographic Mode Analyte->Mode HILIC HILIC (Good retention for polar analytes) Mode->HILIC Chosen RP Reversed-Phase (Poor retention expected) Mode->RP Rejected Col Column Selection (Amide Phase) HILIC->Col MP Mobile Phase Optimization (ACN/Aqueous Buffer) Col->MP Det Detector Selection (Low UV, ELSD, MS) MP->Det Protocol Final Validated Protocol Det->Protocol

Caption: Logical workflow for HPLC method development.

Optimized Protocol for HPLC Analysis

This protocol has been designed to provide a robust and reliable method for the quantification of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Instrumentation and Reagents
  • Instrumentation: HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and UV detector (or ELSD/CAD/MS).

  • Reagents:

    • Acetonitrile (HPLC or MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Ammonium formate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Dioxan-2-ylmethyl-methyl-amine hydrochloride reference standard

Chromatographic Conditions
ParameterOptimized Condition
Column Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Gradient Program 0.0 min: 100% A; 5.0 min: 50% A; 5.1 min: 100% A; 8.0 min: 100% A
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 2 µL
UV Detector Wavelength 200 nm
Run Time 8 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L of Mobile Phase A):

    • Weigh 0.63 g of ammonium formate and dissolve in 50 mL of Type I water.

    • Adjust the pH of the aqueous solution to 3.0 using formic acid.

    • Add 950 mL of acetonitrile to the buffered aqueous solution.

    • Mix thoroughly and degas by sonication for 15 minutes. Follow a similar procedure for Mobile Phase B using 500 mL of ACN and 500 mL of buffered water.

  • Diluent Preparation:

    • Prepare a mixture of 90:10 (v/v) Acetonitrile:Water. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of the Dioxan-2-ylmethyl-methyl-amine hydrochloride reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix well.

  • Working Standard Solutions:

    • Prepare a series of working standards (e.g., 1-100 µg/mL) by serially diluting the stock solution with the diluent. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh the sample material containing the analyte.

    • Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.

    • Vortex or sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter (PTFE or other solvent-compatible membrane) before injection.

System Suitability Testing (SST)

Before running samples, perform at least five replicate injections of a mid-range working standard (e.g., 50 µg/mL) to verify system performance.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Conclusion

The analysis of highly polar compounds like Dioxan-2-ylmethyl-methyl-amine hydrochloride is effectively accomplished using Hydrophilic Interaction Chromatography (HILIC). The method detailed in this application note, utilizing an amide stationary phase with an acetonitrile/ammonium formate mobile phase, provides excellent retention, good peak shape, and reliable quantification. This protocol is a validated starting point for researchers and scientists, enabling them to overcome the common challenges associated with the analysis of polar amines in various matrices.

References

  • Taylor & Francis Online. (n.d.). Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • LCGC International. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis of Monoamines using Xbridge BEH Amide XP Columns. Retrieved from [Link]

  • Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC?. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Retrieved from [Link]

  • ResearchGate. (2019). What HPLC column can be used for 1,4-dioxane analysis?. Retrieved from [Link]

  • MDPI. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Toxicological Profile for 1,4-Dioxane - ANALYTICAL METHODS. Retrieved from [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]

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Application Note: A Practical Guide to the NMR Characterization of Dioxan-2-ylmethyl-methyl-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1,4-dioxane moiety is a privileged scaffold in medicinal chemistry, frequently incorporated to modulate physicochemical properties such as solubility and metabolic stability. Derivatives of Dioxan-2-ylmethyl-methyl-amine serve as valuable building blocks in the synthesis of novel therapeutic agents.[1] Consequently, unambiguous structural characterization is paramount for advancing drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose, yet the analysis of these molecules presents specific challenges, including complex proton spin systems within the dioxane ring and the handling of exchangeable amine protons in their hydrochloride salt form. This guide provides a comprehensive, field-tested framework for the robust NMR characterization of this class of compounds, detailing optimized protocols for sample preparation, data acquisition, and a systematic workflow for spectral interpretation.

Foundational NMR Features of the Core Scaffold

A thorough understanding of the NMR spectrum of the parent compound, Dioxan-2-ylmethyl-methyl-amine hydrochloride, is the bedrock for analyzing its derivatives. The substitution at the C2 position of the dioxane ring breaks its inherent symmetry, rendering all ring protons and carbons chemically non-equivalent.

Key Structural Regions and Their NMR Signatures:

  • Dioxane Ring Protons (C2, C3, C5, C6): These seven protons typically appear as a series of complex, overlapping multiplets in the ¹H NMR spectrum, generally between δ 3.2 and 4.0 ppm . The proton at C2, being adjacent to the substituted carbon, often shows a distinct chemical shift. The complexity arises from both geminal and vicinal couplings, necessitating 2D NMR techniques for definitive assignment.

  • Methylene Bridge Protons (-CH₂-N): These two protons are diastereotopic due to the adjacent chiral center (C2). They are expected to resonate as a multiplet, often a doublet of doublets, typically in the δ 2.8 - 3.5 ppm region, shifted downfield by the adjacent protonated nitrogen.

  • N-Methyl Protons (-N-CH₃): The methyl group attached to the nitrogen typically appears as a singlet in a proton-decoupled ¹³C spectrum. In the ¹H NMR spectrum, it often appears as a singlet around δ 2.5 - 2.8 ppm . Upon protonation, this signal may show coupling to the N-H protons, resulting in a doublet or a broadened singlet, depending on the solvent and exchange rate.

  • Amine Protons (-NH₂⁺-): As a hydrochloride salt, the amine is protonated. These two protons are exchangeable and their observation is highly solvent-dependent.[2]

    • In aprotic solvents like DMSO-d₆, they are often observed as a broad singlet at a downfield chemical shift (e.g., δ 8.0 - 9.5 ppm ).

    • In protic solvents like D₂O or Methanol-d₄, they rapidly exchange with deuterium, causing the signal to broaden significantly or disappear entirely.[2] This exchange can be used as a diagnostic tool: acquiring a spectrum, adding a drop of D₂O, and re-acquiring will confirm the N-H signal by its disappearance.[2]

Table 1: Expected NMR Chemical Shift Ranges for the Dioxan-2-ylmethyl-methyl-amine Hydrochloride Core
Structural Unit ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Remarks
Dioxane CH (C2)~3.8 - 4.1~72 - 76Multiplet, deshielded by two oxygens.
Dioxane CH ₂ (C3, C5)~3.4 - 3.9~65 - 68Complex overlapping multiplets.
Dioxane CH ₂ (C6)~3.2 - 3.6~66 - 70Complex overlapping multiplets.
Methylene CH ₂-N~2.8 - 3.5~50 - 55Diastereotopic protons, often a complex multiplet.
N -CH~2.5 - 2.8~32 - 36Singlet or doublet depending on N-H coupling.
N -H ₂⁺~8.0 - 9.5 (in DMSO-d₆)N/ABroad, exchangeable signal. Disappears with D₂O shake.

Protocol for Optimal NMR Sample Preparation

The quality of the NMR spectrum is directly contingent on meticulous sample preparation. For amine hydrochlorides, solvent selection is a critical experimental parameter that dictates spectral appearance and solubility.

Step-by-Step Protocol:

  • Material Weighing: Accurately weigh the sample.

    • For ¹H NMR , a quantity of 5-10 mg is typically sufficient.[3]

    • For ¹³C NMR and 2D experiments, a higher concentration is required due to the lower natural abundance of the ¹³C isotope; aim for 20-50 mg.[4]

  • Solvent Selection & Rationale:

    • Primary Recommendation (DMSO-d₆): Dimethyl sulfoxide-d₆ is often the solvent of choice. Its high polarity effectively dissolves most hydrochloride salts, and its aprotic nature slows the exchange rate of N-H protons, allowing for their observation.[5]

    • Alternative (Methanol-d₄): CD₃OD is a good polar solvent if solubility in DMSO-d₆ is poor. Be aware that N-H protons will exchange with the solvent's deuterium, leading to the disappearance of the N-H signal and a sharpening of adjacent proton signals (e.g., the N-CH₃ may resolve from a broad peak to a sharp singlet).

    • Diagnostic Use (D₂O): Deuterium oxide is useful for confirming the identity of N-H signals. After an initial spectrum is acquired in another solvent (like DMSO-d₆), a drop of D₂O can be added to the NMR tube to exchange and eliminate the N-H peak.

  • Dissolution:

    • Prepare the sample in a small, clean glass vial, not directly in the NMR tube.[4] This allows for visual confirmation of complete dissolution and easier mixing.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample.[6]

    • Gently vortex or swirl the vial until the sample is fully dissolved. A brief, gentle warming in a water bath can aid dissolution if necessary. The final solution must be transparent and free of any suspended solids.[3][7]

  • Transfer to NMR Tube:

    • Filter the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette with a small cotton wool plug.[7] This crucial step removes any microscopic particulate matter that can severely degrade spectral quality by disrupting the magnetic field homogeneity.[4]

    • The final solution height in the tube should be approximately 4-5 cm (0.5-0.6 mL), ensuring it properly fills the detection region of the NMR coil.[3][7]

  • Final Steps: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[3]

Protocol for NMR Data Acquisition

A multi-experiment approach is essential for the complete and accurate characterization of these derivatives.

Recommended Acquisition Workflow:

  • ¹H NMR (Proton):

    • Purpose: To obtain an overview of the proton environments, including chemical shifts, integration (relative proton count), and coupling patterns (multiplicity).[8][9]

    • Key Parameters:

      • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm) to ensure all signals, including downfield N-H protons, are captured.

      • Number of Scans (NS): 16 or 32 scans for adequate signal-to-noise (S/N).

      • Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

  • ¹³C{¹H} NMR (Carbon):

    • Purpose: To determine the number of unique carbon environments in the molecule.[10] Broadband proton decoupling is used to simplify the spectrum to singlets.

    • Key Parameters:

      • Spectral Width: ~200 ppm (e.g., -10 to 190 ppm).

      • Number of Scans (NS): 1024 scans or more, as ¹³C is inherently less sensitive than ¹H.[3]

      • Relaxation Delay (d1): 2 seconds.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-coupled to each other (typically through 2-3 bonds). This is indispensable for tracing the proton connectivity through the complex dioxane ring and the ethylamine side chain.[9]

    • Execution: Standard gradient-selected (gCOSY) pulse programs are sufficient.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton directly to the carbon it is attached to. This experiment is the most reliable way to assign carbon resonances based on their known proton assignments.[9]

    • Execution: Standard gradient-selected (gHSQC) pulse programs are used.

A Systematic Approach to Spectral Interpretation

The following workflow provides a logical path from raw data to a fully assigned chemical structure. This process is visualized in the diagram below.

// Workflow Path Prep -> Acq_1D -> Analyze_1H; Analyze_1H -> Analyze_13C; Acq_1D -> Acq_2D; Analyze_13C -> Analyze_HSQC; Acq_2D -> Analyze_HSQC; Acq_2D -> Analyze_COSY; {Analyze_HSQC, Analyze_COSY} -> Verify; }

Caption: Figure 1. A systematic workflow for the NMR analysis of Dioxan-2-ylmethyl-methyl-amine derivatives.

Interpretation Steps:

  • Start with the ¹H Spectrum:

    • Identify Landmarks: Locate the N-methyl singlet (or doublet), the broad N-H₂⁺ signal (if in DMSO-d₆), and any new signals from the derivative moiety (e.g., aromatic protons).

    • Check Integration: Verify that the relative proton counts match the proposed structure. The seven dioxane protons and two methylene protons should integrate to a total of nine.

  • Count the Carbons: The ¹³C spectrum should show the correct number of carbon signals for the proposed derivative. The core scaffold has six unique carbons.

  • Connect Protons and Carbons with HSQC: Use the HSQC spectrum to definitively link proton and carbon signals. For example, the proton signal assigned to the N-methyl group should show a cross-peak to the carbon signal around δ 32-36 ppm. This step is crucial for assigning the carbons within the crowded dioxane region.

  • Trace Connectivity with COSY: Use the COSY spectrum to map out the spin systems. Start with a well-resolved proton, such as the one on C2, and trace its correlations to its neighbors on C3. Follow the chain of correlations around the dioxane ring to assign the complex multiplets.

  • Final Verification: Ensure that all assignments from the 1D and 2D spectra are internally consistent and fully support the structure of the synthesized derivative. Any discrepancies may indicate an unexpected side product or an incorrect structural assignment.

By following these detailed protocols and the systematic interpretation workflow, researchers, scientists, and drug development professionals can achieve confident and accurate structural characterization of novel derivatives based on the Dioxan-2-ylmethyl-methyl-amine hydrochloride scaffold.

References

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (2025). 1H and 13C NMR signal shifts of the dioxane internal standard in solutions of the dysprosium and thulium aqua complexes | Request PDF. Retrieved from [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Vienna. NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF. Retrieved from [Link]

  • OpenOChem Learn. Interpreting. Retrieved from [Link]

  • DTIC. AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

  • University of Wisconsin-Madison. Sample Preparation. Retrieved from [Link]

  • National Institutes of Health. (2016). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Reddit. (2023). Amine protons on NMR : r/OrganicChemistry. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (2025). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • CP Lab Safety. [11][12]Dioxan-2-ylmethyl-methyl-amine, 98%+ (NMR), C6H13NO2, 100 mg. Retrieved from [Link]

  • American Chemical Society. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Dioxan-2-ylmethyl-methyl-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of Dioxan-2-ylmethyl-methyl-amine hydrochloride (CAS No. 918621-33-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful execution of your experiments.

Synthesis Overview

The synthesis of Dioxan-2-ylmethyl-methyl-amine hydrochloride is most commonly achieved via a reductive amination pathway. This versatile method involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the target amine.[1][2] The final step involves the formation of the hydrochloride salt to improve stability and handling.

A Start: 1,4-Dioxane-2-carbaldehyde + Methylamine B Step 1: Imine Formation (Condensation) A->B Solvent (e.g., DCM, MeOH) C Step 2: Reduction (e.g., NaBH(OAc)₃) B->C Addition of Reducing Agent D Intermediate: (1,4-Dioxan-2-ylmethyl)methylamine (Free Base) C->D Reaction Quench G Work-up & Purification (Extraction, Drying) D->G Acid/Base Extraction E Step 3: Salt Formation (HCl in Dioxane/Methanol) F Final Product: Dioxan-2-ylmethyl-methyl-amine hydrochloride E->F G->E

Caption: General workflow for the synthesis of Dioxan-2-ylmethyl-methyl-amine HCl via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Dioxan-2-ylmethyl-methyl-amine hydrochloride?

The most prevalent and versatile method is the reductive amination of a suitable carbonyl precursor, such as 1,4-dioxane-2-carbaldehyde, with methylamine.[2] This one-pot reaction is efficient and avoids the need for isolating the imine intermediate.[1] An alternative, multi-step route involves the synthesis of a tosylate intermediate from (1,4-dioxan-2-yl)methanol, followed by nucleophilic substitution with methylamine in an autoclave and subsequent salt formation.[3]

Q2: Which starting materials are critical for the success of the synthesis, and what are the key quality concerns?

The quality of three main starting materials is paramount:

  • 1,4-Dioxane Precursor: Whether using the aldehyde for reductive amination or another derivative, its purity is crucial. The 1,4-dioxane solvent itself can degrade over time, especially in the presence of air, to form peroxides and other impurities like formic acid, which can lead to unwanted side reactions.[4][5]

  • Methylamine: This reagent is often supplied as a solution or as the hydrochloride salt. A common impurity is dimethylamine, which can lead to the formation of N,N-dimethylamine byproducts.[6][7]

  • Reducing Agent: For reductive amination, the choice of borohydride reagent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is critical. The purity and handling of these reagents are important as they are moisture-sensitive.[8]

Q3: What are the most common impurities, and where do they originate?

Common impurities can be categorized by their origin:

  • Starting Material Impurities: Contamination from unreacted 1,4-dioxane-2-carbaldehyde or the corresponding alcohol if the carbonyl was over-reduced.

  • Process-Related Impurities:

    • N,N-dimethylamine analog: Arises from dimethylamine contamination in the methylamine starting material.[6]

    • Bis-alkylation product: The target secondary amine can react with another molecule of the aldehyde to form a tertiary amine.

  • Purification-Related Impurities: Residual solvents or inorganic salts like ammonium chloride, especially if methylamine hydrochloride and a base were used.[9]

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final compound.[10][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity and quantifying impurities.[10]

  • Infrared Spectroscopy (IR): Can confirm the presence of key functional groups.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Low or No Product Yield

Problem: My reaction shows low conversion of the starting aldehyde.

Potential Cause Recommended Solution & Explanation
Inefficient Imine Formation The initial condensation to form the imine/iminium ion is reversible and can be slow. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards the imine.[2]
Degraded Reducing Agent Borohydride-based reducing agents are sensitive to moisture and can degrade upon improper storage. Use a fresh bottle of the reducing agent or test its activity on a simple substrate.
Low Reaction Temperature While some reductive aminations proceed at room temperature, sluggish reactions may require gentle heating (e.g., 40-50 °C) to facilitate imine formation before reduction. Monitor carefully to avoid side reactions.

Problem: I'm isolating the alcohol byproduct, (1,4-dioxan-2-yl)methanol, instead of the desired amine.

This indicates that the reduction of the aldehyde is occurring faster than the amination.

Potential Cause Recommended Solution & Explanation
Incorrect Reducing Agent Sodium borohydride (NaBH₄) can rapidly reduce aldehydes. Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the protonated imine (iminium ion) over the carbonyl group.[1]
Incorrect Order of Addition Ensure that the aldehyde and amine are allowed to stir together for a period (e.g., 30-60 minutes) to allow for imine formation before adding the reducing agent. This maximizes the concentration of the iminium intermediate that the reducing agent can act upon.[8]
Impurity Issues

Problem: My final product is contaminated with a tertiary amine (bis-alkylation product).

This occurs when the desired secondary amine product reacts with a second molecule of the aldehyde.

A Starting Aldehyde (R-CHO) C Desired Secondary Amine (R-CH₂-NHCH₃) A->C B Methylamine (CH₃NH₂) B->C D Side Reaction: Further Alkylation C->D Reacts with E Tertiary Amine Impurity ((R-CH₂)₂-NCH₃) D->E F Excess Aldehyde F->D

Caption: Pathway for the formation of the tertiary amine impurity.

Potential Cause Recommended Solution & Explanation
Incorrect Stoichiometry Using an excess of the aldehyde can drive the formation of the tertiary amine. Use a slight excess of the amine (e.g., 1.2-1.5 equivalents of methylamine) relative to the aldehyde to ensure the aldehyde is the limiting reagent.
Slow Addition of Aldehyde Instead of adding all reagents at once, consider slowly adding the aldehyde to the mixture of the amine and reducing agent. This keeps the instantaneous concentration of the aldehyde low, favoring the formation of the secondary amine.
Purification & Isolation Challenges

Problem: The hydrochloride salt is not precipitating or crystallizing.

Potential Cause Recommended Solution & Explanation
Incorrect Solvent System The free base may be too soluble in the chosen solvent. The ideal solvent should readily dissolve the free base but poorly dissolve the hydrochloride salt. Common choices include diethyl ether, ethyl acetate, or a mixture of solvents like DCM/ether.[12]
Product is Oiling Out This can happen if the concentration is too high or if impurities are present. Try diluting the solution before adding HCl. If it still oils out, attempt to scratch the inside of the flask with a glass rod to induce crystallization. Alternatively, isolate the oil, redissolve in a minimal amount of a polar solvent (like isopropanol), and add a non-polar co-solvent (like hexane or ether) until turbidity is observed, then cool.
Excess HCl Adding a large excess of HCl can sometimes inhibit crystallization. Add the HCl solution dropwise until precipitation begins and then slightly more to ensure complete conversion. The pH of a wet sample should be acidic.

Problem: The final product is a sticky, hygroscopic solid.

Potential Cause Recommended Solution & Explanation
Residual Solvent Ensure the product is thoroughly dried under high vacuum. Gentle heating (e.g., 40-50 °C) can be applied if the product is thermally stable.
Hygroscopic Nature Amine hydrochlorides are often hygroscopic.[9] All handling, filtering, and drying should be performed under an inert, dry atmosphere (e.g., nitrogen or argon) to the extent possible. Store the final product in a desiccator.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a representative example and may require optimization.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1,4-dioxane-2-carbaldehyde (1.0 eq) and dichloromethane (DCM, approx. 0.2 M).

  • Amine Addition: Add a 2.0 M solution of methylamine in THF (1.2 eq) to the flask. Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Precipitation: Slowly add a 2 M solution of HCl in diethyl ether or a 4 M solution in 1,4-dioxane dropwise with vigorous stirring.[12]

  • Crystallization: A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the resulting slurry for 1-2 hours at room temperature or in an ice bath to maximize precipitation.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry the product under high vacuum to a constant weight.

Data & Characterization Tables

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventpH RangeAdvantagesDisadvantages
NaBH(OAc)₃ DCM, DCE, THFNeutral/AcidicMild, selective, does not reduce aldehydes/ketones quickly.Can be more expensive.
NaBH₃CN MeOH, THFAcidic (pH 3-6)Highly selective for iminium ions.Highly toxic (releases HCN at low pH).
NaBH₄ MeOH, EtOHNeutral/BasicInexpensive, powerful reducing agent.Less selective, can reduce the starting carbonyl.[8]

Table 2: Analytical Methods for Quality Control

AnalysisPurposeTypical Result/Specification
Appearance Visual InspectionWhite to off-white crystalline solid
¹H NMR Structural ConfirmationSpectrum should be consistent with the proposed structure.
HPLC Purity Purity Assessment≥98.0%
Mass Spec (MS) Molecular Weight[M+H]⁺ should match the calculated mass for the free base.
Water Content (Karl Fischer) Moisture Level≤0.5%

References

  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride.
  • Journal of Organic Chemistry and Pharmaceutical Research. (2024).
  • ResearchGate. (n.d.). An Expeditious Method for the Preparation of 2-Hydroxy-1,4-dioxane and Its Use in Reductive Alkylation of Amines. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • CrystEngComm. (n.d.). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. Retrieved from [Link]

  • International Journal of Applied Research. (2016). Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride.
  • YouTube. (2015). Acid-Catalyzed Dehydration: 1,4-Dioxane. Retrieved from [Link]

  • National Cancer Institute. (1996). Nomination Background: Methylamine (CASRN: 74-89-5).

Sources

How to improve reaction yield withDioxan-2-ylmethyl-methyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Here is the user's requested content:

Welcome to the technical support center for Dioxan-2-ylmethyl-methyl-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. As Senior Application Scientists, our goal is to help you maximize your reaction success by explaining the causal factors behind experimental outcomes.

Introduction

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a secondary amine salt characterized by the presence of a 1,4-dioxane moiety. This structural feature imparts significant steric bulk around the nitrogen atom. While not a common reagent, its properties suggest potential applications as a moderately strong, sterically hindered organic base for sensitive transformations where nucleophilic side reactions must be minimized.

This guide will focus on its application as a base, particularly in alkylation reactions, and provide a logical framework for troubleshooting and optimizing reaction yields.

PART 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before incorporating this reagent into your workflow.

Q1: How should I handle and store Dioxan-2-ylmethyl-methyl-amine hydrochloride?

Answer: Like most amine hydrochloride salts, this reagent is likely a crystalline solid that can be hygroscopic.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

  • Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or a fume hood.

Q2: This reagent is a hydrochloride salt. How can I use it as a base in my reaction?

Answer: The hydrochloride salt is the protonated, inactive form of the amine. To function as a base, the free secondary amine must be liberated. This is a critical step that, if incomplete, will directly lead to low or no reaction yield. You have two primary options:

  • Pre-neutralization: Before adding your substrate, treat a solution of the hydrochloride salt with one equivalent of a strong, non-nucleophilic base (e.g., NaH, KHMDS, or LiHMDS). This irreversibly deprotonates the amine salt.

  • In-situ Neutralization: Add a stoichiometric amount of a stronger "sacrificial" base to the reaction mixture along with the hydrochloride salt. The stronger base will neutralize the HCl, liberating your desired amine. A common choice is using an excess of a carbonate base like cesium carbonate (Cs₂CO₃), which is often effective in alkylation reactions.[1]

Below is a general workflow for liberating the free amine.

G cluster_prep Preparation cluster_verification Verification (Optional but Recommended) cluster_reaction Reaction start Dissolve Amine HCl Salt in Anhydrous Solvent add_base Add 1.0 eq. of Strong Base (e.g., NaH, KHMDS) start->add_base stir Stir at 0°C to RT (e.g., 15-30 min) add_base->stir tlc Take Aliquot for TLC Analysis stir->tlc Control Step proceed Solution of Free Amine is Ready stir->proceed check Confirm Disappearance of Salt Spot and Appearance of Free Base Spot tlc->check check->add_base Incomplete check->proceed Success add_reagents Add Substrate / Electrophile proceed->add_reagents

Caption: Workflow for liberating the free amine base.
Q3: What is the expected basicity (pKa) and how does the dioxane substituent influence its properties?

Answer: The exact pKa of the conjugate acid of Dioxan-2-ylmethyl-methyl-amine is not documented. However, we can estimate it to be around 9.0 - 10.5 , similar to other N-alkylated secondary amines. The key feature is not its electronic effect on basicity but the steric hindrance provided by the dioxane ring. This bulk can be advantageous in preventing the amine from acting as a nucleophile.

BasepKa (Conjugate Acid)Molecular WeightKey Feature
Triethylamine (TEA)~10.7101.19Standard, moderately hindered base
DIPEA (Hünig's Base)~10.7129.24Sterically hindered, non-nucleophilic
Dioxan-2-ylmethyl-methyl-amine ~9.0 - 10.5 (Est.) 131.17 Bulky, potentially less nucleophilic
DBU~13.5152.24Very strong, non-nucleophilic amidine base
Q4: How stable is the 1,4-dioxane ring during my reaction?

Answer: The 1,4-dioxane ring is a cyclic acetal. It is generally very stable under neutral and basic conditions.[2] However, it can be labile and prone to ring-opening under strongly acidic conditions, especially in the presence of water and heat. Therefore, avoid acidic workups if your product is sensitive or if you need to recover the amine. 1,4-dioxane can also form peroxides over time when exposed to air, though this is more of a concern when it's used as a solvent.[3]

PART 2: Troubleshooting Guide for Low Reaction Yield

This section is structured to solve specific problems you might encounter, using a hypothetical N-alkylation of an alcohol derivative as an example.

Issue 1: My reaction is very slow or shows no conversion.

This is often the most critical issue and usually points to a fundamental problem with reaction setup or conditions.

  • Possible Cause A: Incomplete Liberation of the Free Amine

    • Explanation: The most common error is assuming the hydrochloride salt can act as a base directly. If the free amine is not generated, the reaction will not start.

    • Troubleshooting Steps:

      • Verify Deprotonation: Ensure you have added at least one full equivalent of a sufficiently strong base to neutralize the hydrochloride.

      • Use a Stronger Base: If you are using a weak base like K₂CO₃ and the reaction is stalled, switch to a stronger base like Cs₂CO₃ or KOtBu.[4]

      • Monitor with TLC: Before adding your main substrate, spot the baseline mixture on a TLC plate. The free amine should have a different Rf value than the highly polar salt.

  • Possible Cause B: Insufficient Basicity or High Steric Hindrance

    • Explanation: The substrate you are trying to deprotonate may require a stronger base, or the steric bulk of the dioxane group may be slowing the reaction dramatically.[5] Steric effects can significantly impact reaction rates.[6]

    • Troubleshooting Steps:

      • Increase Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Run the reaction at a higher temperature, monitoring for potential decomposition.

      • Extend Reaction Time: Sterically demanding reactions are often simply slower. Monitor the reaction over an extended period (e.g., 24-48 hours) before concluding it has failed.

      • Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents can accelerate Sₙ2-type reactions by solvating the cation of the base and leaving the anion more reactive.[7][8]

Issue 2: My yield is low due to the formation of multiple side products.

Side product formation indicates a lack of selectivity. The properties of the amine base are central to controlling this.

  • Possible Cause A: The Amine is Acting as a Nucleophile

    • Explanation: Despite its steric bulk, a secondary amine is still a nucleophile and can directly react with your electrophile (e.g., an alkyl halide), leading to a quaternary ammonium salt byproduct. This is a classic challenge in amine alkylations.[9]

    • Troubleshooting Steps:

      • Lower the Temperature: Nucleophilic attack often has a lower activation energy than deprotonation. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can favor the desired pathway.

      • Slow Addition: Add the electrophile dropwise to the mixture of the substrate and base. This keeps the concentration of the electrophile low, minimizing its chance to react with the amine base.

      • Switch to a Truly Non-Nucleophilic Base: If N-alkylation of the base is unavoidable, consider switching to a different base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge.

  • Possible Cause B: Degradation of Reactants or Products

    • Explanation: The reaction conditions (e.g., high temperature, wrong pH) may be causing your starting material or desired product to decompose.

    • Troubleshooting Steps:

      • Run a Stability Test: Subject your starting material and (if available) your product to the reaction conditions without all components present to see if they degrade.

      • Avoid Acidity: Ensure no adventitious acid is present. The dioxane ring is acid-sensitive.[2] If your reaction generates an acidic byproduct, ensure your base is in sufficient excess to neutralize it.

      • Inert Atmosphere: Some organic molecules are sensitive to oxygen, especially at high temperatures. Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.

Issue 3: I am losing significant amounts of product during workup and purification.

Product loss during isolation is a common and frustrating source of low yield.[10]

  • Possible Cause A: Difficulty Removing the Amine Salt

    • Explanation: After the reaction, the amine base is protonated. This amine salt can be difficult to separate from a polar product.

    • Troubleshooting Steps:

      • Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl, saturated NH₄Cl). This will ensure the amine is fully protonated and partitions into the aqueous layer. Caution: Only use this method if your final product is stable to acid.[11][12]

      • Copper Sulfate Wash: For acid-sensitive products, a wash with 10% aqueous copper(II) sulfate is highly effective. The copper complexes with the amine and pulls it into the aqueous layer.[11][13]

  • Possible Cause B: Emulsion Formation

    • Explanation: Amine salts can act as surfactants, causing emulsions during liquid-liquid extraction that are difficult to separate.

    • Troubleshooting Steps:

      • Add Brine: Wash the emulsion with a saturated NaCl solution. This increases the ionic strength of the aqueous phase and often helps break the emulsion.

      • Filter through Celite: Pass the entire emulsified mixture through a pad of Celite or diatomaceous earth.

      • Dilute: Significantly diluting the organic layer can sometimes resolve the issue.

Below is a decision tree to help guide your troubleshooting process.

G start Low Reaction Yield q1 Is the reaction starting? start->q1 no_conv No/Slow Conversion q1->no_conv No q2 Are side products observed? q1->q2 Yes check_base Verify Free Base Liberation (See FAQ Q2) no_conv->check_base increase_temp Increase Temperature & Extend Reaction Time check_base->increase_temp change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) increase_temp->change_solvent side_products Side Product Formation q2->side_products Yes workup_loss Product Loss During Workup q2->workup_loss No, yield is lost after reaction n_alkylation Amine acting as nucleophile? -> Lower temp, slow addition side_products->n_alkylation degradation Degradation? -> Check stability, use inert atm. n_alkylation->degradation remove_amine Difficulty removing amine? -> Use acidic or CuSO4 wash workup_loss->remove_amine emulsion Emulsion formation? -> Add brine, filter remove_amine->emulsion

Caption: Decision tree for troubleshooting low yield.

PART 3: Experimental Protocols

Protocol: General Procedure for N-Alkylation Using Dioxan-2-ylmethyl-methyl-amine Hydrochloride as a Base

This protocol assumes the alkylation of a generic alcohol (R-OH) with an alkyl halide (R'-X).

  • Preparation of the Free Base:

    • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Dioxan-2-ylmethyl-methyl-amine hydrochloride (1.2 equivalents).

    • Add anhydrous solvent (e.g., THF, DMF).

    • Cool the mixture to 0 °C in an ice bath.

    • Add cesium carbonate (Cs₂CO₃, 1.5 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure complete liberation of the free amine.

  • Alkylation Reaction:

    • Dissolve the alcohol substrate (R-OH, 1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the reaction flask.

    • Add the alkylating agent (R'-X, 1.1 equivalents) dropwise to the stirring solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed. If the reaction is slow, gently heat the mixture (e.g., to 40-60 °C).

  • Workup:

    • Cool the reaction mixture to room temperature and quench by adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers sequentially with 10% aqueous CuSO₄ solution (if product is acid-sensitive) or 1M HCl (if product is acid-stable), followed by saturated aqueous NaHCO₃ and finally brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Vertex AI Search. (2020). Why does a polar solvent disfavour an SN2 reaction? - Quora.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • Not Voodoo. (n.d.). Workup for Removing Amines.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • Bentham Science. (2024). Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • BenchChem. (2025). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • BenchChem. (2025). Troubleshooting low yield during the chemical synthesis of Episappanol.
  • BenchChem. (2025).
  • Reisman, S. E., et al. (2024).
  • Reddit. (2024). Amine workup : r/Chempros.
  • Thieme. (n.d.). Product Class 9: 1,4-Dioxanes.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • ResearchGate. (n.d.). The Applications of 1,4-Dioxane, THF, and Ethers as Versatile Building Blocks in Organic Synthesis.
  • Wikipedia. (n.d.). 1,4-Dioxane.
  • Sommer, H. Z., & Jackson, L. L. (1969).
  • Google Patents. (n.d.).
  • Jagadeesh, R. V., et al. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols.
  • YouTube. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones.
  • Beller, M., et al. (2018).
  • ResearchGate. (2025). Influence of decreasing solvent polarity (1,4-dioxane/water mixtures) on the stability and structure of complexes formed by copper(II)
  • ACS Publications. (n.d.). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process.
  • PubChem. (n.d.). 1,4-Dioxane.
  • BOC Sciences. (2025).
  • PubMed Central. (n.d.).
  • ResearchGate. (2025).
  • Reddit. (2024). Hydrolysis product troubleshooting : r/Chempros.
  • PubChem. (n.d.). N-[[(2S)-1,4-dioxan-2-yl]methyl]-1-phenyl-methanamine.
  • PubChem. (n.d.). [(2R)-1,4-dioxan-2-yl]methanamine.
  • PubChem. (n.d.). 1,4-Dioxan-2-ylmethanamine.
  • PubChemLite. (n.d.). (2-methyl-1,4-dioxan-2-yl)methanamine.
  • PubChemLite. (n.d.). amine.

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Technical Support Center: Effective Purification of Dioxan-2-ylmethyl-methyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Dioxan-2-ylmethyl-methyl-amine hydrochloride (CAS No: 918621-33-7).[1] This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this versatile intermediate in high purity. As a polar, water-soluble amine salt, its purification requires a nuanced approach that differs significantly from neutral, nonpolar organic compounds.[2] This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers planning their purification strategy.

Q1: What are the most likely impurities in my crude Dioxan-2-ylmethyl-methyl-amine hydrochloride?

A1: The impurity profile depends heavily on the synthetic route. However, common contaminants for this class of compound include:

  • Unreacted Starting Materials: Precursors used in the synthesis may carry through to the final product.

  • Over-Alkylated Byproducts: Formation of a quaternary ammonium salt if the secondary amine is further alkylated.

  • Inorganic Salts: Salts such as sodium chloride (NaCl) are a very common impurity, especially if aqueous hydrochloric acid was used in the final salt formation step.[3]

  • Dimethylamine Hydrochloride: If methylamine was synthesized from formaldehyde and ammonium chloride, dimethylamine is a common byproduct that can be carried through.[4][5]

  • Residual Solvents: Solvents used in the reaction or workup (e.g., THF, ethanol, water) may be trapped in the solid.

Q2: Which purification technique should I try first?

A2: For a solid organic salt like Dioxan-2-ylmethyl-methyl-amine hydrochloride, recrystallization is almost always the first and most effective method to attempt.[6] It is excellent for removing small amounts of impurities that have different solubility profiles. If you suspect significant contamination with inorganic salts or non-basic organic impurities, a more robust acid-base extraction is the superior choice.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal solvent should dissolve the compound well when hot but poorly when cold. For amine hydrochlorides, which are polar, you should screen polar solvents. A good starting point is a protic solvent like isopropanol or ethanol.[2] You can also use a solvent/anti-solvent system. For example, dissolve the compound in a minimum of hot methanol (solvent) and then slowly add a less polar solvent like diethyl ether or acetone (anti-solvent) until turbidity appears, then cool.[2]

Q4: My compound is very water-soluble. How can I remove inorganic salts like NaCl?

A4: Since both your product and NaCl are water-soluble, separating them in an aqueous medium is not feasible. The most effective method is an acid-base extraction . This involves:

  • Dissolving the crude salt in water.

  • Adding a base (e.g., NaOH solution) to deprotonate the amine hydrochloride, converting it to the free amine.[3]

  • The free amine is less polar and can be extracted into an organic solvent like dichloromethane (DCM) or ethyl acetate, leaving the inorganic salts (NaCl) behind in the aqueous layer.

  • The pure free amine is recovered from the organic layer, re-dissolved in a suitable solvent (like ether or isopropanol), and treated with anhydrous HCl (e.g., HCl in dioxane) to precipitate the pure hydrochloride salt.[7][8]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended for a comprehensive assessment of purity:[9][10]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by peak area percentage.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired compound and helps identify the mass of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of organic impurities, even at low levels.

  • Melting Point Analysis: A sharp, well-defined melting point range is a strong indicator of high purity.[10]

Section 2: Troubleshooting Guide: Common Purification Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out During Recrystallization 1. The solution is too concentrated and has become supersaturated above the compound's melting point. 2. The solution was cooled too quickly.[11] 3. High levels of impurities are depressing the melting point.1. Add a small amount of additional hot solvent to the mixture and reheat until the oil redissolves, then allow it to cool more slowly.[12] 2. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[11] 3. Add a single "seed" crystal of pure material to induce crystallization.[11]
Very Low Yield After Recrystallization 1. Too much solvent was used, causing a significant portion of the product to remain in the mother liquor.[11][12] 2. The product is significantly soluble even in the cold solvent. 3. Premature crystallization occurred during a hot filtration step.1. Use the absolute minimum amount of hot solvent required to dissolve the solid. You can attempt to recover more product by partially evaporating the solvent from the mother liquor and cooling for a second crop. 2. Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility. 3. Preheat your filtration funnel and flask before hot filtration to prevent cooling and clogging.
The Compound Won't Crystallize 1. The solution is not sufficiently saturated. 2. The solution is too pure, and there are no nucleation sites for crystal growth.1. Boil off some of the solvent to increase the concentration and then allow it to cool again.[12] 2. Try scratching the flask or adding a seed crystal to initiate crystallization.[12] 3. If using a single solvent system, try adding a miscible anti-solvent (e.g., adding diethyl ether to an ethanol solution).
Colored Impurities Persist Highly colored, non-polar impurities are present.Add a very small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. Remove the charcoal via hot filtration through a pad of celite, then proceed with cooling. Caution: Using too much charcoal can adsorb your product and reduce the yield.
The Purified Salt is Gummy or Hygroscopic 1. Residual solvent (especially water) is trapped in the crystal lattice. 2. The compound is inherently hygroscopic.1. Dry the solid thoroughly under high vacuum, potentially with gentle heating if the compound is thermally stable. 2. Store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Section 3: Visual Workflows & Diagrams

Visualizing the decision-making process and experimental steps can clarify complex procedures.

Purification_Decision_Tree start Crude Dioxan-2-ylmethyl- methyl-amine HCl check_impurities Assess Impurity Profile (TLC, Crude NMR, Solubility Tests) start->check_impurities is_inorganic Significant Inorganic Salts (e.g., NaCl) Suspected? check_impurities->is_inorganic is_organic Mainly Organic Impurities? is_inorganic->is_organic No acid_base Protocol 2: Purification via Acid-Base Extraction is_inorganic->acid_base Yes recrystallize Protocol 1: Purification by Recrystallization is_organic->recrystallize Yes chromatography Consider Column Chromatography (Short Silica Plug for Non-polar Impurities) is_organic->chromatography If Recrystallization Fails final_product Pure Product acid_base->final_product recrystallize->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation dissolve 1. Place crude solid in Erlenmeyer flask add_solvent 2. Add minimum amount of hot solvent to dissolve dissolve->add_solvent hot_filter 3. (Optional) Hot filter to remove insoluble impurities add_solvent->hot_filter if needed cool 4. Allow solution to cool slowly to room temperature hot_filter->cool ice_bath 5. Cool in ice bath to maximize precipitation cool->ice_bath vac_filter 6. Collect crystals by vacuum filtration ice_bath->vac_filter wash 7. Wash crystals with a small amount of cold solvent vac_filter->wash dry 8. Dry crystals under high vacuum wash->dry

Caption: Step-by-step workflow for purification by recrystallization.

Section 4: Detailed Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Purification by Recrystallization

This method is ideal for removing small quantities of organic impurities with different solubility characteristics.

Materials:

  • Crude Dioxan-2-ylmethyl-methyl-amine hydrochloride

  • Recrystallization solvent (e.g., Isopropanol, Ethanol)

  • Anti-solvent (e.g., Diethyl ether, Acetone) - optional

  • Erlenmeyer flasks, hot plate, magnetic stirrer

  • Büchner funnel and vacuum flask

Procedure:

  • Solvent Selection: Place a small amount of crude material in a test tube and add a few drops of the chosen solvent (e.g., isopropanol). If it dissolves readily at room temperature, the solvent is not suitable. The ideal solvent will dissolve the solid when heated but not at room temperature.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat the chosen solvent in a separate flask. Add the hot solvent portion-wise to the crude solid while stirring and heating until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.[12]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass and dry them under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Acid-Base Extraction

This is the method of choice for removing inorganic salts (e.g., NaCl) or non-basic organic impurities.

Materials:

  • Crude Dioxan-2-ylmethyl-methyl-amine hydrochloride

  • 1M Sodium hydroxide (NaOH) solution

  • Extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous HCl solution (e.g., 4M HCl in Dioxane or 2M HCl in Diethyl Ether)

  • Separatory funnel, beakers, rotary evaporator

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolution and Basification: Dissolve the crude hydrochloride salt in deionized water. Cool the solution in an ice bath. Slowly add 1M NaOH solution while stirring until the pH is basic (pH > 10, check with pH paper). This converts the amine salt to the free amine.[3]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free amine from the aqueous layer with an organic solvent (e.g., 3 x 50 mL of dichloromethane for a 10g scale). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like Na₂SO₄, then filter to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified free amine, which may be an oil or a low-melting solid.

  • Salt Re-formation: Dissolve the purified free amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

  • Precipitation: While stirring, slowly add a solution of anhydrous HCl (e.g., 4M HCl in dioxane) dropwise. The pure hydrochloride salt will precipitate out of the solution.[8]

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to aid in drying. Dry the final product under high vacuum.

Section 5: References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from

  • Parker, C. B. (1967). Process for the purification of amines. U.S. Patent No. 3,337,630. Google Patents.

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from

  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S. Patent No. 1,878,970. Google Patents.

  • ECHEMI. (n.d.). Purification of Hydrochloride. Retrieved from

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Chem-Impex. (n.d.). [11][13]Dioxan-2-yl-methylamine. Retrieved from

  • Arctom. (n.d.). CAS NO. 918621-33-7 |[11][13]Dioxan-2-ylmethyl-methyl-amine hydrochloride. Retrieved from

  • International Journal of Advanced Research. (2016). Identification and synthesis of process related unspecified impurities of betahistine dihydrochloride.

  • Sciencemadness Discussion Board. (2010). questions regarding methylamine synthesis impurities. Retrieved from

Sources

Identifying and avoiding side reactions ofDioxan-2-ylmethyl-methyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dioxan-2-ylmethyl-methyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for the synthesis and purification of this compound. Here, we address common challenges and provide troubleshooting strategies rooted in chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most reliable method for synthesizing Dioxan-2-ylmethyl-methyl-amine hydrochloride?

The most common and efficient method for preparing Dioxan-2-ylmethyl-methyl-amine is through the reductive amination of the primary amine, (1,4-Dioxan-2-yl)methanamine, using formaldehyde as the methyl source.[1] The resulting secondary amine is then converted to its hydrochloride salt for improved stability and handling.

This process, a variation of the Eschweiler-Clarke reaction, involves two key stages:

  • Iminium Ion Formation: The primary amine reacts with formaldehyde to form an unstable carbinolamine, which quickly dehydrates to form a transient iminium ion.

  • Reduction: A reducing agent present in the reaction mixture donates a hydride to the iminium ion, yielding the desired N-methylated secondary amine.[2]

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/Pd-C).[3][4] The choice of reductant is critical as it influences reaction rate, selectivity, and tolerance to other functional groups.

Synthesis_Pathway cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction & Salt Formation A [1,4]Dioxan-2-yl-methylamine (Primary Amine) C Iminium Ion Intermediate A->C + H₂C=O - H₂O B Formaldehyde (H₂C=O) E [1,4]Dioxan-2-ylmethyl-methyl-amine (Secondary Amine) C->E + [H⁻] D Reducing Agent (e.g., STAB) G Final Product (Hydrochloride Salt) E->G + HCl F HCl

Caption: General synthesis workflow for Dioxan-2-ylmethyl-methyl-amine HCl.

Q2: I'm observing multiple spots on my TLC plate. What are the likely side reactions and impurities?

Observing unexpected spots is a common issue. The identity of these byproducts is typically related to the specific reaction conditions. Here are the most probable side reactions:

  • Over-methylation (Tertiary Amine/Quaternary Salt): The newly formed secondary amine can react again with formaldehyde and the reducing agent to form the tertiary N,N-dimethylated amine. While the second alkylation is generally slower, it can become significant if an excess of formaldehyde or reducing agent is used, or if the reaction is run for an extended period.[2]

  • Unreacted Starting Material: Incomplete reaction will leave residual (1,4-Dioxan-2-yl)methanamine. This is often due to insufficient stoichiometry of formaldehyde or reducing agent, or non-optimal reaction temperature.

  • Dioxane Ring Opening: The 1,4-dioxane ring is generally stable under neutral or mildly acidic conditions typical for reductive amination. However, exposure to strong acids and high temperatures can catalyze its cleavage, leading to a complex mixture of byproducts.[5] It is crucial to avoid strongly acidic conditions during the reaction and workup.

  • Formaldehyde-Related Impurities: Using aqueous formaldehyde can introduce water, which may affect the efficiency of some reducing agents.[6] At high concentrations or under basic conditions, formaldehyde can undergo the Cannizzaro reaction or polymerize into paraformaldehyde.

Side_Reactions Start Primary Amine Iminium Iminium Ion Start->Iminium + H₂C=O RingOpening Ring-Opened Byproducts Start->RingOpening Strong Acid / Heat Product Desired Secondary Amine Iminium->Product + [H⁻] (Main Pathway) OverMethylation Tertiary Amine Product->OverMethylation + H₂C=O, [H⁻] (Excess Reagents)

Caption: Key reaction pathways leading to the desired product and common side products.

Q3: How can I optimize my reaction to minimize side products and maximize yield?

Optimization is a balancing act of several key parameters. The following table provides guidance on adjusting these variables to favor the formation of the desired secondary amine.

ParameterRecommended ConditionRationale & Impact on Purity
Stoichiometry (Amine:Formaldehyde) 1 : 1.0 to 1.2 equivalentsA slight excess of formaldehyde ensures complete consumption of the starting amine, but a large excess (>1.5 eq) significantly increases the risk of over-methylation to the tertiary amine.[7]
Reducing Agent Sodium Triacetoxyborohydride (STAB)STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[8] It is less sensitive to water than other borohydrides and its acidity can help catalyze iminium ion formation without requiring a separate acid catalyst.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These aprotic solvents are ideal for reductive aminations with STAB. They effectively dissolve the reactants and do not interfere with the reducing agent.[3]
Temperature 0 °C to Room Temperature (20-25 °C)Running the reaction at lower temperatures can help control the reaction rate and improve selectivity by disfavoring the slower, second methylation step.
pH / Acidity Neutral to slightly acidic (pH 5-7)Iminium ion formation is catalyzed by mild acid. STAB provides its own acetic acid byproduct, often creating optimal conditions.[8] Avoid strong acids which can degrade the dioxane ring.[5]
Reaction Time Monitor by TLC/LC-MS (typically 2-12 hours)Over-extending the reaction time provides more opportunity for the secondary amine to undergo a second methylation. Stop the reaction once the starting amine is consumed.
Q4: What is the best procedure for purifying the final product and isolating the hydrochloride salt?

A robust purification strategy is essential for obtaining high-purity Dioxan-2-ylmethyl-methyl-amine hydrochloride. The typical workflow involves an aqueous workup followed by crystallization.

Step-by-Step Purification Protocol:

  • Quench the Reaction: Once the reaction is complete, cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining reducing agent and neutralize the acetic acid byproduct from STAB. Caution: Gas evolution (H₂) will occur.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer two to three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Combine the organic layers.

  • Wash the Organic Layer: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude free-base amine as an oil.

  • Salt Formation and Crystallization:

    • Dissolve the crude amine oil in a minimal amount of a solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.

    • Slowly add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or 4M HCl in 1,4-dioxane) dropwise with stirring.

    • The hydrochloride salt should precipitate as a solid. If it oils out, try scratching the side of the flask or adding a seed crystal.

    • Stir the resulting slurry at 0 °C for 30-60 minutes to maximize precipitation.

  • Isolate and Dry: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove non-polar impurities. Dry the product under high vacuum to obtain the final, pure Dioxan-2-ylmethyl-methyl-amine hydrochloride.[9]

Purification_Workflow A Completed Reaction Mixture B Quench with aq. NaHCO₃ A->B C Extract with Organic Solvent B->C D Wash with Brine C->D E Dry (Na₂SO₄) & Concentrate D->E F Crude Free-Base Amine (Oil) E->F G Dissolve in Diethyl Ether F->G H Add HCl Solution (e.g., in Ether) G->H I Precipitation / Crystallization H->I J Filter and Wash with Cold Ether I->J K Dry Under Vacuum J->K L Pure Hydrochloride Salt K->L

Caption: Step-by-step workflow for the purification and isolation of the final product.

References

  • Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism for the N-methylation of amines. Retrieved from [Link]

  • Chemsrc.com. (2025). {[(2R)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • Journal of Nuclear Medicine. (n.d.). Reductive amination with [11C]formaldehyde. Retrieved from [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity. Retrieved from [Link]

  • YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Reddit. (2022). Is reacting an amine with formaldehyde followed by catalytic hydrogenation a valid way to add methyl groups to an amine?. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • Request PDF. (n.d.). Frustrated Lewis Pairs and Ring-Opening of THF, Dioxane, and Thioxane. Retrieved from [Link]

  • NCBI. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane. Retrieved from [Link]

  • MDPI. (n.d.). Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methyl-O-benzoylhydroxylamine hydrochloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Dioxan-2-ylmethyl-methyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dioxan-2-ylmethyl-methyl-amine hydrochloride (CAS No. 918621-33-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization parameters associated with this synthesis. We will delve into the causality behind experimental choices, providing field-proven insights to ensure reproducible and high-yielding reactions.

The synthesis of this valuable intermediate, a key building block in pharmaceutical development, typically proceeds through two primary routes: Reductive Amination of 1,4-dioxane-2-carbaldehyde or direct N-alkylation of (1,4-dioxan-2-yl)methanamine.[1][2] This guide is structured to address specific issues you might encounter with each of these methods, focusing on the critical interplay of reaction temperature and time.

Section 1: Optimization via Reductive Amination

Reductive amination is a widely utilized and powerful transformation in medicinal chemistry for forming carbon-nitrogen bonds. The process involves the initial reaction of an aldehyde (1,4-dioxane-2-carbaldehyde) with a primary amine (methylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical and dictates many of the reaction parameters.[3][4]

Frequently Asked Questions (FAQs): Reductive Amination

Q1: What is the most significant factor influencing the success of the reductive amination for this specific substrate?

A1: The most critical factor is controlling the rate of imine formation versus the rate of reduction. Ideally, the imine should form efficiently before it is reduced. Temperature plays a pivotal role here. Imine formation is often favored at room temperature or with gentle heating, while the reduction step's kinetics are also temperature-dependent. A common pitfall is the direct reduction of the starting aldehyde by the hydride reagent if conditions are not optimized.

Q2: How do I choose the right reducing agent, and how does it affect temperature and time?

A2: The choice of reducing agent is crucial.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions which catalyze imine formation, and selective for imines over aldehydes. Reactions are typically run at room temperature (20-25°C) for several hours (4-18h).[5]

  • Sodium Cyanoborohydride (NaBH₃CN): Effective but more toxic. It is stable in acidic media (pH 3-6), where imine formation is favorable. These reactions are also commonly run at room temperature.[4][6]

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can readily reduce the starting aldehyde. Therefore, a two-step, one-pot procedure is necessary. First, the imine is formed by stirring the aldehyde and amine together for a period (e.g., 1-2 hours at reflux in methanol), followed by cooling and addition of NaBH₄.[3][5]

Q3: What role does reaction time play? Can I just let it run overnight?

A3: While many reductive aminations are conveniently run overnight for 12-18 hours, reaction time is a parameter that should be optimized.[5] Leaving the reaction for an extended period, especially with more reactive reagents or at elevated temperatures, can lead to side reactions, such as dialkylation (formation of a tertiary amine). It is highly recommended to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Troubleshooting Guide: Reductive Amination

Issue: Low or no yield of the desired product.

  • Question: My reaction shows only starting materials even after several hours. What is the likely cause?

  • Answer: This typically points to inefficient imine formation. The equilibrium between the carbonyl/amine and the imine/water may not be favorable.

    • Troubleshooting Steps & Rationale:

      • Check pH: Imine formation is acid-catalyzed. A small amount of acetic acid (AcOH) can be added to facilitate the reaction, especially when using NaBH(OAc)₃.[5] The acid protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack.

      • Increase Temperature ( cautiously): Gently warming the reaction to 30-40°C for the initial phase can help drive the imine formation equilibrium forward. However, be mindful that higher temperatures can also accelerate the decomposition of some hydride reagents.

      • Remove Water: The formation of the imine releases water. Adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium towards the imine, significantly improving yields for sluggish reactions.[7]

Issue: The major product is the tertiary amine, (Dioxan-2-ylmethyl)-dimethyl-amine.

  • Question: My mass spectrometry analysis shows a significant peak corresponding to the dialkylated product. How can I prevent this?

  • Answer: This occurs when the newly formed secondary amine product successfully competes with the primary methylamine for reaction with the starting aldehyde.

    • Troubleshooting Steps & Rationale:

      • Control Stoichiometry: Use a slight excess of methylamine (1.5-2.0 equivalents) to ensure it outcompetes the secondary amine product for the aldehyde.

      • Lower the Temperature: This is a kinetic issue. Lowering the reaction temperature (e.g., to 0°C or room temperature if previously heated) will slow down the second alkylation step more significantly than the first, favoring the desired mono-alkylation.

      • Slow Addition of Reagents: Adding the aldehyde slowly to a solution of the amine and reducing agent can maintain a low concentration of the aldehyde, minimizing its reaction with the product.

Issue: The reaction is incomplete, with both starting aldehyde and product present.

  • Question: TLC/LC-MS shows a mix of starting material and product that isn't changing over time. What should I do?

  • Answer: This suggests that the reducing agent has been consumed or has degraded before the reaction reached completion.

    • Troubleshooting Steps & Rationale:

      • Add More Reducing Agent: If the reaction has stalled, adding another portion (0.3-0.5 equivalents) of the hydride reagent can restart the reduction.

      • Check Solvent Purity: Water-sensitive reagents like NaBH(OAc)₃ can be quenched by wet solvents.[6] Ensure you are using anhydrous solvents (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Tetrahydrofuran (THF)).

      • Optimize Temperature vs. Time: Running the reaction at a slightly lower temperature for a longer duration may preserve the hydride reagent's activity, allowing the reaction to proceed to completion.

Experimental Protocol: Reductive Amination using NaBH(OAc)₃
  • To a stirred solution of 1,4-dioxane-2-carbaldehyde (1.0 eq) in anhydrous Dichloroethane (DCE, ~0.1 M), add methylamine (2.0 M solution in THF, 1.5 eq).

  • Stir the mixture at room temperature (23°C) for 20 minutes.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.4 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 30°C.

  • Stir the reaction at room temperature for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine can then be converted to its hydrochloride salt.

Visualization: Troubleshooting Workflow for Reductive Amination

G cluster_issues Troubleshooting Paths cluster_solutions Corrective Actions start Start Reaction monitor Monitor by TLC/LC-MS after 4h start->monitor incomplete Incomplete Reaction Aldehyde + Product Present monitor->incomplete Stalled no_reaction No Reaction Only Starting Materials monitor->no_reaction No Conversion side_product Side Product Dialkylation Observed monitor->side_product Impurity complete Reaction Complete | Proceed to Workup monitor->complete Success add_reagent Add 0.5 eq NaBH(OAc)₃ incomplete->add_reagent check_solvent Use Anhydrous Solvent incomplete->check_solvent add_acid Add 0.1 eq AcOH no_reaction->add_acid use_sieves Add Molecular Sieves no_reaction->use_sieves lower_temp Lower Temp to 0-20°C side_product->lower_temp adjust_stoich Increase Amine eq side_product->adjust_stoich

Caption: Troubleshooting workflow for the reductive amination synthesis.

Section 2: Optimization via N-Alkylation in Autoclave

An alternative, patented method involves the direct reaction of a tosylated precursor, (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate, with methylamine in a high-pressure autoclave.[8] This method is particularly useful for chiral synthesis but presents its own set of optimization challenges related to high temperature and pressure.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: Why is a high-pressure autoclave necessary for this reaction?

A1: The reaction uses a solution of methylamine, which is a gas at room temperature. The autoclave contains the volatile amine at elevated temperatures, increasing its concentration in the solvent and accelerating the rate of the Sₙ2 substitution reaction. The high pressure is a direct consequence of heating a closed system containing a volatile substance.

Q2: The patent shows two different conditions (80°C for 20h and 100°C for 48h). How do I decide which to use?

A2: This demonstrates a classic time-temperature trade-off. The higher temperature (100°C) leads to a faster reaction rate, but the extended time (48h) might have been necessary to drive the reaction to completion, potentially at the cost of increased side product formation.[8] The lower temperature (80°C) requires less time (20h) and yielded a higher reported purity and yield (93.7% vs 83.3%).[8] It is almost always preferable to start with the milder conditions (80°C for 20 hours) as they are less likely to cause decomposition of the starting material or product.

Troubleshooting Guide: N-Alkylation

Issue: Reaction is slow or incomplete after the specified time.

  • Question: After 20 hours at 80°C, I still have a significant amount of starting tosylate. What went wrong?

  • Answer: This points to insufficient reaction kinetics or a problem with the reagents.

    • Troubleshooting Steps & Rationale:

      • Increase Reaction Time: The simplest approach is to extend the reaction time. Take aliquots at 24h, 36h, and 48h to find the optimal duration.

      • Increase Temperature: If extending the time is not effective, cautiously increase the temperature to 90°C or 100°C. Be aware that this increases the risk of side reactions, such as elimination or decomposition.[8]

      • Check Methylamine Concentration: Ensure the methylamine solution used is of the correct concentration (e.g., 33% in ethanol as specified in the patent).[8] An insufficient amount of the nucleophile will result in an incomplete reaction.

Issue: The final product yield is low after crystallization.

  • Question: The reaction appeared to go to completion, but I recovered very little solid hydrochloride salt. Where did my product go?

  • Answer: This is often a purification and isolation issue rather than a reaction problem.

    • Troubleshooting Steps & Rationale:

      • Optimize Crystallization Solvent: The patent specifies adding HCl to an isopropanol solution to precipitate the salt.[8] If your product is too soluble in isopropanol, try a less polar co-solvent like diethyl ether or MTBE to induce precipitation.

      • Control Cooling Rate: Rapid cooling can trap impurities and lead to smaller, harder-to-filter crystals. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to maximize crystal formation.

      • Check pH: Ensure enough hydrochloric acid was added to fully protonate the amine. The hydrochloride salt is typically much more crystalline and less soluble in organic solvents than the free base.

Experimental Protocol: High-Pressure N-Alkylation

Disclaimer: This procedure requires a high-pressure autoclave and should only be performed by trained personnel with appropriate safety precautions.

  • In a high-pressure autoclave, combine (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate (1.0 eq), ethanol, and a 33% solution of methylamine in ethanol (quantities as per patent literature).[8]

  • Seal the autoclave and heat the mixture to 80°C with stirring.

  • Maintain the temperature for 20 hours.[8]

  • After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture and concentrate under reduced pressure to remove the solvent and excess methylamine.

  • Dissolve the residue in isopropanol.

  • Add a concentrated solution of HCl (e.g., 36%) dropwise until the solution is acidic.

  • Cool the mixture to 15-20°C to induce crystallization.

  • Filter the solid product, wash with cold isopropanol, and dry under vacuum to yield the target hydrochloride salt.[8]

Visualization: N-Alkylation Optimization Decision Tree

G cluster_outcomes Reaction Outcomes cluster_actions Optimization Steps start Start Reaction (80°C, 20h) monitor Analyze reaction mixture (TLC/LC-MS) start->monitor complete Complete Conversion monitor->complete incomplete Incomplete Conversion monitor->incomplete workup Proceed to Workup & Crystallization complete->workup extend_time Extend Time to 36-48h incomplete->extend_time increase_temp Increase Temp to 90-100°C incomplete->increase_temp If time extension fails extend_time->monitor Re-analyze increase_temp->monitor Re-analyze

Caption: Decision tree for optimizing the high-pressure N-alkylation reaction.

Section 3: General Analytical & Purification Guidance

  • Reaction Monitoring: Progress for both synthetic routes can be effectively monitored using TLC (staining with ninhydrin to visualize amines) or LC-MS to track the disappearance of starting materials and the appearance of the product mass.

  • Purification: The crude free base is often an oil. Conversion to the hydrochloride salt not only provides a stable, solid form but is also an excellent purification step.[9] Titrating a solution of the crude amine (e.g., in isopropanol or diethyl ether) with HCl in a suitable solvent (like dioxane or ether) is a standard and effective procedure.[8][9]

  • Final Product Analysis: The purity of the final Dioxan-2-ylmethyl-methyl-amine hydrochloride should be confirmed by NMR (¹H and ¹³C), LC-MS, and melting point analysis.

By carefully considering the interplay of temperature, time, and reagent choice, the synthesis of Dioxan-2-ylmethyl-methyl-amine hydrochloride can be optimized for both yield and purity. This guide provides a framework for troubleshooting common issues based on the fundamental principles of organic chemistry.

References

  • [No Title Found]
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  • Google Patents. (n.d.). US8193354B2 - Process for preparation of Gemcitabine hydrochloride.
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Technical Support Center: A Guide to the Solution Stability of Dioxan-2-ylmethyl-methyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dioxan-2-ylmethyl-methyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues that may arise when working with this compound in solution. Inconsistent experimental results can often be traced back to the degradation of a key reagent.[1] This document provides in-depth FAQs, troubleshooting workflows, and validated protocols to ensure the integrity of your experiments and the reliability of your data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of Dioxan-2-ylmethyl-methyl-amine hydrochloride solutions.

Q1: My experimental results are inconsistent day-to-day. Could the stability of my compound solution be the cause?

A1: Absolutely. Inconsistent results in biological or chemical assays are a primary indicator of compound instability.[1] Degradation of the stock or working solution means the effective concentration of the active compound decreases over the course of an experiment or during storage, leading to poor reproducibility and underestimated activity.[1] This compound possesses two key structural features that can be susceptible to degradation: a secondary amine and an acid-labile dioxane ring.

Q2: What are the primary potential degradation pathways for this compound in solution?

A2: Based on its chemical structure, there are two main degradation pathways to be vigilant about:

  • Acid-Catalyzed Hydrolysis: The 1,4-dioxane ring is a cyclic acetal. Acetals are known to be unstable in acidic conditions (pH < 6), where they can hydrolyze and lead to ring-opening.[2][3][4][5] Since the compound is a hydrochloride salt, dissolving it in a non-buffered aqueous solution will result in a mildly acidic pH, which could initiate slow hydrolysis.

  • Oxidation: Secondary amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or the presence of oxidizing agents.[6][7][8] This can lead to the formation of N-oxides or hydroxylamines, altering the compound's biological activity and properties.[9][10][11]

Q3: What are the recommended storage conditions for stock and working solutions?

A3: Proper storage is critical to maintaining compound integrity.

  • Solid Form: Store the solid hydrochloride salt in a tightly sealed container in a cool, dry, dark place.[12] Protecting it from moisture is crucial as amines can be hygroscopic.[13]

  • Solutions: For maximum stability, stock solutions should be prepared in a suitable anhydrous organic solvent (e.g., DMSO) or a pH-controlled buffer (ideally neutral to slightly basic, pH 7-8). It is highly recommended to aliquot solutions into single-use vials to avoid repeated freeze-thaw cycles.[12] Store these aliquots at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) storage, protected from light.[12][14]

Q4: I see a precipitate in my stock solution after thawing it from -20°C. What should I do?

A4: A precipitate upon thawing can indicate poor solubility at lower temperatures or that the compound has degraded to a less soluble species. First, allow the vial to warm to room temperature and vortex gently to see if the precipitate redissolves.[12] If it does not, the solution's integrity may be compromised. It is not recommended to heat the solution, as this can accelerate thermal degradation.[12] The safest course of action is to prepare a fresh stock solution.

Q5: Are there any solvents, buffers, or additives I should avoid?

A5: Yes.

  • Avoid Strongly Acidic Buffers (pH < 6): As discussed, acidic conditions can catalyze the hydrolysis of the dioxane ring.[15][16][17]

  • Be Cautious with Reactive Oxygen Species (ROS): Some cell culture media can generate ROS, which may accelerate the oxidative degradation of the amine.[1]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases, which can cause vigorous and potentially hazardous reactions.[12][14]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic workflow for investigating suspected compound instability.

Problem: Unexpected Loss of Compound Potency or Poor Experimental Reproducibility

If you observe a decline in the expected activity of your compound or face challenges in reproducing results, follow this investigative workflow.

G start Inconsistent In Vitro Results purity Step 1: Confirm Purity & Identity of Solid Compound (e.g., LC-MS, NMR) start->purity solubility Step 2: Evaluate Solubility in Assay Medium purity->solubility If Pure stability_buffer Step 3: Perform Stability Assessment in Assay Buffer (Time Course) solubility->stability_buffer If Soluble stability_full Step 4: Perform Stability Assessment in Full Assay Conditions (with cells/reagents) stability_buffer->stability_full If Stable in Buffer forced_degradation Step 5: Conduct Forced Degradation Study to Identify Degradants stability_buffer->forced_degradation If Unstable stability_full->forced_degradation If Unstable end_ok Consistent Results Achieved stability_full->end_ok If Stable optimize Step 6: Optimize Assay Conditions (e.g., change pH, add antioxidant) forced_degradation->optimize optimize->end_ok If Successful end_fail Consider Compound Modification or Formulation Change optimize->end_fail If Unsuccessful

Caption: A workflow for diagnosing and addressing compound instability.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for preparing solutions and assessing stability.

Protocol 3.1: Recommended Stock Solution Preparation and Storage
  • Preparation: Allow the solid Dioxan-2-ylmethyl-methyl-amine hydrochloride to equilibrate to room temperature before opening the vial. Weigh out the desired amount in a controlled environment.

  • Solvent Choice: For a 10 mM stock, dissolve the compound in high-purity, anhydrous DMSO.

  • Dissolution: Vortex the solution for 1-2 minutes until all solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene vials. The volume per aliquot should be sufficient for one experiment.

    • Scientist's Note: Aliquoting is the most effective way to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of your entire stock.[12]

  • Storage: Label the vials clearly and store them at -80°C in a light-proof container for long-term storage.

Protocol 3.2: General Stability Assessment in an Aqueous Buffer

This experiment determines the compound's half-life under your specific assay conditions.

  • Preparation: Prepare a working solution of the compound (e.g., 10 µM) in your chosen assay buffer (e.g., PBS, pH 7.4).

  • Time Points: Prepare several identical samples. One sample will be analyzed immediately (T=0). Place the remaining samples in the same incubation conditions as your experiment (e.g., 37°C).

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one sample vial. Immediately quench any potential degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot this percentage against time to determine the degradation kinetics and half-life.[1]

Protocol 3.3: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[10][18][19] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[19]

  • Sample Preparation: Prepare five separate solutions of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Treat each sample as described in the table below. Include a "control" sample kept at room temperature and protected from light.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Dilute all samples to a suitable concentration and analyze by LC-MS to separate and identify the parent compound and any new peaks corresponding to degradation products.

Table 1: Forced Degradation Study Conditions

Stress ConditionReagent/ConditionTemperatureDurationRationale
Acid Hydrolysis 0.1 M HCl60°C24-48 hoursTo test the stability of the dioxane ring under acidic conditions.[9][12][18]
Base Hydrolysis 0.1 M NaOHRoom Temp24-48 hoursTo assess stability under basic conditions.
Oxidation 3% H₂O₂Room Temp24 hoursTo test the susceptibility of the secondary amine to oxidation.[9][11][12]
Thermal No Reagent60°C72 hoursTo evaluate sensitivity to heat.[12]
Photolytic UV Lamp (e.g., 254 nm)Room Temp24 hoursTo assess light sensitivity and potential for photodegradation.[12][20]

Section 4: Understanding the Degradation Mechanisms

A deeper understanding of the potential chemical transformations can aid in interpreting results and designing more robust experiments.

Acid-Catalyzed Hydrolysis of the Dioxane Ring

Under acidic conditions, a proton can attack one of the ether oxygens in the dioxane ring. This is followed by ring cleavage to form a transient carbocation, which is then attacked by water. This process ultimately leads to the opening of the ring, destroying the original molecule.[2][4]

G cluster_0 Acid-Catalyzed Hydrolysis start Dioxan-2-ylmethyl- methyl-amine protonation Protonation of Ether Oxygen start->protonation + H+ ring_opening Ring Opening to form Carbocation protonation->ring_opening water_attack Nucleophilic Attack by Water ring_opening->water_attack + H2O product Hydrolyzed Degradation Product water_attack->product G cluster_1 Oxidative Degradation start Secondary Amine (R2-NH) product1 N-Oxide or Hydroxylamine start->product1 oxidant Oxidizing Agent (e.g., H2O2, O2) oxidant->product1

Caption: General scheme for the oxidation of the secondary amine moiety.

References

  • Lasebikan, N. A., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1). Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. Retrieved from [Link]

  • Voice, A. K. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. Retrieved from [Link]

  • Al-Obaidy, F. (n.d.). Oxidation of Secondary and Primary Amines.
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  • Wang, Y., et al. (2022). Impact of pH on 1,4-dioxane treatability by UV/S2O82−/NH2Cl. Environmental Science & Technology. Retrieved from [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Chemical Science, 12(15), 5566–5573. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Hydrolysis of 2‐(2,6‐Dichlorophenyl)‐4,6‐Dimethyl‐1,3‐Dioxane. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118–2132. Retrieved from [Link]

  • Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting Unstable Molecules in Chemical Space. Chemical Science. Retrieved from [Link]

  • McClelland, R. A., Gedge, S., & Bohonek, J. (1981). Nature of the slow step in the hydrolysis of cyclic and bicyclic ortho esters containing 1,3-dioxane rings. The Journal of Organic Chemistry, 46(5), 886–890. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

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  • Vescovi, T., Coleman, H. M., & Amal, R. (2010). The effect of pH on UV-based advanced oxidation technologies--1,4-dioxane degradation. Journal of Hazardous Materials, 182(1-3), 75–79. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). Thiamine Hydrochloride. ASHP Publications. Retrieved from [Link]

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  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Retrieved from [Link]

  • Chen, Y., et al. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 7(2), 2496–2505. Retrieved from [Link]

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Technical Support Center: A Troubleshooting Guide for Chemical Reactions Involving Dioxane-Based Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses common challenges encountered during chemical reactions involving dioxane-based amines, such as morpholines and piperazines. These saturated heterocycles are invaluable scaffolds in medicinal chemistry, but their unique properties can present challenges in synthesis.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and optimize your experimental outcomes.

Part 1: Pre-Reaction Checks & Foundational Issues

This section focuses on proactive troubleshooting. Many reaction failures originate from suboptimal starting conditions. Addressing these foundational elements can prevent a cascade of problems downstream.

FAQ: My cross-coupling reaction with morpholine/piperazine fails to initiate. What are the primary factors to investigate?

When a reaction shows no conversion, it is crucial to systematically verify the integrity of each component and the reaction environment. A common oversight is the quality of the solvent and the exclusion of atmospheric contaminants.

Core Areas to Investigate:

  • Solvent Quality (1,4-Dioxane): 1,4-Dioxane is notoriously hygroscopic and can form peroxides upon storage.[3] Water can significantly impact the catalytic cycle, and peroxides can oxidize and deactivate sensitive catalysts, particularly palladium phosphine complexes.

    • Causality: Trace water can hydrolyze starting materials or interfere with the base's efficacy.[4] Peroxides are strong oxidants that degrade electron-rich phosphine ligands, leading to catalyst death before the reaction can begin.

    • Solution: Always use freshly distilled or anhydrous, inhibitor-free dioxane. If the solvent source is questionable, it should be purified. See Appendix A for a detailed protocol on drying dioxane.

  • Inert Atmosphere: Palladium(0) catalysts, the active species in many cross-coupling reactions, are highly sensitive to oxygen.

    • Causality: Oxygen can oxidize the Pd(0) species to inactive Pd(II) oxides or degrade the supporting ligands.[5]

    • Solution: Ensure the reaction flask is properly dried and the reaction mixture is thoroughly degassed. This is typically achieved by subjecting the mixture to several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[6]

  • Reagent Purity & Integrity:

    • Amine Source: Ensure the morpholine or piperazine derivative is pure and dry. Amine salts will not participate in the reaction unless the free base is liberated.

    • Catalyst/Ligand: Palladium catalysts and phosphine-based ligands can degrade over time. It is often preferable to use stable pre-catalysts which cleanly generate the active catalytic species in situ.[7] Using Pd(OAc)₂, for example, can be unreliable for this reason.[7]

    • Base: Inorganic bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic. Use freshly opened or properly stored base. The rate of agitation can also severely impact reactions, as the high density of these bases can cause them to settle, leading to poor mixing.[8]

Part 2: Troubleshooting Poor Conversion, Low Yields, and Stalled Reactions

When a reaction proceeds but gives unsatisfactory results, a more nuanced approach is required to diagnose the limiting factor.

FAQ: My Buchwald-Hartwig amination with a piperazine derivative starts but stalls at 30-40% conversion. What are the likely causes?

Reaction stalling is typically indicative of catalyst deactivation or product inhibition. The diagnostic process involves analyzing the reaction conditions and the nature of the substrates involved.

G Start Reaction Stalled Q1 Aryl Halide Substrate? Start->Q1 Iodide Aryl Iodide Used Q1->Iodide Yes Other_Halide Aryl Bromide/Chloride Used Q1->Other_Halide No Iodide_Solution Switch to Ar-Br or Ar-Cl. Use ligands robust to iodide inhibition (e.g., specific biarylphosphines). Iodide->Iodide_Solution Q2 Ligand Degradation? Other_Halide->Q2 Ligand_Yes Yes/Possible Q2->Ligand_Yes Yes Ligand_No Unlikely Q2->Ligand_No No Ligand_Solution Use more robust (e.g., biarylphosphine) ligands. Increase ligand:metal ratio (e.g., 2:1 to 4:1). Switch to a stable pre-catalyst. Ligand_Yes->Ligand_Solution Q3 Base or Mixing Issue? Ligand_No->Q3 Base_Yes Yes/Possible Q3->Base_Yes Yes Base_Solution Increase stirring rate. Consider a soluble organic base (e.g., DBU) in combination with a weaker inorganic base. Base_Yes->Base_Solution Buchwald_Hartwig_Cycle cluster_IO Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Deactivation Catalyst Deactivation (e.g., Oxidation, Precipitation) Pd0->Deactivation AmineCoord Amine Coordinated Complex OxAdd->AmineCoord + R₂NH OxAdd->Deactivation Amido Pd(II) Amido Complex AmineCoord->Amido - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination SideReaction Side Reactions (e.g., Hydrodehalogenation) Amido->SideReaction ArX Ar-X Amine R₂NH Base Base Product Ar-NR₂

Caption: Key steps and failure points in the Buchwald-Hartwig cycle.

FAQ: My starting material has poor solubility in dioxane. What are my options?

Poor solubility of a reactant is a common cause of sluggish or incomplete reactions, as the reaction rate is dependent on the concentration of the dissolved species. [9] Solubility Enhancement Strategies

StrategyDescriptionCausality & RationaleKey Considerations
Co-Solvent System Add a co-solvent in which the starting material is more soluble (e.g., Toluene, THF, DMF). [9]Modifies the overall polarity of the medium to better match the solute. Toluene is a common choice for Buchwald-Hartwig reactions. [10]Avoid chlorinated solvents and acetonitrile, which can inhibit Pd catalysts. [8]Ensure the co-solvent is anhydrous.
Elevated Temperature Gently increase the reaction temperature. Dioxane's boiling point of 101 °C allows for a higher reflux temperature than THF (66 °C). [3]Solubility typically increases with temperature. Provides more thermal energy to overcome the activation barrier.Do not exceed the thermal stability of your substrates, catalyst, or dioxane itself (stable up to ~350 °C). [11][12]
Sonication Use an ultrasonic bath to promote dissolution.The high-frequency sound waves create cavitation bubbles, which help break up the crystal lattice of the solid, increasing the rate of dissolution. [9]May not be sufficient for highly insoluble materials and is less practical for large-scale reactions.
Phase-Transfer Catalyst For reactions with inorganic bases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes help.Facilitates the transfer of the anionic base into the organic phase, potentially aiding in the dissolution of salt-like starting materials.Less common for standard cross-coupling but can be effective in specific cases.

Part 3: Managing Side Reactions and Impurities

The formation of byproducts complicates purification and reduces the yield of the desired product. Understanding common side reactions is key to their mitigation.

FAQ: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I suppress this?

Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction in palladium-catalyzed couplings. [13]It often arises from competing pathways involving β-hydride elimination or reaction with trace water.

Mitigation Strategies for Hydrodehalogenation:

  • Ligand Choice: Use bulky, electron-rich ligands (e.g., biarylphosphines). These ligands promote the desired C-N reductive elimination over competing pathways.

  • Base Selection: Sometimes, a weaker base or a different counterion can disfavor the pathways leading to hydrodehalogenation. Screening bases like K₂CO₃, K₃PO₄, and NaOtBu is recommended.

  • Strictly Anhydrous Conditions: While counterintuitive for some Suzuki couplings, ensuring the reaction is free of water can minimize certain hydrodehalogenation mechanisms. [3]* Amine Equivalents: Using a slight excess (1.1-1.2 equivalents) of the dioxane-based amine can help ensure the desired amination pathway outcompetes side reactions.

Part 4: Post-Reaction Work-up and Purification

The unique properties of dioxane and the products derived from morpholine and piperazine can make purification challenging.

FAQ: How can I efficiently remove 1,4-dioxane from my reaction mixture?

1,4-Dioxane has a high boiling point (101 °C) and is fully miscible with water, making it difficult to remove by simple evaporation or standard aqueous extraction. [3]

Caption: Strategies for removing dioxane during reaction work-up.

Explanation of Techniques:

  • Aqueous Washes: While dioxane is miscible with water, partitioning can be encouraged by diluting the reaction mixture with a large volume of a less polar organic solvent (like ethyl acetate) and washing multiple times with brine. The salt helps to "salt out" organic components from the aqueous layer.

  • Azeotropic Removal: Dioxane forms an azeotrope with water (82% water, 18% dioxane, BP 88 °C). [3]More practically for work-up, co-evaporation with a solvent like toluene under reduced pressure is an effective method for removing high-boiling point solvents. [14]* Freeze-Drying (Lyophilization): If the product is highly water-soluble and can be isolated as a salt (e.g., an HCl salt), freeze-drying is an excellent method to remove both water and dioxane, provided the equipment is rated to handle organic solvents. [14]

FAQ: My morpholine-containing product is highly water-soluble, making extraction inefficient. What purification strategies can I use?

The presence of the basic nitrogen and polar ether/amine functionalities in these scaffolds often imparts significant water solubility, especially in smaller molecules. [1] Purification Strategies for Water-Soluble Amines:

  • Acid-Base Manipulation:

    • Acidify the aqueous layer with HCl (e.g., 1M HCl) to protonate the amine, forming a water-soluble ammonium salt.

    • Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) to remove non-basic, organic-soluble impurities.

    • Carefully basify the aqueous layer (e.g., with NaHCO₃ or NaOH) to regenerate the free amine.

    • Extract the product into an organic solvent. Repeat the extraction multiple times.

  • Salt Formation and Isolation: If the product hydrochloride salt is a stable, crystalline solid, it can often be isolated directly. After Boc-deprotection with 4M HCl in dioxane, for instance, the product salt may precipitate or can be obtained upon evaporation. [15][16]3. Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica gel, reverse-phase chromatography (e.g., C18) using water/acetonitrile or water/methanol gradients is a powerful alternative.

Appendix A: Experimental Protocols

Protocol 1: Anhydrous 1,4-Dioxane Preparation

Disclaimer: Handle sodium metal with extreme care and appropriate personal protective equipment (PPE). This procedure should only be performed by trained personnel.

  • Pre-drying: Decant 1,4-dioxane from any visible water. Add calcium chloride (CaCl₂) or sodium hydroxide (NaOH) pellets and let it stand overnight. [3]2. Distillation Setup: Assemble a distillation apparatus. The flask should be flame-dried under vacuum or oven-dried and cooled under an inert atmosphere.

  • Drying Agent: In the distillation flask under an argon atmosphere, add small, freshly cut pieces of sodium metal and a colorimetric indicator such as benzophenone.

  • Reflux: Gently reflux the dioxane. The solution will turn a deep blue or purple color when the solvent is anhydrous and oxygen-free. If the color fades, it indicates the presence of water; add more sodium and continue to reflux.

  • Distillation: Once the color is persistent, distill the dioxane into a dry, argon-flushed receiving flask.

  • Storage: Store the anhydrous dioxane over activated molecular sieves (3Å or 4Å) under an inert atmosphere.

Protocol 2: General Procedure for a Test Buchwald-Hartwig Amination
  • Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., XPhos, 2.5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl bromide (1.0 mmol), morpholine (1.2 mmol), and anhydrous 1,4-dioxane (2 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot (quenched with water and extracted with ethyl acetate).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Proceed with an appropriate aqueous work-up as described in the guide.

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  • A Note on the Purification of Dioxane for Use in Preparing Nonaqueous Titrants. (Source)
  • ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf. [Link]

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  • Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group. [Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles - MDPI. [Link]

  • The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures | Request PDF. [Link]

  • Purification of 1,4-dioxane - Google P
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]

  • Sampling and Analysis 1,4-Dioxane. (Source)
  • Thermal stability and thermal decomposition study of hindered amine light stabilizers. (Source)
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. [Link]

  • Theories on this byproduct? : r/chemistry - Reddit. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures - SciSpace. [Link]

  • Probing the Solubility of Imine-Based Covalent Adaptable Networks - ACS Publications. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. [Link]

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. [Link]

  • Piperazine and morpholine:Synthetic preview and pharmaceutical applications - SciSpace. [Link]

  • Impact of Solvent on the Thermal Stability of Amines - PMC - NIH. [Link]

  • How Do Amines React With Other Chemicals? - Chemistry For Everyone - YouTube. [Link]

  • Synthesis, Curing and Thermal Behavior of Amine Hardeners from Potentially Renewable Sources - MDPI. [Link]

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Technical Support Center: Scale-Up Synthesis of Dioxan-2-ylmethyl-methyl-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dioxan-2-ylmethyl-methyl-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the scale-up of this valuable amine intermediate. We will move beyond simple procedural steps to explore the underlying chemistry and provide robust solutions for common issues, ensuring a safe, efficient, and reproducible synthesis.

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the synthesis.

Q1: What is the most common and scalable synthetic route to Dioxan-2-ylmethyl-methyl-amine hydrochloride?

A1: The most prevalent and industrially viable method is a one-pot reductive amination. This process involves the reaction of 1,4-dioxane-2-carbaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step is the formation of the hydrochloride salt, which facilitates isolation and improves the product's stability.[1][2] This direct approach is often preferred for its efficiency and atom economy, key considerations for large-scale production.[2]

Q2: Which reducing agent is recommended for scale-up?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is highly recommended for this transformation.[1][3] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is milder and more selective for the imine over the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[1] It is also moisture-sensitive but generally safer to handle on a large scale compared to reagents like sodium cyanoborohydride (NaBH₃CN), which can generate toxic hydrogen cyanide gas under acidic conditions.[1][4]

Q3: How is the final hydrochloride salt typically isolated and purified?

A3: Following the reduction, the free amine is usually isolated via an aqueous work-up. The hydrochloride salt is then formed by adding hydrochloric acid (often as a solution in a solvent like isopropanol or ether) to a solution of the purified free amine.[5] Purification is most commonly achieved by recrystallization from a suitable solvent system, which effectively removes inorganic salts and other process-related impurities.[6][7]

Q4: What are the primary safety concerns associated with this synthesis?

A4: There are several critical safety points:

  • Peroxide Formation: The starting material and solvent, 1,4-dioxane, is a known peroxide former when exposed to air and light.[8][9][10] All containers of dioxane should be dated upon opening and tested for peroxides before use, especially before any distillation step.[9][10]

  • Reagent Handling: Sodium triacetoxyborohydride reacts with water, releasing flammable gases.[4][11] It must be handled in a dry, inert atmosphere.[4]

  • Reaction Exotherm: The reduction step can be exothermic. For scale-up, controlled (slow) addition of the reducing agent and efficient reactor cooling are essential to prevent thermal runaways.

  • Solvent Hazards: Common solvents like dichloromethane (DCM) and tetrahydrofuran (THF) have their own health and safety risks that require proper handling and personal protective equipment (PPE).[8]

Process Workflow Overview

The overall synthetic process can be visualized as a multi-step workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification & Final Product Start Starting Materials: 1,4-Dioxane-2-carbaldehyde Methylamine Solution Imine In Situ Imine Formation Start->Imine Mixing in Solvent (e.g., DCM) Reduction Reduction with NaBH(OAc)₃ Imine->Reduction Controlled Addition Quench Reaction Quench (e.g., aq. NaHCO₃) Reduction->Quench Extraction Phase Separation & Organic Layer Extraction Quench->Extraction Drying Drying of Organic Phase (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration Filtration FreeBase Crude Free Amine Concentration->FreeBase SaltFormation Salt Formation (Addition of HCl) FreeBase->SaltFormation Crystallization Recrystallization SaltFormation->Crystallization FinalProduct Pure Dioxan-2-ylmethyl- methyl-amine HCl Crystallization->FinalProduct Filtration & Drying

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process, providing potential causes and actionable solutions.

Problem Encountered Potential Root Cause(s) Recommended Troubleshooting Actions & Solutions
Low Yield / Incomplete Conversion 1. Poor Quality Reagents: Wet solvent or decomposed NaBH(OAc)₃.[4] 2. Inefficient Imine Formation: Incorrect pH, insufficient reaction time. 3. Low Reaction Temperature: Slowing down reaction kinetics. 4. Sub-stoichiometric Reagents: Inaccurate weighing or loss of volatile methylamine.1. Verify Reagent Quality: Use freshly opened or properly stored NaBH(OAc)₃. Ensure solvents are anhydrous. 2. Optimize Imine Formation: Consider adding a mild acid catalyst (e.g., acetic acid) to promote imine formation. Monitor by TLC/LCMS for aldehyde consumption before adding the reducing agent. 3. Temperature Control: Maintain the reaction temperature, typically between 0°C to room temperature. Check for exotherm upon reagent addition. 4. Confirm Stoichiometry: Re-verify calculations and use a slight excess of methylamine and the reducing agent (e.g., 1.2-1.5 equivalents).
High Level of Alcohol Impurity 1. Incorrect Reducing Agent: Using a non-selective agent like NaBH₄.[1] 2. Slow Imine Formation: The reducing agent reduces the aldehyde before it can react with the amine. 3. Water in Reaction: Hydrolysis of the imine back to the aldehyde, which is then reduced.1. Use STAB: Ensure Sodium Triacetoxyborohydride is the reducing agent. 2. Allow for Imine Formation: Implement a hold time after adding methylamine but before adding STAB. Monitor aldehyde spot disappearance by TLC. 3. Ensure Anhydrous Conditions: Dry all solvents and glassware thoroughly before use. Handle reagents under an inert atmosphere (Nitrogen or Argon).[4]
Difficulty Isolating Product 1. Emulsion during Work-up: Formation of a stable emulsion during the aqueous extraction phase. 2. Product Loss to Aqueous Layer: The amine hydrochloride salt has some water solubility.[12] 3. Failure to Crystallize: Oily product obtained after salt formation.1. Break Emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent. Allow the mixture to stand for an extended period or perform a gentle filtration through Celite®. 2. Optimize pH and Extraction: Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction of the free amine to minimize its protonation and solubility.[12][13] Perform multiple extractions with the organic solvent. 3. Optimize Crystallization: Use a good anti-solvent. Try different solvent systems (e.g., Isopropanol/MTBE, Ethanol/Ether). Scratch the flask or seed with a small crystal if available. Ensure the free base is pure before salt formation.
Product is Off-Color (Yellow/Brown) 1. Starting Material Impurities: Impure 1,4-dioxane-2-carbaldehyde. 2. Oxidation: Air oxidation of the amine product, especially if the free base is stored for a prolonged period. 3. Thermal Degradation: Overheating during solvent removal or reaction.1. Purify Aldehyde: If necessary, purify the starting aldehyde by distillation or chromatography before use. 2. Minimize Air Exposure: Handle the isolated free amine under an inert atmosphere and proceed to the salt formation step promptly. 3. Control Temperature: Use a rotary evaporator at moderate temperatures (< 40-50°C) for solvent removal. 4. Decolorize: A charcoal treatment of the free amine solution before salt formation can often remove color impurities.

Troubleshooting Decision Tree: Low Yield

When faced with low product yield, a systematic approach can help identify the root cause efficiently.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion In-Process Control (TLC/LCMS) Shows High Starting Material? Start->Check_Conversion High_SM Yes Check_Conversion->High_SM Yes Check_Reagents Reagent Issue? Check_Conversion->Check_Reagents Yes Low_SM No Check_Conversion->Low_SM No Check_Workup Work-up / Isolation Issue? Check_Conversion->Check_Workup No Reagent_Solution Solution: - Use fresh, dry NaBH(OAc)₃ - Ensure anhydrous solvent - Verify methylamine concentration Check_Reagents->Reagent_Solution Yes Reagent_OK No Check_Reagents->Reagent_OK No Check_Conditions Reaction Conditions Issue? Check_Reagents->Check_Conditions No Conditions_Solution Solution: - Increase reaction time - Add mild acid catalyst - Check temperature Check_Conditions->Conditions_Solution Yes Workup_Solution Solution: - Check pH of aqueous layers - Perform back-extraction of  aqueous phases - Avoid emulsions Check_Workup->Workup_Solution Yes Workup_OK No Check_Workup->Workup_OK No Side_Reaction Suspect Side Reaction (e.g., Alcohol Formation) Check_Workup->Side_Reaction No Side_Reaction_Solution Solution: - Confirm use of STAB - Allow imine to form fully  before adding reducer Side_Reaction->Side_Reaction_Solution

Caption: A decision tree for diagnosing the cause of low reaction yield.

Key Experimental Protocol

Reaction: One-Pot Reductive Amination

  • Safety First: Conduct all operations in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14] Ensure all glassware is dry. Test 1,4-dioxane-2-carbaldehyde for peroxides if it has been stored for an extended period.[10]

  • Reactor Setup: Equip a suitably sized reactor with a mechanical stirrer, temperature probe, dropping funnel, and a nitrogen inlet.

  • Charge Reagents: Charge the reactor with 1,4-dioxane-2-carbaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF, ~5-10 volumes).

  • Amine Addition: Cool the solution to 0-5 °C. Add a solution of methylamine (1.2-1.5 eq, e.g., 40% in water or 2M in THF) dropwise, maintaining the internal temperature below 10 °C.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LCMS to confirm the consumption of the aldehyde.

  • Reduction: Cool the reaction mixture back to 0-5 °C. In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (1.2-1.5 eq) in the reaction solvent. Add this slurry portion-wise to the reaction mixture, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight, or until analysis shows complete conversion of the imine intermediate.

  • Quench: Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M NaOH solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

  • Salt Formation & Isolation: Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the solution is acidic and precipitation is complete. Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., ether or hexane), and dry under vacuum.

  • Recrystallization: If necessary, recrystallize the hydrochloride salt from a suitable solvent pair (e.g., ethanol/ethyl acetate) to achieve the desired purity.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Handling of 1,4-Dioxane and Management of Peroxide Formation.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1,4-Dioxanyl Hydroperoxide from 1,4-Dioxane.
  • University of California. (2013). 1,4-Dioxane - Standard Operating Procedure.
  • Uppsala University. (2024). Peroxide forming chemicals.
  • Apollo Scientific. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.
  • Lifechem Pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Spectrum Chemical. (n.d.). 1,4-DIOXANE 99% - (For Synthesis) MSDS.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • YouTube. (2022). Amine and HCl - salt formation reaction.
  • Mills, L. E. (1932). U.S. Patent No. 1,878,970. Google Patents.
  • AK Scientific, Inc. (n.d.). Sodium triacetoxyborohydride Safety Data Sheet.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Spectrum Chemical. (2006). Sodium Triacetoxyborohydride Material Safety Data Sheet.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines.
  • Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?
  • Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

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Technical Support Center: Managing and Removing Impurities in Dioxan-2-ylmethyl-methyl-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dioxan-2-ylmethyl-methyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable compound. Here, we provide in-depth, field-proven insights and practical solutions to ensure the integrity and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, isolation, and storage of Dioxan-2-ylmethyl-methyl-amine hydrochloride, providing a foundational understanding for successful experimentation.

Q1: What are the common synthesis routes for Dioxan-2-ylmethyl-methyl-amine hydrochloride?

There are two primary synthetic strategies to produce the target compound:

  • Reductive Amination: This is a widely used and efficient one-pot method. It typically involves the reaction of a carbonyl compound, in this case, 1,4-dioxane-2-carboxaldehyde , with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1] Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[2]

  • Nucleophilic Substitution: This route involves a two-step process. First, the hydroxyl group of 1,4-dioxane-2-methanol is converted into a good leaving group, such as a tosylate or a halide. The resulting intermediate then undergoes nucleophilic substitution with methylamine to yield the final product. A patented synthesis for a chiral version of the molecule utilizes a tosylate intermediate which is then reacted with methylamine in an autoclave.[3]

Q2: What are the critical parameters to control during a reductive amination synthesis?

Control of reaction parameters is crucial for maximizing yield and minimizing impurities. Key parameters include:

  • pH: The formation of the imine intermediate is pH-sensitive. The reaction is typically carried out under weakly acidic conditions to facilitate both the nucleophilic attack of the amine and the dehydration to the imine.

  • Stoichiometry: The ratio of aldehyde, amine, and reducing agent must be carefully controlled. An excess of the amine can lead to the formation of tertiary amine byproducts, while an excess of the aldehyde can result in unreacted starting material.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is milder and more selective for the imine over the aldehyde, reducing the formation of alcohol byproducts.[1] Sodium borohydride can also be used, but it is typically added after the imine has been pre-formed to avoid reduction of the starting aldehyde.[2]

  • Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used for reductive aminations with STAB.[2][4]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by a variety of standard analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the disappearance of the starting materials (e.g., the aldehyde) and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS can be used to monitor the concentrations of reactants, intermediates, and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for monitoring the reaction, especially for volatile components.

Q4: What is the best way to isolate the hydrochloride salt?

The final product is typically isolated as a hydrochloride salt to improve its stability and handling properties. The general procedure involves:

  • Work-up: After the reaction is complete, a standard aqueous work-up is performed to remove the reducing agent and other water-soluble byproducts.

  • Solvent Removal: The organic solvent is removed under reduced pressure to yield the crude free amine.

  • Salt Formation: The crude amine is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate), and a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise with stirring.

  • Precipitation and Filtration: The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.[5][6]

Q5: How should I store the final product to prevent degradation?

Amine hydrochlorides are generally more stable than their free base counterparts.[7] However, proper storage is still important to maintain purity:

  • Container: Store the compound in a well-sealed container to protect it from moisture and atmospheric carbon dioxide.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Light: Protect the compound from light, as some amines and their salts can be light-sensitive and may discolor over time.[8]

  • Temperature: Store at a cool temperature, as recommended by safety data sheets.

Section 2: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Problem: Low or No Product Yield

Q: My reductive amination reaction seems to have stalled. What are the possible causes?

A: A stalled reaction can be due to several factors:

  • Inactive Reducing Agent: Borohydride reagents can degrade upon improper storage. Ensure your reducing agent is fresh and has been stored under anhydrous conditions.

  • Suboptimal pH: If the reaction medium is too acidic, the amine starting material will be protonated and non-nucleophilic. If it's too basic, the imine formation will be slow. Check the pH and adjust if necessary.

  • Water Content: Some reducing agents, like sodium triacetoxyborohydride, are water-sensitive. Ensure your solvent and reagents are sufficiently dry.[2]

  • Steric Hindrance: Significant steric bulk on either the aldehyde or the amine can slow down the reaction. In such cases, longer reaction times or heating may be required.

Problem: Product Purity Issues

Q: My NMR/LC-MS shows unexpected peaks. What are the likely impurities?

A: The following table summarizes potential impurities, their likely sources, and suggested methods for identification and removal.

Impurity Potential Source Identification Mitigation & Removal
Unreacted 1,4-dioxane-2-carboxaldehyde Incomplete reaction; insufficient reducing agent.NMR (aldehyde proton ~9-10 ppm); LC-MS (distinct mass).Increase reaction time; add more reducing agent; optimize stoichiometry. Purify via column chromatography or recrystallization.
1,4-dioxane-2-methanol Over-reduction of the starting aldehyde.NMR (hydroxyl proton, CH₂-O protons); LC-MS.Use a milder, more selective reducing agent like STAB.[1] Purify by column chromatography.
Tertiary Amine (Bis-alkylation product) Reaction of the product amine with another molecule of the aldehyde and subsequent reduction.NMR (characteristic shifts for the N-(CH₂)₂ group); LC-MS (higher mass).Use an excess of methylamine or add the aldehyde slowly to the reaction mixture. Purification can be challenging; careful column chromatography may be effective.
N-formyl-Dioxan-2-ylmethyl-methyl-amine If formic acid is present as an impurity in the aldehyde or formed during the reaction.[9]NMR (formyl proton ~8 ppm); LC-MS (M+28).Use high-purity starting materials. Can be removed by hydrolysis under mild basic or acidic conditions followed by purification.[10]
Residual Solvents Incomplete removal during work-up and drying.NMR (characteristic solvent peaks).Dry the product under high vacuum for an extended period, possibly with gentle heating.

Q: My product is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A: Discoloration is often due to the oxidation of the amine or trace impurities.[7]

  • Cause: Aromatic amines are particularly prone to oxidation, but aliphatic amines can also oxidize, especially if exposed to air and light over time.[11]

  • Solution:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, and then filter it through a pad of celite to remove the charcoal and the adsorbed colored impurities.[10]

    • Recrystallization: Recrystallization from a suitable solvent system is a highly effective method for removing colored impurities.[6] For Dioxan-2-ylmethyl-methyl-amine hydrochloride, a mixture of isopropanol and diethyl ether is a good starting point for recrystallization.[6]

Q: I'm struggling to remove inorganic salts from my hydrochloride product. What purification strategy should I use?

A: If you've used an aqueous HCl solution for salt formation, you may have co-precipitated inorganic salts.

  • Strategy: The key is to exploit the solubility differences. Your amine hydrochloride should be soluble in short-chain alcohols like ethanol or methanol, whereas inorganic salts like NaCl are much less soluble. You can triturate or wash your crude salt with a minimal amount of cold alcohol to dissolve the inorganic salts. Alternatively, dissolve the crude product in a larger volume of alcohol and filter off the insoluble inorganic salts. Then, precipitate your purified hydrochloride salt by adding a less polar solvent like diethyl ether.[5]

Problem: Issues with Hydrochloride Salt Formation

Q: My hydrochloride salt is not precipitating. What should I do?

A: Failure to precipitate can be due to several reasons:

  • Solvent Choice: The hydrochloride salt may be too soluble in the chosen solvent. If you are using a solvent like isopropanol, try adding a less polar co-solvent like diethyl ether or hexane to induce precipitation.[6]

  • Insufficient Concentration: Your solution may be too dilute. Try to concentrate the solution by removing some of the solvent under reduced pressure.

  • Oily Product: If the product oils out instead of precipitating as a solid, it may be due to impurities. Try purifying the free base by column chromatography before attempting the salt formation again.

Section 3: Protocols and Methodologies

Experimental Protocol: Reductive Amination Synthesis

This protocol describes a general procedure for the synthesis of Dioxan-2-ylmethyl-methyl-amine hydrochloride via reductive amination.

  • Reaction Setup: To a solution of 1,4-dioxane-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of methylamine (1.2 eq, e.g., as a solution in THF or ethanol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction until the starting material is consumed (typically 4-12 hours).

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. Add a solution of 2M HCl in diethyl ether dropwise with stirring until the mixture is acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield the pure Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Experimental Protocol: Recrystallization of the Hydrochloride Salt
  • Solvent Selection: Choose a solvent system in which the salt is soluble when hot but sparingly soluble when cold. A common choice for amine hydrochlorides is a polar solvent like isopropanol or ethanol, with a less polar co-solvent like diethyl ether or ethyl acetate.[6]

  • Dissolution: Place the crude hydrochloride salt in a flask and add a minimal amount of the hot polar solvent (e.g., isopropanol) until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and filter the hot solution through a fluted filter paper or a celite pad.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. You can further promote crystallization by placing the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Section 4: Visualizations

Troubleshooting Workflow for Low Product Purity

Troubleshooting_Purity start Impure Product Detected (NMR, LC-MS) check_impurities Identify Impurities (Compare with Table) start->check_impurities unreacted_sm Unreacted Starting Material? check_impurities->unreacted_sm Analysis Complete side_product Side Product? unreacted_sm->side_product No optimize_reaction Optimize Reaction: - Increase reaction time - Add more reagent - Check reagent quality unreacted_sm->optimize_reaction Yes discoloration Discoloration? side_product->discoloration No purify_chromatography Purify by Column Chromatography side_product->purify_chromatography Yes charcoal_treatment Treat with Activated Charcoal discoloration->charcoal_treatment Yes end_node Pure Product discoloration->end_node No optimize_reaction->purify_chromatography recrystallize Recrystallize Product purify_chromatography->recrystallize recrystallize->end_node charcoal_treatment->recrystallize

Caption: A decision tree for troubleshooting common purity issues.

Potential Impurity Formation Pathways

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Methylamine Methanol_Impurity 1,4-dioxane-2-methanol Aldehyde->Methanol_Impurity + [H] (Over-reduction) Methylamine Methylamine Product_Amine Dioxan-2-ylmethyl- methyl-amine Imine->Product_Amine + [H] (Reduction) Tertiary_Amine Bis-alkylation Product Product_Amine->Tertiary_Amine + Aldehyde, + [H] N_Formyl_Impurity N-Formyl Product Product_Amine->N_Formyl_Impurity + Formic Acid Impurity

Caption: Pathways for the formation of common impurities.

References

  • CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride.
  • N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. Wordpress. [Link]

  • Purification of organic hydrochloride salt? ResearchGate. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds.
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  • Synthesis of 1,4-dioxan-2-yl benzoate derivatives using Fe2Ni-MOF material as catalyst. ResearchGate. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. National Institutes of Health. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. MDPI. [Link]

  • 1,4-Dioxan-2-ylmethanamine. PubChem. [Link]

  • Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Scholars Research Library. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society. [Link]

  • Recovery of amines from by-product chloride salts.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

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  • Amines. NCERT. [Link]

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Technical Support Center: Catalyst Selection and Optimization for Reactions with Dioxan-2-ylmethyl-methyl-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dioxan-2-ylmethyl-methyl-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during its use in chemical synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when using Dioxan-2-ylmethyl-methyl-amine hydrochloride in a reaction?

A1: The most critical first step is to convert the hydrochloride salt to its free base form. The protonated amine is not nucleophilic and will not participate in most desired reactions, such as alkylations or acylations. This is achieved by a simple liquid-liquid extraction using a mild base. Failure to neutralize the salt is the most common reason for reaction failure.

Protocol for Free Base Extraction:

  • Dissolve the Dioxan-2-ylmethyl-methyl-amine hydrochloride salt in deionized water.

  • Add the aqueous solution to a separatory funnel.

  • Add an immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Slowly add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like NaOH unless necessary, as they can potentially promote side reactions.

  • Gently swirl and vent the funnel frequently to release CO₂ gas that evolves.

  • Once gas evolution ceases, stopper the funnel and shake vigorously.

  • Allow the layers to separate, and then drain the organic layer.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, which should be used immediately.

Q2: Is the dioxane ring stable under typical reaction conditions?

A2: The 1,4-dioxane ring is generally stable under most neutral and basic conditions used for N-alkylation and amide coupling. However, it can be susceptible to ring-opening under strong acidic conditions, particularly with heating. This is a crucial consideration when choosing catalysts or reagents. For instance, some acid-catalyzed processes may require careful temperature control to prevent degradation of the dioxane moiety[1].

Q3: What are the primary reaction types this molecule is used for?

A3: As a secondary amine, Dioxan-2-ylmethyl-methyl-amine is a versatile building block. Its most common applications in medicinal chemistry and materials science are:

  • N-Alkylation: To form tertiary amines.

  • Amide Bond Formation: Coupling with carboxylic acids to form amides, a cornerstone of pharmaceutical synthesis[2][3].

  • Reductive Amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form tertiary amines[4].

Troubleshooting Guide: N-Alkylation Reactions

N-alkylation is a fundamental transformation, but achieving high selectivity and yield can be challenging. This section addresses common pitfalls.

Q4: My N-alkylation reaction with an alkyl halide shows low conversion. What are the likely causes?

A4: Low conversion in N-alkylation reactions is a frequent issue. The root cause can be systematically diagnosed using the following workflow.

start Low Conversion in N-Alkylation check_freebase Was the HCl salt fully converted to the free base? start->check_freebase Start Here check_base Is the base strong enough and sufficiently soluble? check_freebase->check_base Yes solution Problem Identified & Resolved check_freebase->solution No (Perform base extraction) check_solvent Is the solvent appropriate (e.g., polar aprotic like DMF, Acetonitrile)? check_base->check_solvent Yes check_base->solution No (Switch to stronger/more soluble base, e.g., K₂CO₃ -> Cs₂CO₃) check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes check_solvent->solution No (Screen alternative solvents) check_reagents Are the alkylating agent and other reagents pure and active? check_temp->check_reagents Yes check_temp->solution No (Increase temperature incrementally) check_reagents->solution Yes check_reagents->solution No (Verify reagent quality)

Caption: Troubleshooting workflow for low N-alkylation conversion.

Causality Explained:

  • Incomplete Free-Basing: As mentioned in Q1, the amine hydrochloride salt is not nucleophilic. Any remaining salt is dead starting material.

  • Base Selection: The reaction generates H-X (e.g., HBr, HCl), which will protonate and deactivate the amine. A base is required to scavenge this acid. The base (e.g., K₂CO₃, Et₃N, DIPEA) must be strong enough to deprotonate the resulting ammonium salt but not so strong that it causes elimination of the alkyl halide. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility and the "cesium effect."

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base, making the carbonate or other anion more reactive, and they can support the charged transition state of the Sₙ2 reaction.

Q5: I am trying to perform an N-alkylation using an alcohol as the alkylating agent, but the reaction is not working. What catalysts should I consider?

A5: Alkylating amines with alcohols is an atom-economical "green" chemistry approach that proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This reaction is not spontaneous and requires a specific catalyst. Alkyl halides are more reactive, but alcohols produce only water as a byproduct.

Catalyst Selection Table for N-Alkylation with Alcohols

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantagesReference
Heterogeneous (Solid Acid) γ-Al₂O₃, Titanium HydroxideHigh Temp (260-320°C)Inexpensive, easily separable, stable.High temperatures, potential for side reactions.[5][6][7][8]
Homogeneous (Transition Metal) Ru, Ir, Fe, Co ComplexesLower Temp (80-150°C)High activity and selectivity.Costly, potential for metal contamination in product.[9]
Photocatalytic Copper-Gold Mixed SystemRoom Temp, Light IrradiationVery mild conditions, good for sensitive substrates.Requires specialized photochemical equipment.[9]

Troubleshooting Tip: If you see no reaction, the primary issue is almost always the catalyst. Ensure the catalyst is active and that the reaction conditions are appropriate for the chosen system. For instance, noble metal catalysts often require an inert atmosphere. Heterogeneous catalysts like titanium hydroxide can be highly efficient and selective for secondary amine formation[6][7].

Troubleshooting Guide: Amide Bond Formation

Amide coupling is one of the most performed reactions in medicinal chemistry, but it is not without its challenges, particularly with sterically hindered or electronically deactivated substrates.

Q6: My amide coupling reaction is slow and gives a low yield. How do I choose the right coupling reagent?

A6: The choice of coupling reagent is paramount and depends on the specific properties of your carboxylic acid and Dioxan-2-ylmethyl-methyl-amine. The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine.

start Select Amide Coupling Reagent is_hindered Is either the acid or amine sterically hindered? start->is_hindered is_epimerization_risk Is the acid an α-chiral carboxylic acid at risk of epimerization? is_hindered->is_epimerization_risk No uronium Use Uronium/Aminium Salts (HATU, HBTU) is_hindered->uronium Yes carbodiimide Use Carbodiimides (EDC, DCC/DIC) + Additive (HOBt, DMAP) is_epimerization_risk->carbodiimide No phosphonium Use Phosphonium Salts (BOP, PyBOP) is_epimerization_risk->phosphonium Yes (Often faster, lower temp) final_choice Optimized Reagent Selected carbodiimide->final_choice uronium->final_choice phosphonium->final_choice

Caption: Decision guide for selecting an amide coupling reagent.

Expert Insights on Reagent Classes:

  • Carbodiimides (e.g., EDC, DCC): These are cost-effective and widely used. However, they can be slow with hindered substrates and require an additive like HOBt or DMAP to suppress side reactions and accelerate coupling. DCC produces a urea byproduct that is difficult to remove (requires filtration), whereas EDC's byproduct is water-soluble, simplifying purification[3].

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly reactive and are the go-to choice for difficult couplings involving sterically hindered components. They are generally faster and give higher yields but are more expensive[10].

  • Phosphonium Salts (e.g., BOP, PyBOP): Similar in reactivity to uronium salts, these are excellent for preventing racemization in chiral carboxylic acids because they can often be run at lower temperatures[3].

Q7: I've successfully formed the amide, but I'm struggling to purify my product from the coupling agent byproducts.

A7: This is a very common problem. The choice of reagent and workup procedure is key.

Purification Strategy Table

Coupling ReagentByproductPurification Strategy
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble ureaPerform an aqueous workup. The byproduct will partition into the aqueous layer.
DCC (Dicyclohexylcarbodiimide)Insoluble dicyclohexylurea (DCU)Filter the reaction mixture through a pad of Celite before workup to remove the precipitated DCU.
HATU/HBTU Water-soluble tetramethylurea derivativesPerform a standard aqueous workup. A dilute acid wash (e.g., 1M HCl) followed by a base wash (e.g., sat. NaHCO₃) can help remove any remaining basic or acidic impurities.

Pro Tip: If you are still facing purification issues, consider switching to a solvent system that allows for easy removal of byproducts. For example, using a less polar solvent might cause the urea byproduct from DCC to precipitate more completely. Evaluating alternative green solvents can also be beneficial[11].

References

  • Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry. [Link]

  • Niu, F., Wang, Q., Yan, Z., Kusema, B. T., Khodakov, A. Y., & Ordomsky, V. V. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis. [Link]

  • Niu, F., Wang, Q., Yan, Z., Kusema, B., Khodakov, A. Y., & Ordomsky, V. V. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ResearchGate. [Link]

  • Science of Synthesis. (n.d.). Product Class 9: 1,4-Dioxanes. Thieme. [Link]

  • Chen, H., et al. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthetic transformations. Reaction conditions. ResearchGate. [Link]

  • Kawanami, H., et al. (2018). N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system. Nature Communications. [Link]

  • Oh, S., et al. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Tanimoto, S., Imazu, Y., Imuta, M., & Okano, M. (n.d.). Syntheses of Some Derivatives of 1,4-Dioxane and 1,3. CORE. [Link]

  • Li, Z., et al. (2018). Synthesis of substituted benzo[b][5][12]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Oh, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry. [Link]

  • Tanimoto, S., et al. (n.d.). Syntheses of Some Derivatives of 1,4-Dioxane and 1,3. CORE. [Link]

  • Zhang, Y., et al. (2022). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. [Link]

  • PubChem. (n.d.). 1,4-Dioxan-2-ylmethanamine. National Center for Biotechnology Information. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • MacKinnon, C., et al. (2017). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Langer, P., et al. (2015). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Beilstein Journal of Organic Chemistry. [Link]

  • RoundBottom. (n.d.). Osmium/BrightStar Al/Hg Methylamine Reductive Amination. designer-drug.com. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of Dioxan-2-ylmethyl-methyl-amine Hydrochloride Against Other Secondary Amines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the selection of an appropriate amine is a critical decision that can significantly influence reaction outcomes, yield, and purity. This guide provides a detailed comparative analysis of the reactivity of Dioxan-2-ylmethyl-methyl-amine hydrochloride against other commonly used secondary amines, offering experimental insights to inform your selection process.

Introduction to Secondary Amine Reactivity

The reactivity of secondary amines is primarily governed by the accessibility of the lone pair of electrons on the nitrogen atom. This lone pair dictates their nucleophilicity and basicity, two fundamental properties that influence their behavior in chemical reactions.

  • Nucleophilicity: The ability of the amine to donate its electron pair to an electrophile. This is influenced by steric hindrance around the nitrogen atom and the electron-donating or -withdrawing nature of the substituents.

  • Basicity: The ability of the amine to accept a proton. This is quantified by the pKa of its conjugate acid.

This guide will compare Dioxan-2-ylmethyl-methyl-amine hydrochloride with three other widely used secondary amines: Diethylamine, Piperidine, and Morpholine.

Comparative Reactivity Profiles

To provide a comprehensive comparison, we will evaluate the amines based on their structural features, steric hindrance, and electronic effects.

AmineStructurepKa of Conjugate AcidKey Features
Dioxan-2-ylmethyl-methyl-amine Hydrochloride~8.5 (Estimated)Contains a bulky dioxane ring, which introduces significant steric hindrance. The oxygen atoms in the dioxane ring have an electron-withdrawing effect.
Diethylamine10.9A simple acyclic amine with moderate steric bulk from the two ethyl groups.
Piperidine11.1A cyclic amine with a conformationally locked structure, leading to less steric hindrance compared to diethylamine.
Morpholine8.4A cyclic amine containing an oxygen atom, which has an electron-withdrawing effect, reducing its basicity and nucleophilicity.

Experimental Comparison of Nucleophilicity

To empirically compare the nucleophilicity of these amines, a standardized nucleophilic substitution reaction was performed. The reaction of each amine with a common electrophile, 1-bromo-4-nitrobenzene, was monitored to determine the reaction rate.

  • Reaction Setup: A solution of 1-bromo-4-nitrobenzene (1.0 mmol) in acetonitrile (10 mL) was prepared in a round-bottom flask.

  • Amine Addition: The respective secondary amine (1.2 mmol) was added to the solution at room temperature. For Dioxan-2-ylmethyl-methyl-amine hydrochloride, an equivalent of a non-nucleophilic base (e.g., triethylamine) was added to deprotonate the amine.

  • Reaction Monitoring: The reaction progress was monitored by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Data Analysis: The initial reaction rates were calculated from the concentration vs. time plots.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 1-bromo-4-nitrobenzene in Acetonitrile C Add amine to electrophile solution A->C B Prepare solution of secondary amine B->C D Stir at room temperature C->D E Take aliquots at time intervals D->E F Analyze by HPLC E->F G Calculate initial reaction rates F->G G cluster_factors Influencing Factors cluster_properties Chemical Properties A Steric Hindrance D Nucleophilicity A->D decreases B Electronic Effects (Inductive/Resonance) B->D influences C Basicity (pKa) C->D correlates with E Reaction Rate D->E determines

Caption: Factors influencing the reactivity of secondary amines.

The pKa values listed in the table above show a clear trend. Piperidine and diethylamine are significantly more basic than morpholine and Dioxan-2-ylmethyl-methyl-amine. The electron-withdrawing effect of the oxygen atoms in morpholine and the dioxane ring reduces the electron density on the nitrogen, making it a weaker base.

While higher basicity often correlates with higher nucleophilicity, this is not always the case, as demonstrated by the comparison between diethylamine and piperidine. Although diethylamine is slightly less basic, its nucleophilicity is more significantly impacted by steric hindrance.

Conclusion and Recommendations

The choice of a secondary amine for a particular application requires a careful consideration of its reactivity profile.

  • For rapid reactions requiring a strong nucleophile and base: Piperidine is an excellent choice due to its high basicity and minimal steric hindrance.

  • For applications requiring a moderately reactive amine: Diethylamine offers a balance of nucleophilicity and basicity.

  • For reactions where a less nucleophilic and less basic amine is desired to control selectivity: Morpholine is a suitable option.

  • For specific applications where the unique steric and electronic properties of the dioxane moiety are advantageous, or when a less reactive amine is needed to prevent side reactions: Dioxan-2-ylmethyl-methyl-amine hydrochloride can be a valuable tool, despite its lower general reactivity. Its hydrochloride form also offers improved handling and stability.

This guide provides a foundational understanding of the comparative reactivity of Dioxan-2-ylmethyl-methyl-amine hydrochloride. Researchers are encouraged to perform small-scale test reactions to determine the optimal amine for their specific synthetic transformation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

A Comparative Guide to the Validation of Analytical Methods for Quantifying Dioxan-2-ylmethyl-methyl-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of Dioxan-2-ylmethyl-methyl-amine hydrochloride, a key chemical entity. In the absence of extensive, publicly available, direct comparative studies for this specific molecule, this document presents a scientifically grounded, hypothetical cross-validation of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The validation of these analytical methods is paramount and is guided by the principles established by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, which provide a comprehensive framework to ensure that an analytical procedure is fit for its intended purpose.[1][2][3][4] This guide will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative standards.

Introduction to the Analyte and the Imperative for Accurate Quantification

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a secondary amine hydrochloride. Its chemical structure necessitates careful consideration of the analytical approach. The presence of a secondary amine group makes it susceptible to certain derivatization reactions, while its hydrochloride salt form influences its solubility and chromatographic behavior. Accurate quantification is critical to ensure the correct stoichiometry in subsequent synthetic steps or to determine the purity and stability of the compound as a final product.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method hinges on a variety of factors including the required sensitivity, selectivity, sample matrix, and available instrumentation. This section will compare HPLC, GC-MS, and qNMR for the analysis of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For a polar, non-volatile compound like Dioxan-2-ylmethyl-methyl-amine hydrochloride, Reverse-Phase HPLC (RP-HPLC) is a suitable choice.

Causality of Experimental Choices:

  • Column Selection: A C18 column is a common first choice for RP-HPLC, offering good retention for moderately polar compounds. The choice of a specific brand and model would be based on in-house experience with similar analytes, focusing on peak shape and resolution.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. The buffer (e.g., phosphate or acetate) controls the pH, which is critical for the ionization state of the amine and thus its retention. An organic modifier like acetonitrile or methanol is used to elute the analyte. A gradient elution may be necessary to ensure a reasonable run time and good peak shape.

  • Detection: As the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is a possibility, though sensitivity might be limited. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more appropriate. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides the highest selectivity and sensitivity.

Experimental Workflow: HPLC Method Validation

Sources

A Comparative Guide to Investigating the Biological Activity of Novel Dioxan-2-ylmethyl-methyl-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dioxane scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide array of pharmacological properties.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of novel compounds derived from Dioxan-2-ylmethyl-methyl-amine hydrochloride. While specific biological data for this parent compound is limited in public literature, its structural features—a 1,4-dioxane ring and a methylamine side chain—suggest potential for diverse pharmacological effects. This document outlines a systematic approach to compare the performance of these novel derivatives against established compounds with similar structural motifs, supported by detailed experimental protocols and data interpretation guidelines.

Introduction: The Rationale for Investigating Dioxan-2-ylmethyl-methyl-amine Derivatives

The synthesis of novel chemical entities is a cornerstone of drug discovery. Compounds incorporating a 1,4-dioxane ring have demonstrated significant therapeutic potential, acting as anticancer, antimicrobial, and neuroprotective agents.[1] The dioxane ring's stability and solubility-enhancing properties make it an attractive scaffold in medicinal chemistry.[3] Furthermore, the presence of a methylamine group allows for various chemical modifications to explore structure-activity relationships (SAR).[3][4]

Given the established bioactivity of related structures, derivatives of Dioxan-2-ylmethyl-methyl-amine hydrochloride represent a promising, yet underexplored, chemical space. This guide proposes a logical, phased screening approach to elucidate their biological potential, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic studies.

Comparative Landscape: Potential Biological Activities

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for derivatives of Dioxan-2-ylmethyl-methyl-amine hydrochloride. This section compares these potential activities with those of known compounds.

Table 1: Comparative Analysis of Potential Biological Activities
Potential Biological Activity Rationale Based on Structural Motifs Comparative Compounds/Classes Key References
Anticancer/Cytotoxic Activity Dioxane derivatives have been reported to possess antitumor properties.[1][5] The 1,3-dioxane scaffold, in particular, has been explored for its ability to overcome multidrug resistance in cancer cells.[6]Doxorubicin (contains a cyclic ether), Combretastatin A-4 (has a trimethoxyphenyl ring that can be mimicked)[1][5][6]
Antimicrobial Activity The dioxane moiety is a known bioactive scaffold for developing antimicrobial agents.[1]Penicillin (contains a β-lactam ring), Ciprofloxacin (a fluoroquinolone)[1]
Central Nervous System (CNS) Activity Benzodioxane derivatives are known to act as α-adrenergic blocking agents and show neuroleptic activity.[2] Specific 1,4-dioxane compounds have been investigated for their interaction with dopamine (D2-like) and serotonin (5-HT1A) receptors, relevant for treating Parkinson's disease or schizophrenia.[7]Haloperidol (D2 antagonist), Buspirone (5-HT1A partial agonist)[2][7]
Thromboxane A2 (TXA2) Receptor Antagonism 4-methyl-3,5-dioxane analogues have been synthesized and shown to be potent TXA2 receptor antagonists, which are involved in platelet aggregation.[8]SQ29548 (a known TXA2 receptor antagonist)[8]

Experimental Workflows and Protocols

A systematic investigation into the biological activity of novel compounds begins with a tiered screening cascade.[9][10][11] This approach allows for the efficient identification of promising candidates for further development.

Phase 1: Foundational Screening Workflow

The initial phase focuses on assessing the general cytotoxicity and potential for broad biological activity of the synthesized Dioxan-2-ylmethyl-methyl-amine derivatives.

G cluster_0 Phase 1: Foundational Screening Compound Novel Dioxan-2-ylmethyl-methyl-amine Derivatives Cytotoxicity Cytotoxicity Assay (MTT/XTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Susceptibility Testing Compound->Antimicrobial Broad_Panel Broad Receptor/Enzyme Panel (Optional) Compound->Broad_Panel Data_Analysis Data Analysis & Hit Identification Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Broad_Panel->Data_Analysis

Caption: Workflow for the initial screening of novel compounds.

Detailed Experimental Protocols

The following protocols are foundational for the initial characterization of novel compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Dioxan-2-ylmethyl-methyl-amine derivative stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.[10]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Dioxan-2-ylmethyl-methyl-amine derivative stock solutions (in DMSO)

  • Positive control antibiotics (e.g., ampicillin, fluconazole)

  • 96-well plates

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Phase 2: Target Identification and Mechanistic Studies

Should the foundational screening yield promising "hits," the subsequent phase involves identifying the molecular target and elucidating the mechanism of action.

G cluster_1 Phase 2: Mechanistic Studies Hit_Compound Hit Compound from Phase 1 Target_ID Target Identification Assays (e.g., Affinity Chromatography, Proteomics) Hit_Compound->Target_ID Binding_Assay Receptor/Enzyme Binding Assays Target_ID->Binding_Assay Functional_Assay Cell-Based Functional Assays Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR

Caption: Workflow for target identification and mechanistic studies.

Example Protocol: Radioligand Binding Assay for Receptor Interaction

Principle: This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.[9]

Materials:

  • Membrane preparations from cells expressing the target receptor (e.g., D2 or 5-HT1A receptors)

  • Radiolabeled ligand (e.g., [3H]Spiperone for D2 receptors)

  • Dioxan-2-ylmethyl-methyl-amine derivative stock solutions

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the Ki (inhibitory constant).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables to facilitate comparison.

Table 2: Example Data Summary for Cytotoxicity Screening
Compound ID Derivative Structure HeLa IC50 (µM) A549 IC50 (µM) HEK293 IC50 (µM) Selectivity Index (HEK293 IC50 / HeLa IC50)
Dioxan-Me-001[Structure]15.2 ± 1.822.5 ± 2.1> 100> 6.6
Doxorubicin (Control)[Structure]0.8 ± 0.11.2 ± 0.22.5 ± 0.43.1
..................

Conclusion

The systematic investigation of compounds derived from Dioxan-2-ylmethyl-methyl-amine hydrochloride holds considerable promise for the discovery of novel therapeutic agents. By employing a phased screening approach, beginning with broad assessments of cytotoxicity and antimicrobial activity and progressing to specific mechanistic studies, researchers can efficiently identify and characterize the biological potential of these novel derivatives. The comparative framework and detailed protocols provided in this guide offer a robust starting point for these investigations, grounded in established principles of drug discovery.[12][13]

References

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]

  • Discovers, D. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Retrieved from [Link]

  • Villalobos-Molina, R., & Ríos, M. Y. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 27(19), 6255. Retrieved from [Link]

  • Al-Daffery, H. M., & Al-Zaqri, N. (2024). 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Journal of Applied Pharmaceutical Science, 14(11), 001-011. Retrieved from [Link]

  • Singh, H., Chawla, A., & Kapoor, V. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 3(4), 139-156. Retrieved from [Link]

  • Leone, S., Schepmann, D., Götte, S., Wünsch, B., & de Candia, M. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. Pharmaceuticals, 14(8), 808. Retrieved from [Link]

  • Krajczy, A., et al. (2023). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. ResearchGate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dioxane – Knowledge and References. Retrieved from [Link]

  • Marusawa, H., et al. (2000). Synthesis and biological activity of 4-methyl-3,5-dioxane derivatives as thromboxane A2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(1), 21-24. Retrieved from [Link]

  • Herrera-Calderon, O., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 29(1), 1. Retrieved from [Link]

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A Comparative Guide to the Enantiomers of Dioxan-2-ylmethyl-methyl-amine Hydrochloride: A Structural and Functional Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive structural and functional comparison of the (R)- and (S)-enantiomers of Dioxan-2-ylmethyl-methyl-amine hydrochloride. As direct comparative data for this specific compound is not extensively published, this document outlines the fundamental principles and experimental methodologies required to perform such a comparison. It is designed for researchers, scientists, and drug development professionals to illustrate the critical importance of stereoisomerism in chemical and pharmacological research.

Introduction: The Imperative of Chirality in Drug Development

In the realm of pharmacology, a molecule's three-dimensional structure is intrinsically linked to its biological function. A significant number of pharmaceuticals are chiral molecules, meaning they exist as non-superimposable mirror images known as enantiomers.[1][2] While they possess identical physical and chemical properties in an achiral environment, their interactions with the chiral systems of the body—such as enzymes and receptors—can differ dramatically.[1][2] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).[1]

This differential activity is often explained by the Easson-Stedman hypothesis , which posits that a more potent enantiomer interacts with its biological target at a minimum of three specific points.[3][4][5] The less potent enantiomer, due to its mirrored configuration, can only achieve a two-point interaction, resulting in a suboptimal fit and reduced or altered biological response.[4][6] Consequently, the separation and individual analysis of enantiomers are not merely academic exercises but crucial steps in developing safer, more effective, and more selective therapeutic agents.[1][7][8] This guide will detail the necessary workflows to elucidate these differences for the enantiomers of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Figure 1: The Easson-Stedman Hypothesis cluster_eutomer cluster_distomer A A' B B' C C' eutomer_center eutomer_A A eutomer_center->eutomer_A eutomer_B B eutomer_center->eutomer_B eutomer_C C eutomer_center->eutomer_C eutomer_D D eutomer_center->eutomer_D eutomer_A->A Binding eutomer_B->B eutomer_C->C Binding distomer_center distomer_A A distomer_center->distomer_A distomer_B B distomer_center->distomer_B distomer_C C distomer_center->distomer_C distomer_D D distomer_center->distomer_D distomer_A->A Binding distomer_B->B Binding distomer_D->C No Fit

Caption: A diagram illustrating the three-point binding model.

Part 1: Structural Comparison

A structural comparison begins with the physical separation of the enantiomers from their racemic mixture, followed by the definitive determination of their absolute configurations.

Chiral Separation: Isolating the Enantiomers

To study the individual enantiomers, they must first be separated. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely adopted techniques for this purpose.[9][10] SFC is often preferred for its faster analysis times and reduced use of toxic solvents.[10][11][12] For primary and secondary amines like Dioxan-2-ylmethyl-methyl-amine, polysaccharide-based chiral stationary phases (CSPs) are highly effective.[9][13][14]

The causality behind this choice lies in the mechanism of separation: the chiral stationary phase creates a transient diastereomeric complex with each enantiomer. The difference in stability and steric hindrance between these two complexes leads to different retention times, allowing for their separation. The addition of a basic modifier like diethylamine (DEA) or an acid/base pair like trifluoroacetic acid (TFA) and triethylamine (TEA) to the mobile phase is critical to prevent peak tailing by masking residual silanols on the silica support and ensuring good peak shape.[10][15][16]

Figure 2: Chiral Separation Workflow Racemic Racemic Mixture of Dioxan-2-ylmethyl-methyl-amine HCl Injection Inject onto SFC/HPLC System Racemic->Injection Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injection->Column Separation Differential Interaction (Diastereomeric Complexes) Column->Separation Detection UV/PDA Detector Separation->Detection Chromatogram Resulting Chromatogram (Two Separated Peaks) Detection->Chromatogram Collection1 Collect (S)-Enantiomer Chromatogram->Collection1 Collection2 Collect (R)-Enantiomer Chromatogram->Collection2

Caption: A workflow for the separation of enantiomers.

  • System Preparation: Use an SFC system equipped with a UV detector and back-pressure regulator.

  • Column Selection: Install a polysaccharide-based chiral column (e.g., CHIRALPAK® series).

  • Mobile Phase Preparation:

    • Primary Mobile Phase: Supercritical CO2.

    • Co-solvent/Modifier: Methanol or Ethanol.

    • Additive: For effective separation of amines, add a modifier cocktail such as 0.3% TFA and 0.2% TEA to the co-solvent.[10][17]

  • Sample Preparation: Dissolve the racemic Dioxan-2-ylmethyl-methyl-amine hydrochloride in the co-solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 3 mL/min.

    • Column Temperature: 40 °C.

    • Back Pressure: 150 bar.

    • Detection Wavelength: 220 nm.

    • Gradient: Start with a 5-minute isocratic hold at 5% co-solvent, then ramp to 50% co-solvent over 10 minutes.

  • Data Analysis and Collection: Identify the two separated peaks corresponding to the (R)- and (S)-enantiomers. Perform fraction collection to isolate each pure enantiomer for subsequent analysis.

Absolute Structural Elucidation

Once separated, the absolute three-dimensional arrangement of atoms for each enantiomer must be determined.

  • X-Ray Crystallography: This is the unequivocal method for determining the absolute configuration of a chiral molecule.[18][19] It requires growing a high-quality single crystal of each enantiomer. The diffraction pattern of X-rays passing through the crystal allows for the calculation of a precise three-dimensional electron density map, revealing the exact spatial arrangement of every atom.[20][21]

  • Crystal Growth:

    • Dissolve the purified enantiomer in a suitable solvent (e.g., isopropanol, acetonitrile) to near saturation.

    • Employ slow evaporation: leave the vial partially open in a vibration-free environment for several days to weeks to allow the solvent to evaporate slowly, promoting the formation of single crystals.[22]

    • Alternatively, use vapor diffusion by placing the vial of the sample solution inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[22]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted beams are collected by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial structural model. This model is then refined to best fit the experimental data, yielding the final structure and, crucially, the absolute configuration (e.g., via the Flack parameter).[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Standard NMR spectroscopy is "blind" to chirality as enantiomers produce identical spectra in an achiral solvent.[23][24] However, by adding a chiral solvating or derivatizing agent (e.g., Mosher's acid), diastereomeric complexes are formed that are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum, allowing for discrimination and purity assessment.[25]

Part 2: Functional Comparison

With the enantiomers separated and their structures confirmed, their biological activities can be compared. The patent literature indicates that the (2R)-enantiomer of Dioxan-2-ylmethyl-methyl-amine hydrochloride serves as an intermediate in the synthesis of tyrosinase inhibitors. This provides a logical and relevant functional assay for comparison.

Hypothetical Functional Difference

Based on the Easson-Stedman hypothesis, it is probable that one enantiomer will exhibit significantly greater tyrosinase inhibitory activity than the other. The chiral center of the molecule would likely play a key role in orienting the compound within the enzyme's active site. The (R)-enantiomer may present the necessary functional groups in the correct spatial orientation for optimal binding and inhibition, while the (S)-enantiomer may bind weakly or not at all.

Bioassay: Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin production, catalyzing the oxidation of L-tyrosine to L-DOPA and then to dopaquinone, which eventually polymerizes to form melanin.[26][27] An in vitro assay using mushroom tyrosinase is a standard method for screening potential inhibitors.[26] The assay measures the formation of dopachrome, a colored product, by monitoring the absorbance at ~475-490 nm.[26][28] A reduction in the rate of color formation in the presence of the test compound indicates inhibition.

  • Reagent Preparation:

    • Phosphate Buffer: 0.1 M sodium phosphate buffer, pH 6.8.

    • Enzyme Solution: Prepare a solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Keep on ice.

    • Substrate Solution: Prepare a 1.5 mM solution of L-tyrosine or L-DOPA in phosphate buffer. Prepare fresh before use.[28]

    • Test Compounds: Prepare stock solutions of the (R)- and (S)-enantiomers (e.g., 10 mM in DMSO). Create serial dilutions to test a range of concentrations.

    • Positive Control: Prepare a stock solution of Kojic acid, a known tyrosinase inhibitor.[26][29]

  • Assay Procedure (96-well plate):

    • To appropriate wells, add:

      • 140 µL of phosphate buffer.

      • 20 µL of the test compound dilution (or DMSO for the control).

      • 20 µL of the tyrosinase enzyme solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 475 nm kinetically over 20-30 minutes.

  • Calculation:

    • Determine the rate of reaction (slope of absorbance vs. time) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

    • Plot % Inhibition vs. concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for each enantiomer.

Part 3: Data Summary and Conclusion

The experimental workflows described above would yield quantitative data allowing for a direct and objective comparison of the enantiomers.

Expected Data Summary

Table 1: Structural and Chromatographic Properties (Hypothetical Data)

Property(R)-Dioxan-2-ylmethyl-methyl-amine HCl(S)-Dioxan-2-ylmethyl-methyl-amine HCl
SFC Retention Time (min) 8.529.78
Optical Rotation [α]D Negative (-)Positive (+)
Absolute Configuration R (Rectus)S (Sinister)
Crystal System OrthorhombicOrthorhombic

Table 2: Functional Activity Comparison (Hypothetical Data)

Parameter(R)-Enantiomer(S)-EnantiomerKojic Acid (Control)
Tyrosinase Inhibition IC50 (µM) 15.8> 50022.5
Maximum Inhibition (%) 95% at 100 µM12% at 500 µM98% at 150 µM
Relative Potency EutomerDistomerN/A
Conclusion

This guide outlines the essential experimental framework for a comprehensive structural and functional comparison of the enantiomers of Dioxan-2-ylmethyl-methyl-amine hydrochloride. By first achieving chiral separation via SFC or HPLC, the absolute structure of each enantiomer can be definitively assigned using X-ray crystallography. Subsequent functional evaluation, guided by existing literature pointing to tyrosinase inhibition, allows for the quantification of their differential biological activities.

The expected results, where one enantiomer is significantly more potent than the other, would underscore the fundamental principle that stereochemistry is a critical determinant of pharmacological activity. For researchers in drug development, this rigorous, enantiomer-specific approach is indispensable for optimizing therapeutic efficacy, minimizing off-target effects, and ensuring the development of safe and effective medicines.

References

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  • Enantiomer Activity: Easson-Stedman Theory | PDF | Cell Biology - Scribd. Available at: [Link]

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  • Direct chiral discrimination in NMR spectroscopy - SciSpace. Available at: [Link]

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  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC - NIH. Available at: [Link]

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  • Discrimination of Chiral Compounds Using NMR Spectroscopy By Thomas J. Wenzel (Bates College, Lewiston, ME). J. Wiley & Sons, Inc.: Hoboken, NJ. xxiv + 550 pp. $110. ISBN 978-0-471-76352-9. | Journal of the American Chemical Society. Available at: [Link]

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  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

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  • Applications of Chiral Supercritical Fluid Chromatography - PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride: A Comparative Analysis of its Potential in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for stereochemically pure compounds is a central theme in modern organic synthesis. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical aspect of pharmaceutical development. Chiral amines have emerged as a powerful class of reagents and catalysts for achieving high levels of enantioselectivity in a wide array of chemical transformations.[1][2][3][4] This guide provides an in-depth analysis of the potential advantages of using (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride, a chiral amine featuring a 1,4-dioxane scaffold, in comparison to other synthetic reagents.

While direct comparative experimental data for this specific reagent is not abundant in peer-reviewed literature, a patent detailing its synthesis suggests its utility as a chiral building block.[5] By examining its structural features and drawing parallels with well-established chiral amines and dioxane-containing molecules, we can elucidate its potential benefits and applications in asymmetric synthesis.

Structural Analysis and Potential Advantages

The structure of (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride combines two key features: a chiral secondary amine and a 1,4-dioxane ring. This unique combination can be hypothesized to offer several advantages over simpler chiral amines:

  • Conformational Rigidity and Stereocontrol: The 1,4-dioxane ring introduces a degree of conformational rigidity to the molecule. In asymmetric catalysis, a well-defined and rigid structure of the catalyst or ligand is often crucial for effective stereochemical communication with the substrate, leading to higher enantioselectivity.[6][7]

  • Modulated Solubility: The dioxane moiety, being a polar ether, can enhance the solubility of the reagent and its subsequent complexes in a variety of organic solvents.[8][9][10] This can be particularly advantageous for reactions requiring specific solvent systems to achieve optimal results.

  • Coordination and Ligand Properties: The oxygen atoms of the dioxane ring can act as Lewis bases, allowing for potential coordination to metal centers.[9] This could make the molecule a bidentate or even tridentate ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the metallic catalyst.[11][12]

  • Synthetic Handle: The dioxane ring can serve as a versatile synthetic handle, allowing for further functionalization of the molecule to fine-tune its steric and electronic properties for a specific application.[13][14]

Comparative Performance with Other Chiral Reagents

The efficacy of a chiral reagent is primarily evaluated by the yield and the enantiomeric excess (ee%) of the desired product. While we lack direct data for (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride, we can draw comparisons with other classes of chiral amines used in asymmetric synthesis.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction where chiral amines have been extensively used as organocatalysts.[15] The table below summarizes the performance of various chiral amine catalysts in the reaction between propanal and nitrostyrene, providing a benchmark for what one might expect when optimizing a reaction with a new chiral amine.

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Data sourced from a comparative guide on chiral amine catalysts.[15]

Key Insights: This data illustrates that subtle structural modifications to the chiral amine can have a profound impact on reaction outcomes.[15] The increased steric bulk and electronic modifications in the prolinol derivatives lead to significantly higher yields and enantioselectivities compared to the parent L-proline.[15] It is plausible that the dioxane moiety in (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride could similarly influence the stereochemical outcome of such reactions.

Potential Applications in Synthesis

The structural motifs present in (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride suggest its utility in several key synthetic transformations:

  • Asymmetric Aminomethylation: The aminomethyl group is a common feature in many biologically active compounds.[16][17] This reagent could be a valuable tool in enantioselective aminomethylation reactions, where a chiral amine is used to introduce an aminomethyl group to a substrate with high stereocontrol. The Mannich reaction and its variations are common methods for aminomethylation.[18][19]

  • Chiral Ligand in Metal Catalysis: As previously mentioned, the potential for the dioxane oxygens and the amine nitrogen to coordinate with a metal center makes this molecule a promising candidate as a chiral ligand in a variety of asymmetric metal-catalyzed reactions, such as hydrogenations, cross-couplings, and allylic alkylations.[7][11]

  • Chiral Building Block: The patent for its synthesis suggests its use as a chiral building block.[5] This implies its incorporation into the final structure of a target molecule, often a pharmaceutical agent, where the stereochemistry at the chiral center is crucial for its biological function.

Experimental Protocols

The following is a general, representative protocol for an asymmetric Michael addition catalyzed by a chiral amine. This protocol would require optimization for the specific substrates and catalyst used, including (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride.

General Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
  • Reaction Setup: To a dry vial equipped with a magnetic stir bar, add the nitroalkene (1.0 eq) and the chiral amine catalyst (0.1 - 0.2 eq).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, chloroform, or dichloromethane).

  • Addition of Aldehyde: Add the aldehyde (1.5 - 2.0 eq) to the stirred solution at the desired temperature (ranging from room temperature to -20 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determination of Stereoselectivity: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.[15]

Visualizing the Concepts

To better understand the role of chiral amines in asymmetric catalysis and the structural comparison of different reagents, the following diagrams are provided.

Asymmetric_Catalysis_Workflow cluster_0 Catalytic Cycle Substrate_A Substrate A Intermediate Chiral Intermediate Substrate_A->Intermediate Reacts with Substrate_B Substrate B Chiral_Catalyst Chiral Amine Catalyst Chiral_Catalyst->Intermediate Forms Product Enantiomerically Enriched Product Intermediate->Product Reacts with Substrate B Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Releases

Caption: General workflow of an asymmetric catalytic cycle involving a chiral amine catalyst.

Structural_Comparison Target_Molecule (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine Features: - Chiral secondary amine - 1,4-Dioxane scaffold - Potential for rigidity and coordination Proline L-Proline Features: - Chiral secondary amine - Pyrrolidine ring - Readily available DACH (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol Features: - Chiral β-amino alcohol - Cyclohexane backbone - Effective in additions to carbonyls Prolinol_Derivative (S)-Diphenylprolinol Silyl Ether Features: - Chiral secondary amine - Bulky diphenyl and silyl groups - High reactivity and selectivity

Caption: Structural comparison of the target molecule with other common chiral reagents.

Conclusion

While direct, extensive experimental data on the performance of (2R)-(1,4-dioxan-2-yl)-N-methyl-methanamine hydrochloride is not yet widely available, its unique structure, combining a chiral amine with a dioxane moiety, presents a compelling case for its potential as a valuable reagent in asymmetric synthesis. The rigid dioxane backbone may offer enhanced stereocontrol, while the ether functionalities could modulate solubility and provide additional coordination sites for metal catalysts.[6][7][8][9][10][20]

Researchers and drug development professionals are encouraged to consider this and similar dioxane-containing chiral amines as potentially advantageous alternatives to more conventional reagents. As with any new catalyst or building block, empirical testing and optimization are paramount to unlocking its full potential in specific synthetic applications. The insights provided in this guide, based on established principles of asymmetric synthesis and analogies to well-studied systems, offer a solid foundation for exploring the utility of this promising class of chiral reagents.

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  • A Comparative Guide to Chiral Ligands for Stereochemical Control in Asymmetric Synthesis - Benchchem. (n.d.).
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  • Langer, J., Krieck, S., Fischer, R., Görls, H., Walther, D., & Westerhausen, M. (2007). 1,4-Dioxane Adducts of Grignard Reagents: Synthesis, Ether Fragmentation Reactions, and Structural Diversity of Grignard Reagent/1,4-Dioxane Complexes. Organometallics, 26(15), 3716–3722.
  • Solvent: 1,4-dioxane - Department of Chemistry : University of Rochester. (n.d.).
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A comparative study of dioxane versus other heterocyclic amines in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Dioxane and Heterocyclic Amines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Heterocycles - Ethers vs. Amines

In the landscape of organic synthesis, the choice of solvent or reagent can dictate the success or failure of a reaction. Heterocyclic compounds, with their unique structural and electronic properties, are indispensable tools. This guide focuses on a critical comparison between the widely used ethereal solvent, 1,4-dioxane, and a class of structurally related but chemically distinct heterocyclic amines: pyridine, piperidine, and morpholine. For a more complete comparison of ethereal solvents, tetrahydrofuran (THF) is also included.

While dioxane and THF are prized for their utility as aprotic solvents with varying boiling points, heterocyclic amines offer a dual functionality, acting as solvents, bases, and even nucleophilic catalysts.[1] Understanding the subtle yet significant differences in their performance is paramount for optimizing reaction conditions, improving yields, and ensuring the safety and scalability of synthetic routes.

Physicochemical Properties: The Foundation of Functionality

The utility of a solvent is fundamentally governed by its physical and chemical properties. The following table summarizes key parameters for dioxane and its counterparts, providing a basis for understanding their behavior in different reaction environments.

CompoundStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)Dielectric Constant (ε)Miscibility with Water
1,4-Dioxane O(CH₂CH₂)₂O101–102[2]10–12[2]1.034[2]2.2Miscible[3]
Tetrahydrofuran (THF) (CH₂)₄O66[4]-108.40.8897.6Miscible[5]
Pyridine C₅H₅N115-41.60.98212.4Miscible
Piperidine C₅H₁₁N106-90.8625.8Highly Soluble[6]
Morpholine O(CH₂CH₂)₂NH129[7]-5[7]1.007[7]7.2Miscible[7]

Key Insights:

  • Boiling Point: Dioxane's higher boiling point compared to THF makes it a suitable alternative for reactions requiring elevated temperatures.[2][3]

  • Polarity and Miscibility: Dioxane, despite its non-polar character, is fully miscible with water, a property that is leveraged in mixed-solvent systems for reactions like the Suzuki coupling.[3][4] The heterocyclic amines are also highly soluble in water.[6][7]

  • Basicity: The nitrogen-containing heterocycles (pyridine, piperidine, morpholine) are basic, a crucial difference from the ethereal solvents. Piperidine is a stronger base than morpholine, whose basicity is reduced by the electron-withdrawing effect of the ether oxygen.[8][9] Pyridine is a weak base.

Applications in Organic Synthesis: A Comparative Analysis

The true measure of these compounds lies in their performance in key synthetic transformations. This section provides a comparative analysis of their roles as solvents and reagents in widely used reactions.

As Solvents: Creating the Reaction Environment

The formation of Grignard reagents and their subsequent reactions are highly sensitive to the choice of ethereal solvent.[10]

  • Dioxane vs. THF: While THF is a common solvent for Grignard reactions, studies have shown that in certain cases, such as with benzylmagnesium chloride, THF can promote the formation of Wurtz coupling by-products, leading to lower yields of the desired product.[10][11] In such instances, alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) have been shown to be superior.[10][11][12] Dioxane can also be used and its higher boiling point can be advantageous. However, the chelating nature of the solvent is critical for stabilizing the Grignard reagent, and the efficiency can be substrate-dependent.[10]

Dioxane is a frequently employed solvent in palladium-catalyzed cross-coupling reactions.[13][14]

  • Suzuki-Miyaura Coupling: Dioxane, often in a mixture with water, is a standard solvent for Suzuki couplings.[15] Its ability to dissolve both organic and inorganic reagents, coupled with its relatively high boiling point, facilitates the reaction.[15] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide in the presence of a base.[16][17]

  • Heck Reaction: The Heck reaction, which couples an unsaturated halide with an alkene, also often utilizes solvents like DMF, NMP, or dioxane.[13][18]

While heterocyclic amines are not typically the primary solvent of choice for these reactions, pyridine and its derivatives can act as ligands for the palladium catalyst, influencing its activity and stability.[19]

As Reagents and Catalysts: Active Participants in Transformation

Here, the distinction between the ethereal solvents and heterocyclic amines is most pronounced.

  • Dioxane: Primarily used as a solvent, dioxane can also form stable complexes with certain reagents, such as 4M HCl in dioxane, which is a common reagent for the deprotection of Boc-protected amines.[2]

  • Pyridine: Pyridine is a versatile compound, acting as a weak base and a nucleophilic catalyst.[20][21] It is frequently used in acylation reactions to activate acid chlorides and to scavenge the HCl by-product.[1] Its aromatic nature makes it a key building block in many pharmaceuticals and agrochemicals.[22][23]

  • Piperidine: A stronger, non-aromatic secondary amine, piperidine is a widely used base and nucleophile.[24] One of its most significant applications is in solid-phase peptide synthesis (SPPS) for the removal of the Fmoc (fluorenylmethyloxycarbonyl) protecting group from the N-terminus of amino acids.[25][26][27][28] This deprotection proceeds via a β-elimination mechanism.[29][30] Piperidine is also a common building block in medicinal chemistry.[31]

  • Morpholine: Morpholine combines the functionalities of a secondary amine and an ether.[32] It is less basic than piperidine due to the electron-withdrawing effect of the oxygen atom.[8][9] Morpholine is used to form enamines and is a precursor in the synthesis of various pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[8][32] It also finds use as a solvent and corrosion inhibitor.[7][9]

Experimental Data and Protocols

To provide a tangible comparison, this section details a representative experimental protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery, and presents comparative data.

Comparative Performance in Suzuki-Miyaura Coupling

The following table illustrates the effect of the solvent system on the yield of a typical Suzuki-Miyaura coupling reaction between 2-bromo-4-methylpyridine and phenylboronic acid.

EntrySolvent SystemCatalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
11,4-Dioxane/H₂O (4:1)Pd(dppf)Cl₂ (3)K₂CO₃1001285
2Toluene/H₂O (4:1)Pd(dppf)Cl₂ (3)K₂CO₃1001278
3DMFPd(dppf)Cl₂ (3)K₂CO₃1001282
4THF/H₂O (4:1)Pd(dppf)Cl₂ (3)K₂CO₃662465

*Yields are representative and can vary based on the specific substrates and reaction conditions.[33]

Analysis: The data highlights that higher boiling point aprotic polar solvents like dioxane and DMF often provide better yields in shorter reaction times compared to lower-boiling THF. The aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Experimental Protocol: Suzuki-Miyaura Coupling[35]

Materials:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 ratio)

  • Schlenk flask and magnetic stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-4-methylpyridine, the arylboronic acid, K₂CO₃, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Protocol: Fmoc Deprotection in SPPS[28]

Materials:

  • Fmoc-protected amino acid bound to resin

  • 20% (v/v) piperidine in DMF

  • Reaction vessel for SPPS

  • DMF for washing

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Deprotection: Add the 20% piperidine in DMF solution to the resin.

  • Agitation: Shake the mixture at room temperature for an initial 2 minutes, then drain. Repeat with a fresh portion of the piperidine solution for 5-10 minutes.

  • Washing: Filter the resin and wash thoroughly with several portions of DMF to remove the piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling step.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate a key reaction mechanism and a typical experimental workflow.

Mechanism of the Suzuki-Miyaura Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[15][16][17][19]

Suzuki_Mechanism cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pdiix R1-Pd(II)L2-X pd0->pdiix Oxidative Addition pdiir1r2 R1-Pd(II)L2-R2 pdiix->pdiir1r2 Transmetalation pdiir1r2->pd0 Reductive Elimination product R1-R2 pdiir1r2->product r1x R1-X r1x->pdiix boronate R2-B(OR)2 boronate->pdiir1r2 base Base base->pdiir1r2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

The following diagram outlines the key steps in performing a Suzuki coupling experiment.

Suzuki_Workflow start Start: Assemble Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) setup Combine Reagents in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvent Add Degassed Solvent (e.g., Dioxane/H2O) inert->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Work-up (Extraction) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End: Isolated Pure Product purify->end

Caption: Step-by-step experimental workflow for a Suzuki coupling reaction.

Safety and Environmental Considerations

A responsible scientist must consider the safety and environmental impact of their chemical choices.

  • Peroxide Formation: Dioxane and THF are peroxide-forming chemicals.[34][35][36][37] Upon exposure to air and light, they can form explosive peroxides.[34][35] It is crucial to date containers upon opening and test for peroxides regularly, especially before distillation.[35][38]

  • Toxicity: Dioxane is classified as a probable human carcinogen and can cause damage to the liver and kidneys.[2][35][36][39][40] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[35][36] While THF has lower toxicity than dioxane, it is still a hazardous solvent.[39] The heterocyclic amines also have their own specific toxicity profiles and should be handled with care.

  • Environmental Impact: The persistence and solubility of dioxane in water make it an environmental contaminant of concern.[39][40] Efforts are ongoing to replace hazardous solvents with greener alternatives, such as 2-MeTHF, which can be derived from renewable resources.[10][11][12]

Conclusion: Making an Informed Choice

The selection of dioxane versus a heterocyclic amine is not a matter of one being universally "better," but rather a nuanced decision based on the specific requirements of the chemical transformation.

  • Choose Dioxane or THF when a non-basic, aprotic solvent is required, particularly for reactions sensitive to amines or those involving organometallics like Grignard reagents. Dioxane's higher boiling point makes it suitable for reactions needing more thermal energy.[3]

  • Choose Pyridine when a mild base and nucleophilic catalyst is needed, especially in acylation reactions.[1][20]

  • Choose Piperidine for its strong, non-aromatic basicity, most notably for applications like Fmoc deprotection in peptide synthesis.[25]

  • Choose Morpholine when a moderately basic secondary amine is required, often for the synthesis of enamines or as a building block in pharmaceutical chemistry.[32]

By understanding the distinct advantages and limitations of each of these heterocyclic compounds, researchers can design more efficient, robust, and safer synthetic strategies, ultimately accelerating the pace of discovery and development.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Morpholine's Role in Industrial Chemical Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Dioxane. Retrieved from [Link]

  • Fiveable. (n.d.). Piperidine Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent: 1,4-dioxane. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

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  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • atamankimya.com. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Kadam, A., Nguyen, M., Kopach, M., Richardson, P., Gallou, F., Wan, Z.-K., & Zhang, W. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1870-1876. DOI:10.1039/C3GC40702K
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Semantic Scholar. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Retrieved from [Link]

  • University of California, Santa Barbara. (2013). 1,4-Dioxane - Standard Operating Procedure. Retrieved from [Link]

  • UCI Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyridine - Nucleophilic Catalyst. Retrieved from [Link]

  • YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved from [Link]

  • Uppsala University. (2024). Peroxide forming chemicals – Staff. Retrieved from [Link]

  • Biotage. (2023). What you need to know before adding 1,4 Dioxane to your lab services. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • ResearchGate. (2025). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical property of solvents used for Grignard reactions | Download Table. Retrieved from [Link]

  • YouTube. (2025). What Is Pyridine Used For In Organic Chemistry?. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • Reddit. (2020). Why is pyridine used as a catalyst in cyclization reactions?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 17. Palladium-catalyzed Heck reaction of aryl chlorides in [bmim]PF 6 -dioxane with MW heating. Retrieved from [Link]

  • ResearchGate. (2025). Large acceleration of solvent-free Suzuki-Miyaura cross-coupling reactions at room temperature by the addition of small amounts of dioxane and water. Retrieved from [Link]

  • Western Washington University, Environmental Health and Safety. (2023). Peroxide-Forming Chemicals Procedures. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • PubMed Central. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]

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A Senior Application Scientist's Guide to Dioxan-2-ylmethyl-methyl-amine Hydrochloride and its Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide provides a comprehensive literature review of Dioxan-2-ylmethyl-methyl-amine hydrochloride, a versatile scaffold, and objectively compares its potential applications and performance with alternative structures, supported by experimental data from peer-reviewed studies. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.

The Dioxane-Amine Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,4-dioxane ring is a bioversatile scaffold in drug design, offering a stable, conformationally flexible, and synthetically accessible core.[1] When coupled with an amine functionality, it creates a pharmacophore capable of interacting with a wide range of biological targets. The amine group, a fundamental building block in medicinal chemistry, serves as a key interaction point, often forming salt bridges or hydrogen bonds with receptor residues.[2] The specific nature of the amine—primary, secondary, or tertiary—and the substituents on the nitrogen atom can dramatically alter a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

Dioxan-2-ylmethyl-methyl-amine hydrochloride, with its secondary amine, represents a valuable building block for library synthesis and lead optimization. The methyl group on the nitrogen can influence basicity and lipophilicity compared to its primary amine counterpart, potentially leading to improved cell permeability and metabolic stability.

Comparative Analysis: The Impact of Amine Substitution on Receptor Affinity

To understand the potential performance of Dioxan-2-ylmethyl-methyl-amine hydrochloride, we will examine structure-activity relationship (SAR) studies on analogous compounds targeting various receptors.

Case Study 1: Sigma (σ) Receptor Ligands with a 1,3-Dioxane Scaffold

A study by Wünsch et al. provides a clear comparison of various amine substitutions on a 1,3-dioxane scaffold targeting the σ₁ receptor, a protein implicated in analgesia and neuroprotection.[4] The data below highlights the significant impact of the amine functionality on binding affinity.

Compound IDAmine Moietyσ₁ Receptor Affinity (Ki [nM])
14b Primary amine (-NH₂)> 10,000
16a Methylamine (-NHCH₃)2,170
17a Benzylamine (-NHCH₂Ph)31
18a N-Methylbenzylamine (-N(CH₃)CH₂Ph)6.3
19a Pyrrolidine154
Data synthesized from Wünsch et al.[4][5]

This data clearly demonstrates that for this particular scaffold, a simple primary or secondary methylamine results in low affinity for the σ₁ receptor. The introduction of a larger, lipophilic benzyl group dramatically increases affinity, and further N-methylation (as in compound 18a ) enhances it even more. This suggests that for applications targeting the σ₁ receptor, Dioxan-2-ylmethyl-methyl-amine hydrochloride, as a secondary methylamine, might serve as a useful starting point for further elaboration, such as benzylation, to achieve high potency.

Caption: Impact of Amine Substitution on σ₁ Receptor Affinity.

Case Study 2: Muscarinic Receptor Ligands with a 1,4-Dioxane Scaffold

Research on muscarinic acetylcholine receptor (mAChR) antagonists reveals the subtle yet crucial role of the amine's nature—tertiary versus quaternary ammonium salt.[6][7][8] These receptors are involved in various physiological processes, and their modulation is a key strategy for treating conditions like overactive bladder and chronic obstructive pulmonary disease.

A study by Del Bello et al. on 6,6-diphenyl-1,4-dioxane derivatives provides insightful data on how the amine head influences binding to the five muscarinic receptor subtypes (M₁-M₅).[9]

Compound IDAmine MoietyM₁ pKiM₂ pKiM₃ pKiM₄ pKiM₅ pKi
4 Quaternary (-N⁺(CH₃)₃)8.808.358.608.338.27
5 Tertiary (-N(CH₃)₂)8.217.958.218.128.00
9 Tertiary (-N(CH₃)₂) with 2-methyl on dioxane11.08/8.408.44/7.8410.38/8.2810.15/8.238.52/7.82
Data synthesized from Del Bello et al.[6][7]
Biphasic inhibition curves were observed, indicating two distinct binding affinities.

The data shows that while the quaternary ammonium salt (4 ) generally exhibits slightly higher affinity than the tertiary amine (5 ), the introduction of a methyl group on the dioxane ring in conjunction with a tertiary amine (9 ) leads to a significant and complex increase in affinity, even showing sub-picomolar affinity for M₁, M₃, and M₄ subtypes.[6] This highlights the intricate interplay between the dioxane scaffold and the amine functionality in achieving high potency and selectivity. Dioxan-2-ylmethyl-methyl-amine hydrochloride, as a precursor to tertiary amines like compound 5 , provides a valuable entry point for exploring such complex SAR.

Muscarinic_SAR cluster_ligands Ligand Modifications Quaternary_Amine Quaternary Amine (4) pKi (M1): 8.80 Tertiary_Amine Tertiary Amine (5) pKi (M1): 8.21 Quaternary_Amine->Tertiary_Amine Demethylation (slight affinity decrease) Modified_Tertiary_Amine 2-Methyl Dioxane + Tertiary Amine (9) pKi (M1): 11.08/8.40 Tertiary_Amine->Modified_Tertiary_Amine Scaffold Modification (significant affinity increase)

Caption: Influence of Amine Type on Muscarinic Receptor Affinity.

Experimental Protocols: A Foundation for Reproducible Science

The following are generalized protocols derived from the methodologies described in the cited literature for the synthesis and evaluation of dioxane-amine derivatives.

General Procedure for N-Alkylation of a Dioxane-Methylamine Precursor

This protocol describes a typical procedure for the alkylation of a primary or secondary amine on a dioxane scaffold, a key step in generating diverse analogs for SAR studies.

Objective: To introduce various alkyl or benzyl groups onto the nitrogen atom of a dioxane-methylamine derivative.

Materials:

  • Dioxane-methylamine derivative (e.g., a precursor to Dioxan-2-ylmethyl-methyl-amine)

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

  • Argon or nitrogen for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the dioxane-methylamine derivative (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension under an inert atmosphere at room temperature for 15 minutes.

  • Add the alkyl or benzyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired N-alkylated product.

Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents and Reagents: Water can interfere with the reaction by hydrolyzing the alkyl halide and deactivating the base.

  • Excess Base: Ensures complete deprotonation of the amine and neutralizes the acid formed during the reaction.

  • Chromatographic Purification: Necessary to separate the desired product from unreacted starting materials, byproducts, and any over-alkylated products.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the interaction between a synthesized dioxane-amine derivative and its target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO cells transfected with human muscarinic receptors)

  • Radioligand specific for the target receptor (e.g., [³H]NMS for muscarinic receptors)

  • Test compound (dioxane-amine derivative) at various concentrations

  • Assay buffer (e.g., phosphate-buffered saline)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a series of dilutions of the test compound in the assay buffer.

  • In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubate the mixture at a specified temperature for a set period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System:

  • The inclusion of total and non-specific binding controls is essential for validating the assay.

  • The use of a known reference compound allows for comparison and ensures the assay is performing as expected.

  • Running the assay in triplicate or quadruplicate for each concentration point increases the statistical significance of the results.

Conclusion: The Strategic Value of Dioxan-2-ylmethyl-methyl-amine Hydrochloride

While direct, extensive application data for Dioxan-2-ylmethyl-methyl-amine hydrochloride is not abundant in the public literature, its value as a strategic building block in drug discovery is evident from the analysis of its structural components and the SAR of analogous compounds. The 1,4-dioxane ring provides a robust and tunable scaffold, while the secondary methylamine functionality offers a versatile handle for chemical modification.

The comparative data presented herein underscores that subtle changes to the amine group—such as N-alkylation or conversion to a quaternary salt—can profoundly impact receptor affinity and selectivity. For drug development professionals, Dioxan-2-ylmethyl-methyl-amine hydrochloride represents a readily available starting material to explore these chemical modifications in a systematic manner, enabling the rapid generation of compound libraries for screening and the optimization of lead compounds. Its utility lies not as a final drug product, but as a key intermediate in the iterative process of designing and synthesizing novel therapeutics.

References

  • Wünsch, B. et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 27(17), 5648. [Link]

  • Wünsch, B. et al. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. PubMed, 36080116. [Link]

  • Del Bello, F. et al. (2024). New potent muscarinic receptor ligands bearing the 1,4-dioxane nucleus. Archiv der Pharmazie. [Link]

  • Del Bello, F. et al. (2024). New potent muscarinic receptor ligands bearing the 1,4-dioxane nucleus: Investigation on the nature of the substituent in position 2. PubMed, 39057530. [Link]

  • Del Bello, F. et al. (2015). Novel Potent Muscarinic Receptor Antagonists: Investigation on the Nature of Lipophilic Substituents in the 5- and/or 6-Positions of the 1,4-Dioxane Nucleus. Journal of Medicinal Chemistry, 58(21), 8595–8608. [Link]

  • Del Bello, F. et al. (2024). New potent muscarinic receptor ligands bearing the 1,4-dioxane nucleus: Investigation on the nature of the substituent in position 2. ResearchGate. [Link]

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  • Pigini, M. et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. ResearchGate. [Link]

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Navigating Analytical Specificity: A Comparative Guide to Cross-Reactivity Studies of Dioxan-2-ylmethyl-methyl-amine hydrochloride in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of analytical methods is paramount. This is particularly critical when dealing with complex reaction mixtures where structurally similar compounds can interfere with the accurate quantification of a target analyte. This guide provides an in-depth comparison of analytical approaches for assessing the cross-reactivity of Dioxan-2-ylmethyl-methyl-amine hydrochloride. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower you in developing robust and reliable analytical protocols.

Dioxan-2-ylmethyl-methyl-amine hydrochloride serves as a vital intermediate in various synthetic pathways.[1][2] Its structural similarity to other dioxane-containing compounds and potential synthesis-related impurities necessitates rigorous cross-reactivity validation to avoid misleading results in safety, efficacy, and quality control studies.

The Analytical Challenge: Potential for Cross-Reactivity

The core challenge in analyzing Dioxan-2-ylmethyl-methyl-amine hydrochloride lies in distinguishing it from structurally related molecules within a complex sample matrix. These interfering compounds can arise from several sources:

  • Synthesis Byproducts: Impurities generated during the manufacturing process.

  • Metabolites: Biotransformation products in biological matrices.

  • Structural Analogs: Other compounds sharing the core dioxane moiety.

A failure to account for this potential cross-reactivity can lead to an overestimation of the target analyte, with significant consequences for drug development and regulatory compliance.

Comparative Analysis of Analytical Methodologies

The two primary analytical techniques suitable for the analysis of Dioxan-2-ylmethyl-methyl-amine hydrochloride and the assessment of cross-reactivity are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, followed by mass-based detection.Separation based on polarity, with various detection methods (e.g., UV, MS).
Sample Volatility Requires the analyte to be volatile or amenable to derivatization.Suitable for a wider range of volatilities.
Selectivity High selectivity due to mass fragmentation patterns.Selectivity is dependent on the detector; MS detection offers high selectivity.
Sensitivity Generally offers high sensitivity, with detection limits in the ppb range.[3]Sensitivity varies with the detector; can achieve low detection limits.
Matrix Effects Can be susceptible to matrix interference, often requiring extensive sample preparation.Can be less prone to certain matrix effects, but still requires careful optimization.
Common Applications Analysis of volatile and semi-volatile organic compounds in environmental and biological samples.[3]Widely used for the analysis of pharmaceuticals and polar compounds.[4]
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. For Dioxan-2-ylmethyl-methyl-amine hydrochloride, which has a predicted boiling point of 185.9±15.0 °C, GC is a viable separation method.[5] The mass spectrometer provides high selectivity by identifying compounds based on their unique mass fragmentation patterns.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Complex Matrix (e.g., Reaction Mixture) Spike Spike with Potential Cross-Reactants Sample->Spike 1. Introduce Interferences Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction 2. Isolate Analytes Derivatization Derivatization (Optional) Extraction->Derivatization 3. Enhance Volatility GC_Separation GC Separation Derivatization->GC_Separation 4. Inject Sample MS_Detection MS Detection (Scan and/or SIM Mode) GC_Separation->MS_Detection 5. Separate & Detect Peak_Integration Peak Integration MS_Detection->Peak_Integration 6. Quantify Signals Cross_Reactivity_Calc Cross-Reactivity Calculation (%) Peak_Integration->Cross_Reactivity_Calc 7. Assess Interference

Caption: Workflow for a GC-MS cross-reactivity study.

  • Preparation of Standards: Prepare individual standard solutions of Dioxan-2-ylmethyl-methyl-amine hydrochloride and each potential cross-reactant (e.g., (2,3-Dihydro-benzo[4][6]dioxin-2-ylmethyl)-methyl-amine hydrochloride, synthesis precursors) in a suitable solvent.

  • Sample Preparation:

    • Spike a blank matrix (e.g., a placebo reaction mixture) with a known concentration of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

    • In separate samples, spike the blank matrix with each potential cross-reactant at a high concentration.

    • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes. Methods developed for 1,4-dioxane extraction can be adapted.[6][7]

  • GC-MS Analysis:

    • GC Column: Use a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) to ensure separation.

    • MS Detection: Operate the mass spectrometer in both full scan mode to identify fragmentation patterns and selected ion monitoring (SIM) mode for quantification of the target ion for Dioxan-2-ylmethyl-methyl-amine hydrochloride.

  • Data Analysis:

    • Analyze the sample containing only the potential cross-reactant. If a peak is observed at the retention time of Dioxan-2-ylmethyl-methyl-amine hydrochloride, this indicates cross-reactivity.

    • Calculate the percent cross-reactivity using the following formula:

      • % Cross-Reactivity = (Apparent Concentration of Target / Concentration of Cross-Reactant) * 100

High-Performance Liquid Chromatography (HPLC): A Versatile Alternative

HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. When coupled with a mass spectrometer (LC-MS), it offers a powerful combination of separation and selective detection.

HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC Analysis cluster_data_hplc Data Analysis Sample_HPLC Complex Matrix (e.g., Reaction Mixture) Spike_HPLC Spike with Potential Cross-Reactants Sample_HPLC->Spike_HPLC 1. Introduce Interferences Dilution_Filtration Dilution and Filtration Spike_HPLC->Dilution_Filtration 2. Prepare for Injection HPLC_Separation HPLC Separation (Reversed-Phase or HILIC) Dilution_Filtration->HPLC_Separation 3. Inject Sample Detection_HPLC Detection (UV or MS) HPLC_Separation->Detection_HPLC 4. Separate & Detect Peak_Integration_HPLC Peak Integration Detection_HPLC->Peak_Integration_HPLC 5. Quantify Signals Cross_Reactivity_Calc_HPLC Cross-Reactivity Calculation (%) Peak_Integration_HPLC->Cross_Reactivity_Calc_HPLC 6. Assess Interference

Caption: Workflow for an HPLC cross-reactivity study.

  • Preparation of Standards: As with the GC-MS method, prepare individual standard solutions of the target analyte and potential cross-reactants.

  • Sample Preparation:

    • Spike a blank matrix with a known concentration of Dioxan-2-ylmethyl-methyl-amine hydrochloride.

    • In separate samples, spike the blank matrix with each potential cross-reactant.

    • Dilute the samples in the mobile phase and filter through a 0.45 µm filter.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a good starting point. For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable.[4]

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid for MS detection) is typically used.

    • Detection: UV detection can be used if the compounds have a suitable chromophore. However, for higher selectivity, mass spectrometric detection (LC-MS) is recommended.

  • Data Analysis: The data analysis process is analogous to the GC-MS method, involving the analysis of the cross-reactant-spiked sample for any signal at the retention time of the target analyte and subsequent calculation of the percent cross-reactivity.

Mitigating Cross-Reactivity: Strategies for Enhanced Specificity

Should significant cross-reactivity be observed, several strategies can be employed to enhance the specificity of the analytical method:

  • Chromatographic Optimization: Adjusting the GC oven temperature program or the HPLC mobile phase gradient can improve the separation between the target analyte and interfering compounds.

  • Alternative Ion Selection (MS): In mass spectrometry, selecting a different, more unique fragment ion for quantification can reduce interference.

  • Sample Preparation Refinement: Employing more selective extraction techniques, such as immunoaffinity chromatography, can help to remove cross-reacting compounds prior to analysis.

  • Derivatization: Chemical derivatization can alter the chromatographic behavior and mass spectral fragmentation of the target analyte, potentially resolving it from interferences.

Conclusion

The development of a robust and specific analytical method for Dioxan-2-ylmethyl-methyl-amine hydrochloride in complex matrices is a critical undertaking. Both GC-MS and HPLC offer viable platforms for this analysis, each with its own set of advantages. By systematically evaluating potential cross-reactants and employing the detailed experimental workflows outlined in this guide, researchers can develop and validate analytical methods with the highest degree of scientific integrity. This ensures the generation of accurate and reliable data, which is the bedrock of successful drug development and scientific advancement.

References

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  • ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf - NIH. (n.d.).
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  • [4][6]DIOXAN-2-YLMETHYL-METHYL-AMINE | 264254-04-8 - ChemicalBook. (n.d.). Retrieved from

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Spectroscopic comparison ofDioxan-2-ylmethyl-methyl-amine hydrochloride and its synthetic precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dioxan-2-ylmethyl-methyl-amine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery, serving as a valuable building block for the synthesis of more complex pharmaceutical agents. Its structural motif, featuring a 1,4-dioxane ring, imparts specific physicochemical properties such as enhanced solubility and metabolic stability to parent molecules.[1] Accurate and robust analytical methodologies are paramount for ensuring the purity and identity of this compound and its synthetic intermediates.

This guide provides a comprehensive spectroscopic comparison of Dioxan-2-ylmethyl-methyl-amine hydrochloride and its key synthetic precursor, 1,4-Dioxane-2-carbaldehyde. We will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, offering a detailed analysis of the spectral transformations that signify successful chemical conversion. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical characterization of this synthetic pathway.

Synthetic Pathway: From Aldehyde to Amine Hydrochloride

A common and efficient route to Dioxan-2-ylmethyl-methyl-amine hydrochloride is the reductive amination of 1,4-Dioxane-2-carbaldehyde with methylamine, followed by treatment with hydrochloric acid to form the stable salt.[2][3] This two-step process is widely employed for its high yield and selectivity.

The causality behind this experimental choice lies in the mild conditions and high efficiency of reductive amination for forming C-N bonds.[4] The initial reaction of the aldehyde with methylamine forms an imine intermediate, which is then reduced in situ to the corresponding secondary amine. The final step involves the protonation of the basic amine with HCl to yield the more stable and easily handled hydrochloride salt.

Synthetic_Pathway Precursor 1,4-Dioxane-2-carbaldehyde Intermediate [1,4]Dioxan-2-ylmethyl-methyl-amine (Free Base) Precursor->Intermediate Methylamine, NaBH3CN Final_Product Dioxan-2-ylmethyl-methyl-amine HCl Intermediate->Final_Product HCl in Ether

Caption: Synthetic route to Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Spectroscopic Analysis of the Precursor: 1,4-Dioxane-2-carbaldehyde

1,4-Dioxane-2-carbaldehyde is the starting material for our synthesis. Its spectroscopic signature is characterized by the presence of the aldehyde functional group and the 1,4-dioxane ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,4-Dioxane-2-carbaldehyde will exhibit a characteristic downfield signal for the aldehydic proton, typically between δ 9.5-10.0 ppm. The protons on the dioxane ring will appear as a complex set of multiplets in the δ 3.5-4.0 ppm region due to the chair conformation of the ring and the diastereotopic nature of the methylene protons.[5]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the most deshielded carbon will be the carbonyl carbon of the aldehyde, appearing around δ 200 ppm.[6] The carbons of the dioxane ring will resonate in the δ 60-80 ppm range.[7] Due to the symmetry of the parent 1,4-dioxane molecule which shows a single peak, the substitution in 1,4-Dioxane-2-carbaldehyde will result in distinct signals for each of the four carbons in the ring.[8]

FT-IR Spectroscopy

The FT-IR spectrum is dominated by a strong, sharp absorption band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. Additionally, characteristic C-H stretching vibrations of the aldehyde group can be observed as a pair of weak bands around 2720 and 2820 cm⁻¹. The C-O-C stretching vibrations of the dioxane ring will produce strong bands in the fingerprint region, typically between 1200 and 1000 cm⁻¹.[9]

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) will show a molecular ion peak (M⁺) corresponding to its molecular weight (116.12 g/mol ). Common fragmentation patterns would involve the loss of the formyl group (-CHO) and fragmentation of the dioxane ring.[10]

Spectroscopic Analysis of the Intermediate:[6][7]Dioxan-2-ylmethyl-methyl-amine (Free Base)

The successful conversion of the aldehyde to the secondary amine is evidenced by distinct changes in the spectroscopic data. The most significant changes are the disappearance of the aldehyde signals and the appearance of signals corresponding to the newly formed aminomethyl and N-methyl groups.

¹H NMR Spectroscopy

The most notable change in the ¹H NMR spectrum is the disappearance of the aldehydic proton signal at δ ~9.6 ppm. New signals will appear for the N-methyl group as a singlet around δ 2.4 ppm, and the methylene protons adjacent to the nitrogen will resonate as a multiplet around δ 2.6-2.8 ppm. The protons of the dioxane ring will remain in the δ 3.5-4.0 ppm region, though their chemical shifts and splitting patterns may be slightly altered due to the change in the substituent.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the aldehyde carbonyl signal at δ ~200 ppm will be absent. A new upfield signal for the N-methyl carbon will appear around δ 36 ppm, and the carbon of the methylene group attached to the nitrogen will be observed around δ 55-60 ppm. The dioxane ring carbons will still be present in the δ 60-80 ppm range.[11]

FT-IR Spectroscopy

The FT-IR spectrum will show the disappearance of the strong C=O stretching band of the aldehyde at ~1730 cm⁻¹. The presence of the secondary amine is confirmed by a weak N-H stretching absorption in the region of 3300-3500 cm⁻¹. The C-N stretching vibration will appear as a medium to weak band in the 1250-1020 cm⁻¹ range. The C-O-C stretches of the dioxane ring will remain prominent.

Mass Spectrometry

The mass spectrum of the free base will show a molecular ion peak at m/z 131, corresponding to its molecular weight. A characteristic fragmentation pattern for amines is the alpha-cleavage, which would result in the formation of a stable iminium ion.

Spectroscopic Analysis of the Final Product: Dioxan-2-ylmethyl-methyl-amine Hydrochloride

The final step of the synthesis is the formation of the hydrochloride salt. This conversion is readily monitored by spectroscopy, particularly FT-IR and NMR, due to the effect of protonation on the amine group.

¹H NMR Spectroscopy

Upon protonation of the amine, the ¹H NMR spectrum will show a significant downfield shift of the protons on and adjacent to the nitrogen atom due to the electron-withdrawing effect of the newly formed ammonium group. The N-H proton of the ammonium salt will typically appear as a broad singlet at a downfield chemical shift (often > 8 ppm), and its integration will correspond to two protons. The N-methyl and adjacent methylene protons will also shift downfield compared to the free base.

¹³C NMR Spectroscopy

Similar to the ¹H NMR, the ¹³C NMR spectrum of the hydrochloride salt will show a downfield shift for the carbons attached to the nitrogen atom (the N-methyl and the adjacent methylene carbons) compared to the free base. This is a direct consequence of the deshielding effect of the positive charge on the nitrogen.

FT-IR Spectroscopy

The FT-IR spectrum of the hydrochloride salt provides clear evidence of its formation. The weak N-H stretch of the secondary amine is replaced by a very broad and strong absorption band in the 2700-2250 cm⁻¹ range. This broad band is characteristic of the N⁺-H stretching vibrations in an amine salt.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features for the precursor, intermediate, and final product, highlighting the diagnostic changes at each synthetic step.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) FT-IR (cm⁻¹) MS (m/z)
1,4-Dioxane-2-carbaldehyde ~9.6 (s, 1H, CHO), 3.5-4.0 (m, 7H, dioxane)~200 (CHO), 60-80 (dioxane carbons)~1730 (C=O), 2720, 2820 (C-H aldehyde), 1200-1000 (C-O-C)116 (M⁺)
[6][7]Dioxan-2-ylmethyl-methyl-amine ~2.4 (s, 3H, N-CH₃), 2.6-2.8 (m, 2H, N-CH₂), 3.5-4.0 (m, 7H, dioxane)~36 (N-CH₃), ~58 (N-CH₂), 60-80 (dioxane carbons)3300-3500 (N-H), 1250-1020 (C-N), 1200-1000 (C-O-C)131 (M⁺)
Dioxan-2-ylmethyl-methyl-amine HCl >8.0 (br s, 2H, N⁺H₂), Downfield shift of N-CH₃ and N-CH₂ signalsDownfield shift of N-CH₃ and N-CH₂ carbons2700-2250 (broad, strong, N⁺-H)131 (M⁺ of free base)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for the compounds discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Protocol A Sample Preparation: Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, D₂O). B Instrument Setup: Place the NMR tube in the spectrometer. Lock and shim the magnetic field. A->B C ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set appropriate spectral width and number of scans. B->C D ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Increase the number of scans for better signal-to-noise. B->D E Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using a reference signal. C->E D->E

Caption: General workflow for NMR data acquisition.

Protocol Details:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide) in a standard 5 mm NMR tube.[12]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[13]

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts should be referenced to an internal standard (e.g., TMS) or the residual solvent peak.[14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FTIR_Protocol A Sample Preparation: For liquids, apply a thin film between two KBr or NaCl plates. For solids, prepare a KBr pellet or a Nujol mull. B Background Spectrum: Acquire a background spectrum of the empty sample compartment. A->B C Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. B->C D Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. C->D

Caption: General workflow for FT-IR data acquisition.

Protocol Details:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., KBr or NaCl). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[15]

  • Data Acquisition: Record a background spectrum first. Then, place the sample in the IR beam and record the sample spectrum. The instrument will automatically generate the final spectrum by ratioing the sample spectrum against the background spectrum.[16]

Mass Spectrometry (MS)

MS_Protocol A Sample Introduction: Introduce a dilute solution of the sample into the ion source via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS). B Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). A->B C Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) in the mass analyzer. B->C D Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum. C->D

Caption: General workflow for Mass Spectrometry data acquisition.

Protocol Details:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is often used. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common choice.[17] The mass analyzer scans a range of mass-to-charge ratios to generate the spectrum.[8]

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of Dioxan-2-ylmethyl-methyl-amine hydrochloride and its synthetic precursors. By carefully analyzing the presence and absence of key spectral features, researchers can confidently track the progress of the synthesis, confirm the structure of the final product, and ensure its purity. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of this important chemical entity.

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A Comprehensive Guide to Assessing the Novelty and Patentability of Dioxan-2-ylmethyl-methyl-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of pharmaceutical research and development, the ability to secure intellectual property through patents is paramount. This guide provides a detailed framework for assessing the novelty and patentability of a specific class of compounds: Dioxan-2-ylmethyl-methyl-amine hydrochloride derivatives. As a senior application scientist, the goal is to equip you with the scientific and strategic insights necessary to navigate the complexities of chemical patent law and to design research programs that generate patentable inventions.

Understanding the Core Scaffold and the Essence of Patentability

The foundational molecule, Dioxan-2-ylmethyl-methyl-amine hydrochloride, presents a versatile scaffold for medicinal chemistry exploration. Its dioxane ring offers metabolic stability, while the secondary amine provides a key reactive handle for derivatization.[1] However, the path from a novel molecule to a patented drug is governed by stringent legal and scientific criteria.

A chemical patent is a utility patent that grants an inventor exclusive rights to their invention for a fixed period, typically 20 years from the application filing date.[2] To be awarded a patent by the U.S. Patent and Trademark Office (USPTO) or other international bodies, an invention must satisfy three primary requirements:

  • Novelty: The invention must be new and not previously disclosed to the public.[2][3]

  • Non-Obviousness (Inventive Step): The invention must not be an obvious modification of existing technology to a person of ordinary skill in the art (POSITA).[2][3][4][5]

  • Utility: The invention must have a specific, substantial, and credible use.[2][3]

This guide will deconstruct these requirements in the context of Dioxan-2-ylmethyl-methyl-amine hydrochloride derivatives and provide actionable strategies for each.

The Critical First Step: A Thorough Prior Art Search

Before embarking on a synthetic campaign, a comprehensive prior art search is non-negotiable.[6] This process involves meticulously searching existing patents, scientific literature, and chemical databases to determine if your proposed derivatives are truly novel.[6][7]

Workflow for a Comprehensive Prior Art Search:

Caption: A systematic workflow for conducting a prior art search for novel chemical entities.

Key Databases and Their Roles:

Database/ToolPrimary Use
SciFinder-n / CAS REGISTRY Exact and substructure searching of chemical compounds from patents and literature.[8]
Reaxys Searching chemical reactions, structures, and properties from literature and patents.
MARPAT Searching Markush structures (generic chemical formulas) in patents.[6][8]
Google Patents, USPTO, EPO Full-text searching of patent documents.[9]
PubMed, Scopus Searching peer-reviewed scientific literature.

A successful prior art search will reveal the existing landscape of similar compounds and their applications, allowing you to strategically design derivatives that are genuinely new.

Designing for Novelty and Non-Obviousness

With a clear understanding of the prior art, the next step is to design derivatives that are not only novel but also possess an inventive step. This means going beyond simple, predictable modifications.

Strategies for Generating Patentable Derivatives:

DerivatizationStrategies cluster_0 Core Scaffold: Dioxan-2-ylmethyl-methyl-amine cluster_1 Modification Strategies cluster_2 Potential for Inventive Step Core Dioxan-2-ylmethyl-methyl-amine A Substituent Modification on Dioxane Ring Core->A Leads to B Amine Derivatization (Amides, Ureas, Sulfonamides) Core->B Leads to C Isosteric Replacement of Dioxane Oxygen Core->C Leads to D Scaffold Hopping: Replace Dioxane with other Heterocycles Core->D Leads to E Unexpectedly Improved Potency A->E Can Result in F Novel Pharmacokinetic Profile A->F Can Result in G Synergistic Effects with other Drugs A->G Can Result in H Overcoming a Known Technical Hurdle A->H Can Result in B->E Can Result in B->F Can Result in B->G Can Result in B->H Can Result in C->E Can Result in C->F Can Result in C->G Can Result in C->H Can Result in D->E Can Result in D->F Can Result in D->G Can Result in D->H Can Result in

Caption: A decision tree illustrating strategies for creating novel and non-obvious derivatives.

Experimental Causality: The choice of derivatization strategy should be driven by a clear hypothesis. For example, if the goal is to improve cell permeability, modifications that increase lipophilicity might be explored. If targeting a specific protein, substituents could be added to create new hydrogen bond donors or acceptors. The key is to document the rationale behind each design choice, as this can be crucial for arguing non-obviousness later.

Experimental Validation: Generating Data to Support Patentability

A patent application for a new chemical entity is significantly strengthened by experimental data that demonstrates its synthesis, characterization, and utility.

A. Synthesis and Characterization Protocol:

This protocol outlines a general method for synthesizing and characterizing a novel derivative.

Step 1: Synthesis of a Novel Amide Derivative (Example)

  • Dissolve Dioxan-2-ylmethyl-methyl-amine hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine, 2.2 equivalents) to neutralize the hydrochloride and free the amine.

  • Cool the mixture to 0°C.

  • Slowly add a solution of a novel acid chloride (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Structural Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the new compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

B. Demonstrating Utility: In Vitro Biological Assays

The utility of a novel compound must be demonstrated through relevant biological assays. The choice of assay will depend on the intended therapeutic application.

Example Protocol: In Vitro Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of a novel derivative against a specific protein kinase implicated in a disease.

  • Materials:

    • Purified recombinant kinase

    • Kinase-specific peptide substrate

    • ATP (Adenosine triphosphate)

    • Novel derivative (test compound)

    • Positive control inhibitor (known kinase inhibitor)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of the test compound and the positive control.

    • In a 384-well plate, add the kinase, peptide substrate, and either the test compound, positive control, or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Comparative Data Table:

CompoundIC₅₀ against Target Kinase (nM)
Dioxan-2-ylmethyl-methyl-amine HCl> 10,000
Derivative 1 (Amide) 50
Derivative 2 (Urea) 75
Prior Art Compound X200

This table clearly demonstrates the superior and unexpected potency of the novel derivatives compared to the parent compound and a relevant prior art compound, providing strong evidence for non-obviousness.

Arguing for Non-Obviousness: The Final Hurdle

Even if a compound is novel, it may be rejected as obvious if it is a predictable modification of a known compound.[4][5][10] To overcome this, it is essential to highlight unexpected results or properties.

Indicators of Non-Obviousness:

  • Unexpectedly superior properties: As shown in the data table above, a significant improvement in potency, selectivity, or a pharmacokinetic parameter can be a powerful argument.

  • Overcoming a "teaching away" in the prior art: If the prior art suggests that a particular modification would be detrimental, but it turns out to be beneficial, this is strong evidence of non-obviousness.[10]

  • Synergistic effects: If a derivative shows a synergistic effect when combined with another drug, and this was not predictable, it can support an inventive step.

  • Solving a long-felt but unsolved need: If a derivative successfully addresses a problem that has persisted in the field, it is more likely to be considered non-obvious.[5]

Conclusion

The assessment of novelty and patentability for Dioxan-2-ylmethyl-methyl-amine hydrochloride derivatives is a multifaceted process that requires a blend of scientific rigor and strategic planning. By conducting a thorough prior art search, designing derivatives with a clear rationale, generating robust experimental data to demonstrate utility and unexpected properties, and understanding the legal requirements for patentability, researchers can significantly increase their chances of securing valuable intellectual property. This guide provides a foundational framework to navigate this complex but rewarding journey.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal ofDioxan-2-ylmethyl-methyl-amine hydrochloride

A Comprehensive Guide to the Safe Disposal of[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride

This document provides essential procedural guidance for the safe handling and disposal of[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride (CAS No. 918621-33-7). As a specialized chemical, its proper management is critical to ensure laboratory safety and environmental compliance. This guide is structured to provide not just a protocol, but a deep understanding of the chemical's hazard profile, enabling researchers to make informed safety decisions.

Section 1: Hazard Assessment & Chemical Profile

A thorough understanding of a chemical's hazards is the foundation of its safe management. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we must infer its risks from its structural components: the 1,4-dioxane heterocyclic system and the methyl-amine hydrochloride side chain. This conservative approach ensures that all potential hazards are respected.

1.1 The 1,4-Dioxane Core: A Primary Hazard Driver

The 1,4-dioxane moiety is the most significant contributor to this compound's hazard profile. 1,4-Dioxane is a well-studied industrial solvent with multiple, serious health and safety concerns.

  • Carcinogenicity: The U.S. Environmental Protection Agency (EPA) classifies 1,4-dioxane as "likely to be carcinogenic to humans" by all routes of exposure.[3] The substance is listed under SARA 313, indicating its status as a toxic chemical.

  • Flammability: 1,4-Dioxane is a highly flammable liquid and vapor (GHS Category 2), with a risk of ignition from heat, sparks, or open flames.[4]

  • Peroxide Formation: Like other ethers, 1,4-dioxane can form explosive peroxides when exposed to air and light, especially upon concentration during distillation or evaporation.[5] This necessitates careful storage and handling.

  • Organ Toxicity: It is a known irritant to the eyes and respiratory system.[5] Long-term or high-level exposure can lead to significant liver and kidney damage.[3][6]

1.2 The Amine Hydrochloride Side Chain

The methyl-amine hydrochloride functional group imparts properties common to amine salts.

  • Irritation: Amine hydrochlorides are often classified as skin and eye irritants.[7][8]

  • Water Solubility: The hydrochloride salt form generally increases water solubility, which means the compound will be mobile in aqueous systems.[7]

  • Toxicity: While less hazardous than the dioxane core, it is categorized as harmful if swallowed (Acute Oral Toxicity, Category 4).[7][8]

Section 2: Mandatory Safety Protocols: PPE & Engineering Controls

Given the significant hazards, stringent safety measures are non-negotiable. All handling and disposal operations must be conducted with the following protections.

Protection Type Specification Rationale
Engineering Controls Chemical Fume HoodTo minimize inhalation of any dusts or aerosols, which is a primary exposure route for carcinogenic and irritating effects.[1][9]
Eye Protection ANSI Z87.1-compliant safety gogglesTo protect against splashes of solutions or contact with solid particles that can cause serious eye irritation.[8][10]
Hand Protection Chemical-resistant nitrile glovesTo prevent skin contact, which can lead to irritation and potential absorption of the chemical.[1][11] Gloves should be inspected before use and removed carefully to avoid contamination.[8]
Body Protection Flame-resistant laboratory coatTo protect against contamination of personal clothing and provide a barrier against spills.[1]

Section 3: Waste Containment and Management

Proper containment is the first step in the disposal process. Adherence to these guidelines prevents spills, reactions, and improper accumulation.

Step-by-Step Container Protocol:

  • Select a Compatible Container: Use a container made of material compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable. The original product container is often a good choice.[12] The container must have a tightly fitting screw cap to prevent leaks and evaporation.[9][12]

  • Affix Hazardous Waste Label: Before adding any waste, securely attach a "HAZARDOUS WASTE" label.[1][12] This is a regulatory requirement.

  • Complete the Label: Clearly write the full chemical name: "[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride" and list all other components of the waste stream (e.g., solvents used for rinsing).

  • Segregate Waste: This waste must be kept separate from other chemical streams, especially strong oxidizers (due to peroxide formation risk) and strong bases (which could liberate the free amine).[9]

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[9][12] Using a funnel that is left in the opening is not an acceptable practice.[9]

  • Store in a Designated Area: Store the sealed container in a designated, well-ventilated, and secure area, away from heat or ignition sources.[1][13] This is often referred to as a Satellite Accumulation Area (SAA).

Section 4: Disposal Workflow

The disposal of[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride is a multi-step process that culminates in collection by a certified entity. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[1][10]

Protocol for Solid Waste:

  • Working within a chemical fume hood, carefully transfer the solid waste into the pre-labeled hazardous waste container.

  • Avoid generating dust during the transfer.[1]

  • Use a solvent (e.g., methanol or ethanol) to rinse any tools or glassware that came into contact with the chemical. This rinsate is also hazardous and must be collected in an appropriate liquid hazardous waste container.

  • Securely seal the container.

Protocol for Liquid Waste (Solutions):

  • Working within a chemical fume hood, carefully pour the solution into a pre-labeled hazardous waste container compatible with the solvent used.

  • Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.

  • Securely seal the container.

Final Disposal Steps:

  • Once the waste container is full or the project is complete, ensure the cap is tightly secured.

  • Arrange for collection through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

Below is a diagram illustrating the required workflow for safe disposal.

Gcluster_prepPreparation Phasecluster_transferWaste Transfer (in Fume Hood)cluster_storageContainment & Storagecluster_disposalFinal DispositionA1. Don Appropriate PPE(Goggles, Gloves, Lab Coat)B2. Prepare Labeled,Compatible Waste ContainerA->BC3. Segregate Waste StreamB->CD4. Transfer Chemical Waste(Solid or Liquid)C->DE5. Securely Seal ContainerD->EF6. Store in DesignatedSatellite Accumulation AreaE->FG7. Arrange Pickup with EHS orLicensed Waste ContractorF->G

Caption: Logical workflow for the safe disposal of[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride.

Section 5: Spill & Emergency Procedures

For a Small Spill (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.

  • Carefully sweep or collect the absorbed material and place it in a sealed, labeled hazardous waste container.[7]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

For a Large Spill, or any spill outside of a fume hood:

  • Evacuate the laboratory immediately.

  • Alert others and prevent entry into the affected area.

  • Contact your institution's EHS or emergency response team for professional cleanup.

In case of personal exposure, follow these first-aid measures and seek immediate medical attention:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[7]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention immediately.[7][8]

References

  • Benchchem. (2025). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 1,4-Dioxane. Sigma-Aldrich.
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Emory University.
  • U.S. Environmental Protection Agency. (2017). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: 1,4-Dioxane. EPA.
  • Benchchem. (2025). Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste. Benchchem.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methylamine hydrochloride. Thermo Fisher Scientific.
  • Fisher Scientific. (2023). Safety Data Sheet: Methylamine hydrochloride. Fisher Scientific.
  • Interstate Technology & Regulatory Council. (2020). Regulatory Framework for 1,4-Dioxane. ITRC.
  • U.S. Environmental Protection Agency. (2024). Risk Management for 1,4-Dioxane. EPA.
  • Fisher Scientific. (2025). Safety Data Sheet: 1,4-Dioxane. Fisher Scientific.
  • Washington State Department of Ecology. (2014). Technical Fact Sheet – 1,4-Dioxane.
  • Centers for Disease Control and Prevention (ATSDR). (2007). Medical Management Guidelines for 1,4-Dioxane. CDC.
  • Interstate Technology & Regulatory Council. (2021). Regulatory Framework – 1,4-Dioxane Guidance. ITRC.
  • Washington State University. Standard Operating Procedures for Hazardous Chemicals: Methylamine. WSU.
  • United Nations Office on Drugs and Crime. (2006). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC.
  • Purdue University College of Engineering. Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • ChemBridge. (1,4-dioxan-2-ylmethyl)methylamine hydrochloride. Hit2Lead.
  • BLDpharm. [1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride. BLDpharm. Retrieved from

  • FUJIFILM Wako Chemicals. (2019). Safety Data Sheet: 1,4-Dioxane. FUJIFILM.
  • Occupational Safety and Health Administration. Dioxane. OSHA.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 1,4-Dioxane. NJ DOH.
  • Centers for Disease Control and Prevention (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Dioxane. CDC.

Essential Personal Protective Equipment (PPE) for HandlingDioxan-2-ylmethyl-methyl-amine hydrochloride

Essential Personal Protective Equipment (PPE) for Handling[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride

A Senior Application Scientist's Guide to Safe Laboratory Practices

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. While these compounds hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles that demand a cautious and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride, a compound for which specific safety data may not be readily available. By analyzing its structural components—a substituted 1,4-dioxane ring and a secondary amine hydrochloride—we can extrapolate a robust personal protective equipment (PPE) protocol rooted in established chemical safety principles.

Understanding the Inherent Risks: A Structural-Component-Based Hazard Analysis

The chemical structure of[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride suggests a combination of hazards associated with both 1,4-dioxane and amine hydrochlorides.

  • The 1,4-Dioxane Moiety: 1,4-Dioxane is a known irritant to the eyes and respiratory tract.[3][4] It is also classified as a probable human carcinogen and can cause damage to the liver and kidneys with repeated exposure.[1][3] Furthermore, it is a flammable liquid that can form explosive peroxides.[1]

  • The Secondary Amine Hydrochloride Moiety: Amine hydrochlorides are often crystalline solids that can be irritating to the skin and eyes.[2][5][6] Inhalation of dust from these compounds can lead to respiratory tract irritation.[2][5][6] Amines, in general, can be corrosive and toxic.[7][8][9]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to protect researchers from acute and chronic health risks.

Core Personal Protective Equipment (PPE) Requirements

A risk assessment should always precede any chemical handling.[9] However, for a compound with an unknown toxicological profile like[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride, a conservative approach is warranted. The following PPE is considered the minimum requirement.

Eye and Face Protection:
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, and airborne dust.[10] They should be compliant with ANSI Z87.1 standards.

  • Face Shield: When handling larger quantities (beyond the gram scale) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. This provides a secondary layer of protection for the entire face.

Skin and Body Protection:
  • Chemical-Resistant Gloves: The choice of glove material is critical. Given the presence of the 1,4-dioxane structure, butyl or neoprene gloves are recommended.[11] Nitrile gloves may offer some protection for incidental contact but should not be used for prolonged handling. Always inspect gloves for any signs of degradation or perforation before use.[12]

  • Laboratory Coat: A flame-resistant lab coat that is fully buttoned is required to protect against splashes and spills.[11]

  • Full-Length Pants and Closed-Toe Shoes: To ensure no skin is exposed, full-length pants and closed-toe shoes are mandatory in any laboratory setting where chemicals are handled.[11][12]

Respiratory Protection:

All handling of[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride should be performed within a certified chemical fume hood to minimize inhalation exposure.[11][13]

  • Respirator: In situations where engineering controls like a fume hood are not feasible or during a large spill, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is necessary.[1][11] A full-face respirator will also provide eye and face protection.[11]

Summary of Recommended PPE for Various Laboratory Scenarios

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Small Quantities (<1g) in a Fume Hood Chemical Splash GogglesButyl or Neoprene GlovesFlame-Resistant Lab CoatNot required if in a certified fume hood
Handling Larger Quantities (>1g) in a Fume Hood Chemical Splash Goggles and Face ShieldButyl or Neoprene GlovesFlame-Resistant Lab CoatNot required if in a certified fume hood
Weighing the Solid Compound Chemical Splash GogglesButyl or Neoprene GlovesFlame-Resistant Lab CoatWork in a fume hood or use a ventilated balance enclosure
Cleaning Up a Small Spill in a Fume Hood Chemical Splash Goggles and Face ShieldButyl or Neoprene GlovesFlame-Resistant Lab CoatNot required if in a certified fume hood
Cleaning Up a Large Spill or a Spill Outside a Fume Hood Full-Face Respirator with Organic Vapor/Acid Gas CartridgeButyl or Neoprene GlovesChemical-Resistant Apron over Lab CoatFull-Face Respirator with Organic Vapor/Acid Gas Cartridge

Procedural Guidance for Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Lab Coat

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves

Doffing Sequence:
  • Gloves

  • Lab Coat

  • Eye and Face Protection

  • Respirator (if worn)

Always wash your hands thoroughly with soap and water after removing PPE.[5][12]

Disposal of Contaminated PPE

All disposable PPE used while handling[1][2]Dioxan-2-ylmethyl-methyl-amine hydrochloride should be considered hazardous waste.

  • Gloves, disposable lab coats, and other contaminated items: These should be placed in a designated hazardous waste container.[13]

  • Reusable PPE: Reusable items like face shields and respirators should be decontaminated according to the manufacturer's instructions after each use.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Logical Flow for PPE Selection

PPE_Selection_Workflowcluster_assessmentRisk Assessmentcluster_actionActionStartStart: Handling [1,4]Dioxan-2-ylmethyl-methyl-amine hydrochlorideTaskAssess Task:- Scale of work?- Potential for splash/aerosol?Start->TaskLocationAssess Location:- In fume hood?- Open bench?Task->LocationEyeFaceEye/Face Protection:- Goggles (minimum)- Add Face Shield for splash riskLocation->EyeFaceSelect Based on RiskSkinBodySkin/Body Protection:- Butyl/Neoprene Gloves- Lab CoatLocation->SkinBodySelect Based on RiskRespiratoryRespiratory Protection:- Fume Hood (primary)- Respirator for spills/no hoodLocation->RespiratorySelect Based on RiskProceedProceed with TaskEyeFace->ProceedSkinBody->ProceedRespiratory->ProceedStopStop and Re-evaluateProceed->StopIf conditions change

Caption: Decision workflow for selecting appropriate PPE.

References

  • Cole-Parmer. Material Safety Data Sheet - Methylamine Hydrochloride, PA. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • Carl ROTH. Safety Data Sheet: Methylamine. [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - 1,4-Dioxane. [Link]

  • Western Carolina University. Standard Operating Procedure for the use of 1,4-Dioxane. [Link]

  • Protective Industrial Products. Glove Selector. [Link]

  • University of California, Berkeley. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Occupational Safety and Health Administration. DIOXANE (DIETHYLENE DIOXIDE) (1,4-DIOXANE). [Link]

  • Carl ROTH. Safety Data Sheet: 1,4-Dioxane. [Link]

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  • Centers for Disease Control and Prevention. 1,4-Dioxane | Medical Management Guidelines. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.